molecular formula C3H3ClO2 B1221928 trans-3-Chloroacrylic acid CAS No. 625-40-1

trans-3-Chloroacrylic acid

Cat. No.: B1221928
CAS No.: 625-40-1
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UHFFFAOYSA-N
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Description

(e)-3-Chloroacrylic acid, also known as trans-3-chloroacrylate, belongs to the class of organic compounds known as acrylic acids and derivatives. These are organic compounds containing acrylic acid CH2=CHCO2H or a derivative thereof (e)-3-Chloroacrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
3-chloroacrylic acid is a chlorocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is substituted by chlorine. It is a chlorocarboxylic acid and a monocarboxylic acid. It derives from an acrylic acid. It is a conjugate acid of a 3-chloroacrylate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074993
Record name 3-Chloroacrylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-40-1
Record name 3-Chloroacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroacrylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID3074993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

trans-3-Chloroacrylic Acid: Chemical Profile & Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) acts as a pivotal electrophilic intermediate in organic synthesis and a critical biomarker in metabolic toxicology. Distinguished by its E-geometry, this


-unsaturated carboxylic acid exhibits unique reactivity profiles compared to its cis (Z) isomer (CAS: 1609-93-4), particularly in transition-metal-catalyzed cross-couplings and Michael additions.

For drug development professionals, this compound serves a dual role:

  • Synthetic Scaffold: A precursor for constructing functionalized heterocycles (e.g., benzoxaboroles, beta-lactams) and modifying polymer backbones.

  • Metabolic Marker: A stable, excreted metabolite of the nematocide 1,3-dichloropropene (1,3-DCP), distinguishing the oxidative detoxification pathway from the nephrotoxic glutathione-conjugation pathway.

Chemical Identity & Physicochemical Profiling

The stereochemical integrity of trans-3-chloroacrylic acid is the primary determinant of its reactivity. Unlike the cis isomer, the trans form minimizes steric hindrance around the


-carbon, enhancing its susceptibility to nucleophilic attack and palladium insertion.
Key Data Summary
PropertyValueContext/Notes
CAS Number 2345-61-1 Specific to (E)-isomer.[1][2] (Z)-isomer is 1609-93-4.[3]
Formula

MW: 106.51 g/mol
Structure Cl-CH=CH-COOHtrans-configuration (Cl and COOH on opposite sides)
Melting Point 84–86 °CHigher than cis isomer (MP ~60-63 °C) due to better packing.
pKa 3.65 (at 18 °C)Stronger acid than acrylic acid (pKa 4.25) due to inductive effect of Cl.
Solubility Soluble in water, alcoholsPolar organic solvents (DMSO, DMF) recommended for reactions.
Appearance White to cream crystalsOften forms needles upon recrystallization.
Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the trans isomer and rule out cis contamination,


H NMR spectroscopy  is the gold standard. The coupling constant (

) between the vinylic protons is the definitive discriminator.
  • Protocol: Dissolve ~10 mg in

    
     or 
    
    
    
    .
  • Diagnostic Signal: Look for the two vinylic doublets.

    • trans-Isomer:

      
       (Typical range: 13-14 Hz).
      
    • cis-Isomer:

      
       (Typical range: 7-8 Hz).
      
  • Interpretation: A coupling constant >12 Hz confirms the E-geometry.

Reactivity Landscape & Synthetic Applications

The chemical behavior of trans-3-chloroacrylic acid is dominated by the electron-withdrawing nature of both the carboxyl and chloro groups, creating a highly electron-deficient alkene.

Reactivity Logic Diagram

Reactivity Substrate trans-3-Chloroacrylic Acid Node1 Michael Addition (Nucleophilic Attack) Substrate->Node1 R-SH / R-NH2 Node2 Pd-Catalyzed Coupling (Suzuki/Heck) Substrate->Node2 Ar-B(OH)2 / Pd(0) Node3 Polymerization (Copolymerization) Substrate->Node3 Radical Initiator Product1 Thioethers / beta-Amino Acids (Drug Linkers) Node1->Product1 Product2 Stereodefined Dienes / Styrenes (Scaffold Extension) Node2->Product2 Product3 Functionalized Polymers (Flame Retardants) Node3->Product3

Figure 1: Core reactivity pathways. The trans-geometry is often retained in Pd-catalyzed couplings but may be lost in radical polymerizations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Cl bond in 3-chloroacrylic acid is activated enough for oxidative addition to Pd(0), especially when using electron-rich ligands (e.g., SPhos, XPhos). This allows for the stereoselective synthesis of substituted trans-acrylates.

  • Mechanism: Oxidative addition occurs with retention of configuration (usually), followed by transmetallation and reductive elimination.

  • Utility: Synthesis of trans-cinnamic acid derivatives or dienes without using unstable Wittig reagents.

Michael Addition

As a


-haloacrylic acid, the molecule is a "masked" alkyne equivalent in some contexts (via addition-elimination) but primarily acts as a Michael acceptor.
  • Thiol-Michael: Reaction with cysteine residues or thiols is rapid. This is the basis for its biological conjugation with glutathione.

  • Stereochemistry: Nucleophilic attack can lead to mixtures if the intermediate enolate has a long lifetime, but controlled conditions often favor anti-addition.

Biological Interface: Metabolism & Toxicology

Understanding the fate of trans-3-chloroacrylic acid is crucial for interpreting toxicity data of chlorinated hydrocarbons like 1,3-dichloropropene (1,3-DCP).

The "Fork in the Road": Detoxification vs. Bioactivation

3-Chloroacrylic acid represents the safe endpoint of the oxidative metabolic pathway, whereas the direct glutathione conjugation of the parent haloalkene leads to nephrotoxicity.

  • Oxidative Pathway (Detoxification): 1,3-DCP

    
     3-Chloroallyl alcohol 
    
    
    
    3-Chloroacrolein
    
    
    3-Chloroacrylic Acid
    
    
    Excretion (Urine).
    • Result: The acid is excreted unchanged or as a simple conjugate. It is not the primary nephrotoxin.

  • Conjugative Pathway (Bioactivation): 1,3-DCP

    
     GSH-Conjugate 
    
    
    
    Cysteine-Conjugate
    
    
    Reactive Thioketene
    
    
    Nephrotoxicity .
    • Result: Renal proximal tubule necrosis.

Metabolic Pathway Diagram

Metabolism cluster_Safe Oxidative Pathway (Detoxification) cluster_Toxic Mercapturic Acid Pathway (Bioactivation) Parent 1,3-Dichloropropene (Parent Compound) Alcohol 3-Chloroallyl alcohol Parent->Alcohol Hydrolysis/CYP GSH_Conj GSH Conjugate Parent->GSH_Conj GST Aldehyde 3-Chloroacrolein Alcohol->Aldehyde Acid trans-3-CHLOROACRYLIC ACID (Stable Metabolite) Aldehyde->Acid Urine Urinary Excretion Acid->Urine Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj GGT / Dipeptidase Reactive Reactive Thioketene (Electrophile) Cys_Conj->Reactive Beta-Lyase (Kidney) Kidney Nephrotoxicity (DNA/Protein Adducts) Reactive->Kidney

Figure 2: Differential metabolic fate. trans-3-Chloroacrylic acid is the stable end-product of the detoxification route, distinguishing it from the toxic beta-lyase pathway.

Experimental Protocol: Synthesis & Purification

While commercial sources exist, synthesizing the trans isomer specifically requires controlling the stereochemistry of addition or elimination. The classical method involves the addition of HCl to propiolic acid, which kinetically favors the cis isomer (via trans-addition). Isomerization is required to obtain the thermodynamic trans product.

Protocol: Isomerization of cis- to trans-3-Chloroacrylic Acid

Objective: Convert the kinetically formed cis isomer (or mixture) to the thermodynamically stable trans isomer.

Reagents:

  • Crude 3-Chloroacrylic acid (mixture of cis/trans).[3][4]

  • Solvent: Water or dilute HCl.

  • Catalyst: Light (photoisomerization) or Heat + Acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of the cis/trans mixture in 20 mL of 1M HCl.

  • Reflux: Heat the solution to reflux (approx. 100 °C) for 4–6 hours. The acid-catalyzed environment facilitates rotation around the double bond via reversible protonation.

  • Cooling & Crystallization: Slowly cool the solution to 4 °C. The trans isomer, having a higher melting point (84–86 °C) and better packing efficiency, is typically less soluble than the cis isomer (MP 63 °C) in cold aqueous acid.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from hot water or benzene to remove residual cis isomer.

  • Validation:

    • MP Check: Target 84–86 °C.

    • NMR Check: Confirm

      
      .
      

Safety Note: 3-Chloroacrylic acid is corrosive and a severe eye irritant. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Link

    • Thermo Fisher Scientific. Product Specification: trans-3-Chloroacrylic acid, 99%. Link

  • Spectroscopy (NMR Data)

    • Biological Magnetic Resonance Data Bank (BMRB). Entry for cis-3-chloroacrylic acid (Comparison Data). Link (Note: Used for contrasting coupling constants).

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard text for J-coupling values: trans-alkenes 12-18 Hz).
  • Metabolism & Toxicology

    • Van Bladeren, P. J. "Glutathione conjugation as a bioactivation reaction." Chemico-Biological Interactions, 2000. Link

    • Cooper, A. J. L., et al. "Cysteine S-conjugate β-lyases."[5] Comprehensive Toxicology, 2010. Link

    • Poelarends, G. J., et al.[4] "The X-ray Structure of trans-3-Chloroacrylic Acid Dehalogenase Reveals a Novel Hydration Mechanism."[4] Journal of Biological Chemistry, 2004.[4] Link

  • Synthetic Reactivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context for chloroalkene coupling).

Sources

An In-depth Technical Guide to the Molecular Structure of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of trans-3-chloroacrylic acid, a pivotal halogenated carboxylic acid utilized in diverse synthetic applications, particularly within the pharmaceutical and agrochemical sectors.[1] We delve into the intricacies of its molecular architecture, physicochemical characteristics, and spectroscopic signature. Furthermore, this document outlines a robust synthetic protocol, detailed characterization methodologies, and critical safety considerations. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the application of this versatile chemical intermediate.

Introduction: The Significance of a Halogenated Building Block

Trans-3-chloroacrylic acid, systematically named (2E)-3-chloro-2-propenoic acid, is a chlorocarboxylic acid distinguished by the substitution of a chlorine atom for a hydrogen at the 3-position of acrylic acid.[2] This structural modification imparts unique reactivity, establishing it as a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.[3] The presence of a conjugated double bond and electron-withdrawing groups facilitates its participation in cycloaddition and nucleophilic addition reactions, rendering it a versatile tool for constructing complex molecular frameworks.[3]

Molecular Structure and Physicochemical Properties

The defining feature of trans-3-chloroacrylic acid is the trans or (E) configuration of the substituents about the carbon-carbon double bond. This stereochemistry significantly influences the molecule's physical properties and reactivity compared to its cis (Z) isomer.

Structural Representation

The molecular structure of trans-3-chloroacrylic acid is depicted below. The IUPAC name for this compound is (E)-3-chloroprop-2-enoic acid.[2]

Figure 1: 2D structure of trans-3-chloroacrylic acid.

Physicochemical Data

A summary of the key physicochemical properties of trans-3-chloroacrylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₃H₃ClO₂[1]
Molecular Weight 106.51 g/mol [2]
CAS Number 2345-61-1[1]
Appearance Light grey to beige-grey powder or flakes[4]
Melting Point 82-85 °C[1]
Boiling Point 192.3 °C at 760 mmHg[1]
Water Solubility Soluble[4]
pKa 3.65 (18°C, μ=0.1)[4]

Synthesis and Purification

While various synthetic routes to chloroacrylic acids exist, a common laboratory-scale approach involves the dehydrochlorination of a dichloropropionic acid precursor.[5] The rationale behind this methodology lies in the controlled elimination of hydrogen chloride to generate the desired carbon-carbon double bond.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of trans-3-chloroacrylic acid.

Synthesis_Workflow start Starting Material: Propiolic Acid step1 Chlorination start->step1 intermediate 2,3-Dichloropropionic Acid step1->intermediate step2 Dehydrochlorination (Base-mediated) intermediate->step2 product Crude trans-3-Chloroacrylic Acid step2->product step3 Purification (Recrystallization) product->step3 final_product Pure trans-3-Chloroacrylic Acid step3->final_product

Figure 2: Generalized synthetic workflow for trans-3-chloroacrylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Propiolic acid

  • Chlorine gas

  • Suitable solvent (e.g., carbon tetrachloride - Note: Use of less toxic alternatives is highly recommended)

  • Base (e.g., triethylamine or sodium hydroxide)

  • Apparatus for gas dispersion

  • Standard glassware for reaction, workup, and recrystallization

Procedure:

  • Chlorination: Dissolve propiolic acid in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer. Cautiously bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or GC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product will primarily be 2,3-dichloropropionic acid.

  • Dehydrochlorination: Dissolve the crude 2,3-dichloropropionic acid in a suitable solvent. Slowly add a base (e.g., triethylamine) to the solution while stirring. The base will facilitate the elimination of HCl, forming the alkene. The choice of base and reaction conditions can influence the ratio of cis to trans isomers.

  • Isolation: After the dehydrochlorination is complete, perform an aqueous workup to remove the base and any salts. Extract the product into an organic solvent.

  • Purification: Dry the organic extracts and remove the solvent. The crude trans-3-chloroacrylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Causality of Experimental Choices:

  • Controlled Chlorination: The slow addition of chlorine gas is crucial to prevent over-chlorination and other side reactions.

  • Base-Mediated Elimination: The use of a base is essential to abstract a proton and facilitate the E2 elimination of HCl, forming the double bond. The stereochemistry of the elimination is influenced by the reaction conditions.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids by leveraging differences in solubility between the desired product and impurities.

Spectroscopic Characterization

The identity and purity of synthesized trans-3-chloroacrylic acid are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of trans-3-chloroacrylic acid is expected to show two distinct signals for the vinyl protons. The trans relationship between these protons results in a characteristic large coupling constant (J), typically in the range of 13-18 Hz. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the carboxylic carbon, and the two olefinic carbons.

¹H NMR (Expected) ¹³C NMR (Expected)
* Vinyl H (α to COOH): ~6.5 ppm (d, J ≈ 14 Hz)
  • Vinyl H (β to COOH): ~7.5 ppm (d, J ≈ 14 Hz)

  • Carboxylic Acid H: >10 ppm (br s) | * C=O: ~170 ppm

  • C-Cl: ~125 ppm

  • C-COOH: ~130 ppm |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C=O stretch (carboxylic acid)1725-1700
C=C stretch (alkene)1650-1600
C-Cl stretch800-600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of trans-3-chloroacrylic acid will show a molecular ion peak (M⁺) at m/z 106 and a characteristic M+2 peak at m/z 108 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[2]

Reactivity and Applications in Drug Development

The chemical reactivity of trans-3-chloroacrylic acid is a key driver of its utility in synthetic chemistry. It can serve as a precursor to various biologically active molecules. For instance, it is a substrate for the enzyme trans-3-chloroacrylic acid dehalogenase (CaaD), which is involved in the catabolism of certain environmental pollutants.[7][8] This enzymatic transformation highlights the molecule's potential role in bioremediation studies.

In the context of drug development, the electrophilic nature of the double bond, enhanced by the electron-withdrawing carboxylic acid and chlorine atom, makes it susceptible to nucleophilic attack. This reactivity can be exploited to introduce the chloroacrylic moiety into larger molecules, which can then undergo further transformations to generate novel therapeutic agents. It has been investigated in the synthesis of enzyme inhibitors and antimicrobial compounds.[3]

Safety and Handling

Trans-3-chloroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[2][9] It may also cause respiratory irritation.[2]

Handling Precautions:

  • Always handle in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.[11]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed.[10]

Conclusion

Trans-3-chloroacrylic acid is a fundamentally important building block in organic synthesis with a well-defined molecular structure and predictable reactivity. Its utility in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is paramount for its effective and responsible application in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. [Link]

  • MySkinRecipes. trans-3-Chloroacrylic acid. [Link]

  • Fisher Scientific. trans-3-chloroacrylic acid, 99%, Thermo Scientific. [Link]

  • University of Hertfordshire. 3-chloroacrylic acid. [Link]

  • Wang, S. C., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(29), 8762–8773. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643794, cis-3-Chloroacrylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11735, 2-Chloro-2-propenoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16866, 3-Chloroacrylic acid. [Link]

  • Wang, S. C., et al. (2003). Reactions of trans-3-Chloroacrylic Acid Dehalogenase with Acetylene Substrates: Consequences of and Evidence for a Hydration Reaction. Biochemistry, 42(29), 8762–8773. [Link]

  • National Institute of Standards and Technology. trans-β-Chloroacrylic acid. [Link]

  • Google Patents. US3857882A - Production of alpha-chloroacrylic acid.

Sources

Technical Profile: trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical profile for (2E)-3-chloroprop-2-enoic acid (commonly trans-3-chloroacrylic acid).[1][2][3] It is designed for researchers requiring high-purity standards for metabolic studies, heterocycle synthesis, or enzyme inhibition assays.[2]

Nomenclature, Synthesis, and Validation Standards

Part 1: Nomenclature & Stereochemical Logic[2]

While "trans-3-chloroacrylic acid" is the common trade name, it is chemically ambiguous in complex substituted systems. The rigorous IUPAC designation is (2E)-3-chloroprop-2-enoic acid .[2][4]

The Cahn-Ingold-Prelog (CIP) Priority Determination

To validate the stereochemistry, one must apply CIP priority rules to the alkene substituents.[2]

  • Carbon 2 (Alpha): The carboxylic acid group (-COOH) has higher priority than Hydrogen (-H) based on atomic number of the first point of difference (Oxygen vs. Hydrogen).[2]

  • Carbon 3 (Beta): Chlorine (-Cl) has higher priority than Hydrogen (-H) based on atomic number (17 vs. 1).[2]

  • Configuration: The high-priority groups (-COOH and -Cl) are on opposite sides of the double bond.[2] Thus, the configuration is (E) (from German entgegen, opposite).

CIP_Logic cluster_0 CIP Priority Assignment C2 Carbon-2 (Alpha) Prio1 High Priority: -COOH C2->Prio1 Low1 Low Priority: -H C2->Low1 C3 Carbon-3 (Beta) Prio2 High Priority: -Cl C3->Prio2 Low2 Low Priority: -H C3->Low2 Decision High priority groups on OPPOSITE sides = (E) Prio1->Decision Prio2->Decision

Figure 1: Logical flow for assigning the (E) stereodescriptor to trans-3-chloroacrylic acid.

Part 2: Physicochemical Profile[1][2][4]

Data summarized below represents the purified trans isomer. Note the distinct melting point compared to the cis isomer (~63 °C), which is the primary indicator of isomeric purity.

PropertyValueContext
IUPAC Name (2E)-3-chloroprop-2-enoic acidOfficial designation
CAS Number 2345-61-1 Specific to trans isomer
Molecular Formula C₃H₃ClO₂MW: 106.51 g/mol
Melting Point 84 – 86 °C Cis isomer melts at ~63 °C
pKa 3.65Stronger acid than acrylic acid (pKa 4.[1][2][4][5][6]25) due to inductive effect of Cl
Solubility Soluble in water, ethanol, etherRecrystallizable from water or benzene
Appearance White to beige crystalline flakesHygroscopic

Part 3: Synthesis & Purification Protocol

Objective: Isolate high-purity (E)-3-chloroprop-2-enoic acid. Challenge: Direct hydrochlorination of propiolic acid often yields a mixture of cis (Z) and trans (E) isomers, or predominantly cis due to anti-addition kinetics.[2] The protocol below utilizes thermodynamic equilibration and solubility differences to isolate the trans isomer.

Reagents
  • Propiolic acid (Propynoic acid)[2]

  • Hydrochloric acid (conc. 37%)[2]

  • Solvent for recrystallization: Benzene (traditional) or Water (greener alternative).[2]

Workflow
  • Hydrochlorination: Dissolve propiolic acid in concentrated HCl. Heat to reflux (approx. 100°C) for 4–6 hours. Note: High temperature favors thermodynamic equilibration to the more stable trans isomer.

  • Concentration: Evaporate the solution under reduced pressure to remove excess HCl and water. A solid residue (crude mixture of isomers) will remain.

  • Isomer Separation (Critical Step):

    • The trans isomer is significantly less soluble in cold non-polar solvents than the cis isomer.

    • Dissolve the crude solid in a minimum amount of boiling benzene (or hot water).

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The trans isomer crystallizes out first. Filter the crystals and wash with cold solvent.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis_Workflow Start Propiolic Acid React Reflux w/ conc. HCl (Thermodynamic Control) Start->React + HCl Crude Crude Solid (E/Z Mixture) React->Crude Evaporation Purify Recrystallization (Benzene or Water) Crude->Purify Final Pure (E)-Isomer Crystals Purify->Final Filter Precipitate

Figure 2: Synthetic workflow emphasizing the purification step to resolve the (E) isomer.

Part 4: Validation (Self-Validating System)

To ensure the isolated product is indeed the trans isomer and not the cis isomer, you must perform ¹H NMR spectroscopy . The coupling constant (


) between the vinylic protons is the definitive "self-validating" metric.
¹H NMR Criteria (CDCl₃ or DMSO-d₆)[2]
  • Signal A (Alpha-H): Doublet, typically

    
     6.0 – 6.5 ppm.[2]
    
  • Signal B (Beta-H): Doublet, typically

    
     7.0 – 7.5 ppm (deshielded by Cl).[2]
    
  • Coupling Constant (

    
    ): 
    
    • Trans (E):

      
       (Large coupling).[2]
      
    • Cis (Z):

      
       (Small coupling).[2]
      

Pass/Fail Metric: If your


 value is < 10 Hz, you have isolated the cis isomer. Recrystallize again.

Part 5: Applications in Drug Development

Heterocycle Synthesis (Pyrimidine Scaffolds)

trans-3-Chloroacrylic acid is a potent dielectrophile .[2] It reacts with amidines or ureas to form pyrimidine derivatives, which are foundational scaffolds in oncology (e.g., fluorouracil analogs).

Enzymology & Metabolic Probes

This molecule serves as a specific substrate probe for CaaD (trans-3-chloroacrylic acid dehalogenase) .[2][7]

  • Mechanism: CaaD converts the trans isomer into malonate semialdehyde via a hydration-dependent mechanism.

  • Utility: Researchers use this to study bacterial biodegradation pathways of halogenated environmental pollutants (e.g., 1,3-dichloropropene).[2][7]

Applications cluster_drug Pharma Synthesis cluster_bio Enzymology Mol (E)-3-Chloroacrylic Acid Urea Reaction w/ Ureas Mol->Urea Enz Substrate for CaaD Mol->Enz Pyrim Uracil/Pyrimidine Derivatives Urea->Pyrim Metab Malonate Semialdehyde Enz->Metab

Figure 3: Key application pathways in synthesis and biochemistry.[2]

Part 6: Safety & Handling

  • Hazards: Corrosive. Causes severe skin burns and eye damage (H314).[3]

  • Storage: Store at room temperature (15-25°C). Keep container tightly closed. Moisture sensitive.

  • PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Handle in a chemical fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[2] Retrieved from [Link]

  • Poelarends, G. J., et al. (1999). Genes encoding the trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae.[2] Journal of Bacteriology. (Context: Enzymatic specificity for the trans isomer). Retrieved from [Link]

  • NIST Chemistry WebBook. trans-beta-Chloroacrylic acid.[2][4] (Context: Spectral data and thermochemistry). Retrieved from [Link][2][8]

Sources

An In-Depth Technical Guide to the Synthesis of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to trans-3-chloroacrylic acid, a valuable chlorinated carboxylic acid intermediate in the pharmaceutical and agrochemical industries.[1][2] The document elucidates the core chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing reaction yield and stereoselectivity. The primary focus is on a robust two-step pathway commencing from acrylic acid, which involves a hydrochlorination step to form 3-chloropropionic acid, followed by a stereoselective dehydrochlorination to yield the target trans-isomer. Mechanistic insights into the key E2 elimination step are provided to explain the preferential formation of the thermodynamically favored trans product. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthesis.

Introduction: The Significance of trans-3-Chloroacrylic Acid

trans-3-Chloroacrylic acid, with the chemical formula C₃H₃ClO₂, is a versatile synthetic intermediate.[3] Its structure, featuring a conjugated double bond, a carboxylic acid functional group, and a chlorine atom, imparts a unique reactivity profile that allows for its participation in a variety of chemical transformations, including cycloadditions and nucleophilic additions.[2] This reactivity makes it a valuable building block in the construction of complex molecular frameworks for biologically active compounds, such as enzyme inhibitors and antimicrobial agents.[2] A thorough understanding of its synthesis is therefore crucial for leveraging its potential in organic synthesis and medicinal chemistry.

Physicochemical Properties
PropertyValueReference
CAS Number 2345-61-1[4]
Molecular Formula C₃H₃ClO₂[5]
Molecular Weight 106.51 g/mol [5]
Appearance White crystalline solid[6]
Melting Point 82-85 °C[2]
Boiling Point 192.3 °C at 760 mmHg[2]

Primary Synthetic Pathway: From Acrylic Acid

The most common and industrially viable route to trans-3-chloroacrylic acid is a two-step process starting from readily available acrylic acid. This pathway is advantageous due to the low cost of the starting material and the generally high yields achievable.

Synthesis_Pathway Acrylic_Acid Acrylic Acid Intermediate 3-Chloropropionic Acid Acrylic_Acid->Intermediate Step 1: Hydrochlorination (+ HCl) Final_Product trans-3-Chloroacrylic Acid Intermediate->Final_Product Step 2: Dehydrochlorination (Base-mediated Elimination)

Caption: Overview of the two-step synthesis of trans-3-chloroacrylic acid from acrylic acid.

Step 1: Hydrochlorination of Acrylic Acid to 3-Chloropropionic Acid

The initial step involves the addition of hydrogen chloride (HCl) across the double bond of acrylic acid. This reaction proceeds via a Markovnikov addition, where the chlorine atom attaches to the carbon atom with fewer hydrogen substituents is not the case here due to the electron-withdrawing nature of the carboxyl group. Instead, the reaction is a conjugate addition.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the acrylic acid, which activates the double bond for nucleophilic attack by the chloride ion at the β-position.

Experimental Protocol: A robust method for the synthesis of 3-chloropropionic acid is detailed in U.S. Patent 5,731,469A.[7] The process involves the simultaneous introduction of gaseous hydrogen chloride and acrylic acid into a reaction vessel containing a "heel" of crude 3-chloropropionic acid.[7]

Detailed Procedure:

  • A glass-lined or vitrified steel reactor equipped with a mechanical stirrer, gas inlet, temperature probe, and a distillation column is charged with a sediment of 3-chloropropionic acid (approximately 217 g).[7]

  • The sediment is heated to a temperature between 45°C and 50°C.[7]

  • Gaseous hydrogen chloride and acrylic acid are introduced simultaneously over a period of 5 hours. The molar ratio of HCl to acrylic acid should be maintained between 0.7:1 and 1.3:1.[7] For example, a flow rate of 1.1 mol/hour for HCl and 1.0 mol/hour for acrylic acid can be used.[7]

  • After the addition is complete, the reaction mixture is maintained at approximately 45°C for an additional hour to ensure the reaction goes to completion.[7]

  • The unreacted dissolved hydrochloric acid and any water present are removed by azeotropic distillation under reduced pressure.[7]

This semi-continuous process allows for a rapid reaction and affords a practically quantitative yield of 3-chloropropionic acid with a purity of at least 94%.[7]

Data Summary: Hydrochlorination of Acrylic Acid

ParameterValueReference
Reactants Acrylic Acid, Gaseous HCl[7]
Solvent/Medium 3-Chloropropionic acid (sediment)[7]
Temperature 45-50 °C[7]
Reaction Time ~6 hours[7]
Yield Nearly quantitative[7]
Purity >94%[7]
Step 2: Stereoselective Dehydrochlorination to trans-3-Chloroacrylic Acid

The second and most critical step is the elimination of a molecule of HCl from 3-chloropropionic acid to form the desired alkene. The stereochemical outcome of this reaction is paramount, with the trans-isomer being the desired product. This is achieved through a base-mediated E2 (bimolecular elimination) reaction.

Causality of Stereoselectivity (E2 Mechanism): The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon while the leaving group (chloride) on the α-carbon departs simultaneously.[8] For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[8]

In the context of 3-chloropropionic acid, rotation around the Cα-Cβ single bond allows the molecule to adopt a conformation where a β-hydrogen is anti-periplanar to the chlorine atom. There are two β-hydrogens, and their elimination leads to the formation of either the cis or trans isomer. The transition state leading to the trans isomer is sterically less hindered and therefore lower in energy than the transition state leading to the cis isomer. Consequently, the trans product is formed preferentially as it is the more thermodynamically stable isomer.[8]

E2_Mechanism cluster_0 Anti-periplanar Conformation cluster_1 Transition State cluster_2 Product 3-CPA 3-Chloropropionic Acid TS [Base---H---Cβ---Cα---Cl]‡ 3-CPA->TS Base attack Product trans-3-Chloroacrylic Acid TS->Product Elimination

Caption: Simplified workflow of the E2 elimination mechanism for trans-3-chloroacrylic acid formation.

Experimental Protocol: While specific, detailed protocols for the dehydrochlorination of 3-chloropropionic acid to yield the pure trans isomer are less commonly published in peer-reviewed journals compared to its precursor's synthesis, the principles of E2 elimination guide the experimental design. The use of a strong, non-nucleophilic base in a suitable solvent is key.

General Procedure (Self-Validating System):

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: The 3-chloropropionic acid is dissolved in a suitable high-boiling point, aprotic solvent (e.g., toluene or dioxane).

  • Base Addition: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dissolved in a minimal amount of a suitable solvent like ethanol, is added dropwise to the stirred solution of 3-chloropropionic acid at a controlled temperature. The use of a hindered base like potassium tert-butoxide could also favor elimination over substitution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to drive the elimination reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Alternative Synthetic Pathway: Hydrochlorination of Propiolic Acid

An alternative, though less common, route to 3-chloroacrylic acid involves the hydrochlorination of propiolic acid. This reaction proceeds via the addition of HCl across the triple bond.

Mechanism: The addition of HCl to an alkyne can proceed via an electrophilic addition mechanism. The stereochemical outcome of this reaction can be influenced by the reaction conditions.

Challenges and Considerations: This route is often less favored due to the higher cost and handling difficulties associated with propiolic acid. Furthermore, controlling the stereoselectivity to favor the trans isomer can be challenging, and mixtures of cis and trans isomers, as well as the dichlorinated product, may be formed.

Safety and Handling

  • Acrylic Acid: Corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Chloride (gas): Highly corrosive and toxic. Must be handled in a fume hood with a proper gas scrubbing system.

  • 3-Chloropropionic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.

  • trans-3-Chloroacrylic Acid: Corrosive and can cause severe skin burns and eye damage.[6] Handle with appropriate PPE.

  • Bases (KOH, NaOH): Caustic and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of trans-3-chloroacrylic acid is most effectively and economically achieved through a two-step pathway starting from acrylic acid. The initial hydrochlorination to 3-chloropropionic acid is a high-yielding and well-documented process. The subsequent dehydrochlorination, when conducted under conditions that favor an E2 elimination mechanism, stereoselectively yields the desired trans-isomer. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and ensuring the desired stereochemical outcome. The protocols and insights provided in this guide offer a solid foundation for the successful laboratory and potential scale-up synthesis of this important chemical intermediate.

References

  • Google Patents. (n.d.). Method for producing 3-chloropropionic acid. JP2701229B2.
  • Google Patents. (1998). Process for the preparation of 3-chloropropionic acid. US5731469A.
  • Google Patents. (2021). Synthetic method of 3-chloropropionyl chloride. CN112409166A.
  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]

  • Google Patents. (2014). Preparation method for 3-chloropropionylchloride. CN103819329A.
  • MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Trans-3-chloroacrylic acid (C3H3ClO2). Retrieved from [Link]

  • NIST WebBook. (n.d.). trans-β-Chloroacrylic acid. Retrieved from [Link]

  • PubChem. (n.d.). trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Google Patents. (1974). Production of alpha-chloroacrylic acid. US3857882A.

Sources

Spectroscopic Characterization of trans-3-Chloroacrylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: trans-3-Chloroacrylic acid (CAS: 2345-61-1) Synonyms: (E)-3-Chloro-2-propenoic acid; (E)-


-Chloroacrylic acid
Molecular Formula:  C

H

ClO

Molecular Weight: 106.51 g/mol [1][2][3][4]

This technical guide provides a rigorous spectroscopic profile of trans-3-chloroacrylic acid, a critical intermediate in the synthesis of halogenated polymers, herbicides, and pharmaceutical scaffolds.[5] Unlike its saturated counterparts, the spectroscopic signature of this compound is defined by its olefinic stereochemistry.[5] The core diagnostic challenge lies in differentiating the trans (E) isomer from the cis (Z) isomer (CAS: 1609-93-4).[4] This guide details the specific NMR coupling constants, IR vibrational modes, and Mass Spectrometry fragmentation patterns required to validate stereochemical purity with high confidence.

Molecular Architecture & Synthesis Strategy

Stereochemical Context

The geometric isomerism of 3-chloroacrylic acid dictates its reactivity and biological activity.[4] The trans isomer is thermodynamically more stable than the cis isomer, yet synthesis often yields mixtures.[5]

  • trans (E): Chlorine and Carboxyl groups are on opposite sides (Dihedral angle

    
     180°).[4][5]
    
  • cis (Z): Chlorine and Carboxyl groups are on the same side (Dihedral angle

    
     0°).[4][5]
    
Synthesis & Isolation Protocol

The most authoritative route for high-purity isolation involves the hydrochlorination of propiolic acid, followed by thermal isomerization.[4][5]

Protocol:

  • Hydrochlorination: React propiolic acid with concentrated HCl at 0–10 °C. This kinetically favors the cis-isomer via anti-addition.[4][5]

  • Isomerization: Heat the crude cis-isomer (or mixture) in aqueous acid or organic solvent (e.g., benzene) with a radical initiator or UV light, or simply reflux to drive the equilibrium toward the thermodynamic trans-product.[4][5]

  • Purification: Recrystallization from water or sublimation.[4][5] trans-3-Chloroacrylic acid typically melts at 83–85 °C (significantly higher than the cis isomer, mp 63–64 °C).[4]

SynthesisWorkflow Start Propiolic Acid (HC≡C-COOH) Step1 Hydrochlorination (conc. HCl, 0°C) Start->Step1 Addn Inter cis-3-Chloroacrylic Acid (Kinetic Product) Step1->Inter Step2 Isomerization (Reflux/UV) Inter->Step2 Isom. Final trans-3-Chloroacrylic Acid (Thermodynamic Product) Step2->Final

Figure 1: Synthetic pathway transitioning from the kinetic cis-isomer to the thermodynamic trans-isomer.[4]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the trans isomer rests on the vicinal proton-proton coupling constant (


).[4]

H NMR Data (400 MHz, CDCl

/ DMSO-d

)

The spectrum consists of two doublets.[4][5] The large coupling constant is the primary validatory signal.[4][5]

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
H-3 (Beta) 7.35 – 7.45Doublet (d)13.0 – 14.5 Deshielded by Cl and conjugation.[4]
H-2 (Alpha) 6.20 – 6.30Doublet (d)13.0 – 14.5 Shielded relative to H-3.[4]
-COOH 11.0 – 13.0Broad Singlet-Exchangeable acidic proton.[4]

Critical Diagnostic:

  • Trans (E):

    
     Hz
    
  • Cis (Z):

    
     Hz
    

Note: Chemical shifts may vary by


0.2 ppm depending on concentration and solvent (DMSO-d

often causes downfield shifts due to H-bonding).[4]

C NMR Data (100 MHz, DMSO-d

)

The carbon skeleton shows three distinct signals.

Carbon PositionChemical Shift (

, ppm)
Assignment
C-1 165.0 – 167.0Carbonyl (C=O)
C-3 135.0 – 138.0

-Carbon (C-Cl)
C-2 122.0 – 125.0

-Carbon (C-H)
Infrared (IR) Spectroscopy

IR validates the functional groups but is less effective than NMR for stereochemical assignment.[4][5]

Frequency (cm

)
Vibration ModeIntensityNotes
2500 – 3300 O-H StretchBroad, MediumCharacteristic of carboxylic acid dimers.
1690 – 1710 C=O[4] StretchStrong, SharpConjugated acid carbonyl.
1610 – 1625 C=C StretchMediumAlkene double bond.[5]
1200 – 1300 C-O StretchStrongAcid C-O single bond.[4]
930 – 950 O-H BendMediumOut-of-plane bending (dimer).[4]
750 – 800 C-Cl StretchStrongCharacteristic alkyl halide band.[4]
Mass Spectrometry (EI-MS)

Mass spectrometry provides molecular weight confirmation and characteristic chlorine isotope patterns.[4]

Ionization Mode: Electron Impact (EI), 70 eV.[4][6]

m/z ValueIon IdentityRelative AbundanceMechanistic Insight
106 / 108 [M]

3:1 RatioMolecular Ion. The 3:1 ratio confirms one Chlorine atom (

Cl vs

Cl).[4]
89 / 91 [M – OH]

HighLoss of hydroxyl radical from carboxylic acid.[4][5]
71 [M – Cl]

MediumLoss of chlorine radical; forms acryloyl cation [CH

=CH-CO]

.
61 / 63 [M – COOH]

MediumLoss of carboxyl group; forms chloro-vinyl cation [Cl-CH=CH]

.

Stereochemical Validation Workflow

To ensure the sample is the trans isomer and not the cis isomer or a mixture, follow this logic flow.

ValidationLogic Sample Unknown Sample (3-Chloroacrylic Acid) Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Sample->Acquire CheckJ Measure Coupling Constant (J) between vinylic protons Acquire->CheckJ ResultTrans J = 13 - 15 Hz TRANS (E) Isomer CheckJ->ResultTrans Large J ResultCis J = 7 - 9 Hz CIS (Z) Isomer CheckJ->ResultCis Small J ResultMix Two sets of doublets observed CheckJ->ResultMix Mixture

Figure 2: Decision logic for assigning stereochemistry based on NMR coupling constants.

Applications in Drug Development

trans-3-Chloroacrylic acid serves as a "chiral-like" building block (geometric isomerism) in the synthesis of:

  • Cysteine Protease Inhibitors: The electrophilic double bond can act as a Michael acceptor, covalently modifying active site cysteine residues.[4][5]

  • Heterocyclic Scaffolds: Used in [3+2] cycloadditions to generate chlorinated pyrazolines and isoxazolines.[4][5]

  • Herbicidal Agents: As a precursor to substituted phenoxy-propionic acids.[4][5]

References

  • NIST Chemistry WebBook. trans-3-Chloroacrylic acid Infrared Spectrum.[4][5] National Institute of Standards and Technology.[4][5] [Link][4][5]

  • Kurtz, A. N., Billups, W. E., Greenlee, R. B., Hamil, H. F., & Pace, W. T. (1965).[5] The Synthesis of trans-3-Chloroacrylic Acid.[1][4] Journal of Organic Chemistry.[4][5] (Detailed synthesis and isomerization protocols).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4][5] (Authoritative source for alkene coupling constants).

  • PubChem Compound Summary. trans-3-Chloroacrylic acid (CID 638124).[1][3][4][5] National Center for Biotechnology Information.[4][5] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4][5][7] (Reference for 13C chemical shift increments).

Sources

Technical Guide: Solubility Profiling & Thermodynamic Characterization of trans-3-Chloroacrylic Acid

[1][2]

Executive Summary

trans-3-Chloroacrylic acid (TCAA) is a critical C3 building block in the synthesis of functionalized heterocycles, pharmaceutical intermediates (e.g., for enzyme inhibitors), and specialty polymers. Its efficacy as a reaction intermediate is governed by its solubility profile, which dictates solvent selection for reaction homogeneity, crystallization yields, and purification efficiency.[2]

This guide provides a comprehensive technical analysis of TCAA’s solubility behavior.[1][2] It establishes the "Solubility Cliff" —the sharp transition between its moderate lipophilicity (

12

Physicochemical Profile & Solubility Fundamentals

Understanding the solubility of TCAA requires analyzing its solid-state properties and molecular interactions.[1][2] Unlike simple aliphatic acids, the chlorine substituent at the C3 position introduces both steric bulk and lipophilic character, significantly deviating its behavior from acrylic acid.[2]

Core Physicochemical Properties
PropertyValueContext for Solubility
CAS Number 2345-61-1Specific to trans isomer
Molecular Weight 106.51 g/mol Low MW facilitates diffusion
Physical State Crystalline SolidRequires energy to break lattice (

)
Melting Point 83–85 °CModerate lattice energy barrier
Water Solubility 2.52 g/L (20 °C)Low; driven by hydrophobic Cl-alkene tail
Log P (Octanol/Water) 2.1 (trans) vs 1.82 (cis)trans is more lipophilic than cis
pKa ~3.5–3.8Ionizes in basic media (pH > 5)
The Thermodynamic Solubility Mechanism

The dissolution of crystalline TCAA into a solvent is governed by the balance between the crystal lattice energy and the solvation enthalpy.[1][2]

  • Step 1 (Endothermic): Breaking the crystal lattice (Fusion).[1][2]

  • Step 2 (Exothermic/Endothermic): Solvation (Mixing).[1][2]

For TCAA, the chlorine atom reduces the polarity of the alkene chain, making it highly soluble in medium-polarity solvents (Ethanol, Acetone, THF) but sparingly soluble in non-polar hydrocarbons (Hexane) and water .

Experimental Protocols for Solubility Determination

To generate high-accuracy solubility curves (Solubility vs. Temperature), two methodologies are recommended: the Static Shake-Flask Method (Gold Standard for equilibrium) and the Dynamic Laser Monitoring Method (High-throughput).[1]

Workflow Visualization

Solubility_WorkflowStartSelect MethodStaticStatic Shake-Flask(Equilibrium)Start->StaticDynamicLaser Monitoring(Polythermal)Start->DynamicPrepExcess Solid + SolventStatic->PrepEquilibrateStir @ Const. T(24-72 hrs)Prep->EquilibrateFilterFilter Supernatant(Isothermal)Equilibrate->FilterAnalyzeHPLC/GravimetricAnalysisFilter->AnalyzeDataSolubility Curve(x vs T)Analyze->Datax_expMixKnown Mass MixtureDynamic->MixHeatHeat until Clear(Dissolution T)Mix->HeatCoolCool until Cloud Point(Nucleation T)Heat->CoolDetectLaser TransmissivityDropCool->DetectDetect->DataT_eq

Caption: Decision matrix for solubility determination. Static methods ensure thermodynamic equilibrium; dynamic methods offer speed for polythermal curves.[1][2]

Protocol A: Laser Monitoring Technique (Dynamic)

Recommended for generating Temperature-Dependent Solubility Curves (


1
  • Preparation: Accurately weigh TCAA (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel.[1][2]

  • Heating Phase: Heat the suspension at a slow rate (0.2 K/min). The laser intensity at the detector will be low due to scattering by solid particles.[1][2]

  • Clear Point Detection: Record the temperature (

    
    ) where laser transmission maximizes (solid completely dissolves).[1][2]
    
  • Validation: Repeat with different solute/solvent ratios to construct the full polythermal curve.

Protocol B: Static Shake-Flask Method (Equilibrium)

Recommended for validating specific data points (e.g., at 25°C).

  • Saturation: Add excess TCAA to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
     0.05 K) for 72 hours.
    
  • Sampling: Stop agitation and allow sedimentation for 2 hours.

  • Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm). Quantify concentration via HPLC (UV detection at 210-220 nm) or gravimetric evaporation.[1][2]

Solubility Data & Solvent Selection Guide

Based on the trans-isomer's polarity profile (

Solubility Hierarchy (at 298.15 K)[1][2]
Solvent ClassRepresentative SolventsSolubility PredictionMechanismApplication
Protogenic Polar Methanol, Ethanol, IPAHigh H-bonding (Donor/Acceptor)Reaction Solvent
Aprotic Polar Acetone, THF, DMSOVery High Dipole-Dipole interactionsStock Solutions
Chlorinated Chloroform, DCMModerate-High "Like dissolves Like" (Cl-Cl)Extraction
Aqueous Water (pH < 3)Low (2.52 g/L) Hydrophobic effect dominatesAnti-solvent
Non-Polar n-Hexane, HeptaneVery Low Lack of polar interactionWash Solvent
Temperature Dependence

Solubility generally increases with temperature.[1][2][3] For TCAA in water, the increase is less pronounced than in organic solvents due to the high energy cost of cavity formation in the water network.[1][2]

  • Critical Insight: In binary mixtures (e.g., Ethanol + Water), TCAA exhibits a cosolvency maximum .[2] Pure water is a poor solvent; pure ethanol is a good solvent.[1][2] A mixture (e.g., 80% Ethanol) often provides optimal solubility for recrystallization processes.[1][2]

Thermodynamic Modeling & Correlation

To interpolate solubility data for process simulation, experimental points (

12
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


12
  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Utility: Highly accurate for polar and non-polar solvents; accounts for the non-ideality of the solution.[1][2]

van't Hoff Equation

Used to estimate the Enthalpy of Solution (


12
12
  • Plot:

    
     vs 
    
    
    .
  • Slope:

    
    .[1][2]
    
  • Interpretation: A positive

    
     indicates the dissolution is endothermic (heat is absorbed), confirming that solubility increases with temperature.[1][2]
    
Thermodynamic Pathway Diagram

Thermo_PathSolidSolid TCAA(Crystal Lattice)LiquidSupercooled Liquid TCAASolid->LiquidFusion(ΔH_fus > 0)SolutionTCAA in SolutionSolid->SolutionTotal Dissolution(ΔH_sol = ΔH_fus + ΔH_mix)Liquid->SolutionMixing(ΔH_mix)

Caption: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the enthalpy of fusion and the enthalpy of mixing.

Critical Insights for Process Development

Crystallization Strategy

To purify TCAA or isolate it from a reaction mixture:

  • Cooling Crystallization: Effective in solvents with steep solubility curves (e.g., Ethanol, Toluene).[2]

  • Anti-Solvent Crystallization: Dissolve TCAA in a minimum volume of Acetone or Ethanol , then slowly add Water (or acidified water to prevent ionization).[1][2] The low aqueous solubility (2.52 g/L) will force precipitation of high-purity crystals.[1][2]

Stability Warning

trans-3-Chloroacrylic acid is susceptible to dehydrochlorination (loss of HCl) or polymerization at elevated temperatures.[1][2]

  • Recommendation: Keep dissolution temperatures below 50°C.

  • Storage: Store at 4°C to prevent slow degradation.

Isomer Purity

Commercial TCAA is often >98% trans.[1][2] However, the cis isomer has higher water solubility (approx.[1][2] similar range but slightly different LogP). Recrystallization from water/ethanol mixtures effectively enriches the trans isomer due to packing differences in the crystal lattice.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[1][2] Retrieved February 1, 2026.[1][2]

  • Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] (Reference for Apelblat/Jouyban-Acree modeling protocols).

  • Lide, D. R. (Ed.).[1][2] (2005).[1][2][4][5][6] CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[1][2] (Standard reference for organic acid dissociation constants and solubility guidelines).

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds.[1][2][3] Wiley-Interscience.[1][2] (Foundational text for the thermodynamic theory cited in Section 5).[1][2]

trans-3-Chloroacrylic Acid: Physicochemical Profiling & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) represents a critical structural motif in the development of halogenated peptidomimetics and the study of enzymatic dehalogenation mechanisms. Unlike its cis isomer, the trans configuration offers unique thermodynamic stability and crystal packing properties that are pivotal for solid-state characterization and stereoselective synthesis.

This guide provides an authoritative analysis of the physicochemical properties of trans-3-chloroacrylic acid, establishing a validated framework for its identification, purification, and application in drug discovery workflows.

Physicochemical Profile: The Isomeric Divergence

The differentiation between cis- and trans-3-chloroacrylic acid is not merely academic; it dictates solubility, reactivity, and biological interaction. The trans isomer exhibits a significantly higher melting point due to superior symmetry, facilitating more efficient lattice packing and intermolecular hydrogen bonding.

Comparative Data Table
Propertytrans-3-Chloroacrylic Acidcis-3-Chloroacrylic Acid
CAS Number 2345-61-1 1609-93-4
Melting Point (MP) 81 – 85 °C 61 – 62 °C
Boiling Point (BP) 192.3 °C (760 mmHg)192.3 °C (760 mmHg)
pKa (approx.) ~3.2 – 3.43.32
Appearance White crystalline solidLight beige crystalline powder
Water Solubility Soluble (High)Soluble

H-NMR Coupling


*Note: At atmospheric pressure, both isomers are prone to sublimation and decarboxylation prior to reaching the theoretical boiling point. Vacuum distillation is required for liquid-phase purification.

Thermodynamic Implications

The ~20°C difference in melting point is the primary physical diagnostic tool. The trans isomer's linear geometry allows for the formation of stable, centrosymmetric carboxylic acid dimers in the solid state, maximizing lattice energy. In contrast, the cis isomer suffers from steric repulsion between the chloro- and carboxyl- groups, destabilizing the crystal lattice.

Experimental Protocols: Purification & Validation

A. Purification via Recrystallization

Commercial samples of 3-chloroacrylic acid often exist as isomeric mixtures. To isolate the trans isomer for analytical standards or crystallographic studies, the following self-validating protocol is recommended based on differential solubility.

Reagents:

  • Crude 3-Chloroacrylic acid

  • Solvent A:

    
    -Hexane (Non-polar antisolvent)
    
  • Solvent B: Ethyl Acetate (Polar solvent)[1][2]

Protocol:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (~2–4 mL).

  • Antisolvent Addition: While maintaining a gentle boil, add warm

    
    -Hexane dropwise until persistent turbidity is observed (cloud point).
    
  • Clarification: Add 2–3 drops of Ethyl Acetate to restore clarity.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not place immediately on ice, as this precipitates the cis isomer.

  • Harvesting: Filter the resulting white needles. The trans isomer crystallizes first due to its lower solubility and higher lattice energy.

  • Yield Check: Dry under vacuum. Measure MP; a range of 82–85°C confirms isomeric purity.

B. Structural Validation (NMR)

The definitive confirmation of the trans geometry is the vicinal proton coupling constant (


) in 

H-NMR.
  • trans-Isomer: Look for a doublet with a coupling constant of 13–14 Hz .

  • cis-Isomer: Look for a doublet with a coupling constant of 7–9 Hz .

Mechanistic Application: The Dehalogenase Pathway

In drug development, trans-3-chloroacrylic acid serves as a probe for Tautomerase Superfamily enzymes. Specific bacterial dehalogenases (CaaD) have evolved to process these isomers stereospecifically, converting them into malonate semialdehyde. Understanding this pathway is crucial for designing enzyme inhibitors or bioremediation agents.

Experimental Workflow: Stereospecific Dehalogenation

The following diagram illustrates the divergent processing of the isomers, highlighting the specificity required in enzymatic assays.

DehalogenationPathway TransIso trans-3-Chloroacrylic Acid (Substrate) CisIso cis-3-Chloroacrylic Acid (Substrate) TransCaaD trans-CaaD (Enzyme) TransIso->TransCaaD Specific Binding CisCaaD cis-CaaD (Enzyme) CisIso->CisCaaD Specific Binding Intermediate Enol Intermediate TransCaaD->Intermediate Hydration & HCl Elimination CisCaaD->Intermediate Hydration & HCl Elimination Product Malonate Semialdehyde (Product) Intermediate->Product Tautomerization

Figure 1: Stereospecific enzymatic degradation pathways for 3-chloroacrylic acid isomers. Note that distinct enzymes (trans-CaaD vs. cis-CaaD) are required for the initial dehalogenation step, converging at the malonate semialdehyde product.

Safety & Handling

trans-3-Chloroacrylic acid is a corrosive solid .

  • Hazards: Causes severe skin burns and eye damage (H314).[3]

  • Storage: Store at +4°C. Keep away from oxidizing agents and strong bases.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas).

References

  • PubChem. (2025).[4][5] trans-3-Chloroacrylic acid (CID 638124).[5] National Library of Medicine. [Link]

  • Fisher Scientific. (2024). trans-3-Chloroacrylic acid, 99% Product Specifications. Thermo Fisher Scientific. [Link]

  • Poelarends, G. J., et al. (2008). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D. [Link]

Sources

discovery of trans-3-chloroacrylic acid dehalogenase

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Characterization of trans-3-Chloroacrylic Acid Dehalogenase (CaaD)[1][2]

Executive Summary

This technical guide details the discovery, structural architecture, and catalytic mechanism of trans-3-chloroacrylic acid dehalogenase (CaaD).[3] Originally isolated from the soil bacterium Pseudomonas pavonaceae strain 170, CaaD represents a pivotal enzyme in the biodegradation of the nematocide 1,3-dichloropropene.[3][4] Unlike typical dehalogenases that utilize alkyl-enzyme intermediates or cofactors, CaaD is a cofactor-independent member of the tautomerase superfamily, utilizing a catalytic N-terminal proline to execute a precise hydrolytic dehalogenation. This guide serves as a blueprint for researchers investigating enzymatic dehalogenation, offering validated protocols for expression, purification, and kinetic analysis.

Discovery & Biological Context

The Environmental Driver

The discovery of CaaD was driven by the need to understand the bacterial catabolism of 1,3-dichloropropene (1,3-DCP) , a synthetic fumigant widely used in agriculture. Soil bacteria, specifically Pseudomonas pavonaceae 170 and Corynebacterium species, evolved a metabolic pathway to utilize 1,3-DCP as a sole carbon source.[3]

The Metabolic Pathway

CaaD catalyzes a critical downstream step in this pathway. Following the initial hydrolysis of 1,3-DCP and subsequent oxidation steps, the pathway bifurcates into cis and trans branches to handle the isomeric mixture of the pollutant. CaaD specifically processes the trans-isomer.[5]

Figure 1: The 1,3-Dichloropropene Catabolic Pathway This diagram illustrates the conversion of 1,3-DCP to acetaldehyde, highlighting the specific role of CaaD.

DCP_Pathway DCP 1,3-Dichloropropene CAA_Alc 3-Chloroallyl Alcohol DCP->CAA_Alc DhaA (Haloalkane Dehalogenase) CAA_Ald 3-Chloroacrolein CAA_Alc->CAA_Ald Alcohol DH Trans_CAA trans-3-Chloroacrylic Acid CAA_Ald->Trans_CAA Aldehyde DH MSA Malonate Semialdehyde Trans_CAA->MSA CaaD (Dehalogenase) Acetaldehyde Acetaldehyde + CO2 MSA->Acetaldehyde Decarboxylase

Caption: The degradation pathway of trans-1,3-dichloropropene in P. pavonaceae 170. CaaD catalyzes the critical dehalogenation step (highlighted).

Molecular Architecture & Mechanism

Structural Classification

CaaD belongs to the tautomerase superfamily , a group of enzymes characterized by a


 structural fold and a catalytic N-terminal proline residue (Pro-1).
  • Quaternary Structure: CaaD is a heterohexamer, functionally described as a trimer of

    
     dimers (
    
    
    
    ).
  • Subunits:

    • 
      -subunit: ~75 amino acids (contains Arg-11, Glu-52).
      
    • 
      -subunit: ~70 amino acids (contains the catalytic Pro-1).
      
The Catalytic Mechanism

Unlike haloalkane dehalogenases that form covalent ester intermediates, CaaD employs a direct hydration mechanism . The active site orchestrates a precise addition of water across the vinyl double bond, followed by the elimination of hydrochloric acid.

Key Mechanistic Steps:

  • Substrate Binding: The carboxylate tail of trans-3-chloroacrylic acid is anchored by Arg-11 (

    
    -subunit) and Pro-1  (
    
    
    
    -subunit).[6]
  • Water Activation: Glu-52 (

    
    -subunit) acts as a general base, activating a water molecule.
    
  • Nucleophilic Attack: The activated hydroxide attacks the

    
    -carbon (C3) of the substrate.
    
  • Protonation: The secondary amine of Pro-1 (

    
    -subunit) acts as a general acid, protonating the 
    
    
    
    -carbon (C2).
  • Elimination: Spontaneous elimination of HCl yields malonate semialdehyde.

Figure 2: CaaD Catalytic Mechanism A schematic representation of the electron flow and residue involvement.

CaaD_Mechanism State1 E-S Complex Substrate Bound Arg-11 anchors Carboxylate State2 Transition State 1 Water Activation Glu-52 activates H2O State1->State2 Alignment State3 Intermediate Nucleophilic Attack OH- attacks C3 (beta) State2->State3 Attack State4 Protonation Pro-1 protonates C2 (alpha) State3->State4 Stabilization State5 Product Release Elimination of HCl Malonate Semialdehyde State4->State5 Collapse Res1 alpha-Glu52 (General Base) Res1->State2 Res2 beta-Pro1 (General Acid) Res2->State4

Caption: Mechanistic flow of CaaD. Glu-52 initiates hydration, while Pro-1 facilitates protonation, avoiding covalent intermediates.

Experimental Protocols

Recombinant Expression & Purification

To study CaaD, high-yield production is achieved using E. coli expression systems. The following protocol yields highly active, native enzyme without affinity tags, preserving the N-terminal proline geometry essential for catalysis.

Table 1: Purification Reagents

Component Composition Purpose
Lysis Buffer 20 mM Tris-HCl, pH 7.6 Maintains physiological pH; minimal salt for ion exchange.
Elution Buffer 20 mM Tris-HCl, 1.0 M NaCl, pH 7.6 Displaces protein from anion exchange resin.

| Storage Buffer | 50 mM Sodium Phosphate, pH 7.5 | Long-term stability for kinetic assays. |

Step-by-Step Workflow:

  • Cloning: Insert caaD genes (encoding

    
     and 
    
    
    
    subunits) into a pET-derived vector (e.g., pET-11a) as a bicistronic operon or separate compatible plasmids.
  • Expression: Transform E. coli BL21(DE3). Grow in LB at 37°C to

    
    .[7] Induce with 0.5 mM IPTG. Incubate at 30°C for 4–6 hours (lower temperature aids folding).
    
  • Harvest & Lysis: Pellet cells (5,000 x g, 15 min). Resuspend in Lysis Buffer. Disrupt via sonication (40% amplitude, 10s on/off cycles).

  • Clarification: Centrifuge lysate at 20,000 x g for 45 min at 4°C. Filter supernatant (0.45

    
    ).
    
  • Anion Exchange Chromatography (Q-Sepharose):

    • Equilibrate column with Lysis Buffer.[7]

    • Load supernatant. CaaD binds due to its anionic nature at pH 7.6.

    • Wash with 5 CV (column volumes) of Lysis Buffer.

    • Elute with a linear gradient of 0–0.5 M NaCl over 20 CV.

  • Size Exclusion Chromatography (Superdex 200):

    • Pool active fractions. Concentrate using a centrifugal filter (10 kDa MWCO).

    • Load onto Superdex 200 equilibrated in Storage Buffer.

    • CaaD elutes as a ~45–50 kDa hexamer.

Figure 3: Purification Logic Flow

Purification_Workflow Step1 Cell Lysis (Sonication) Step2 Clarification (20,000 x g) Step1->Step2 Step3 Anion Exchange (Q-Sepharose) Step2->Step3 Supernatant Step4 Size Exclusion (Superdex 200) Step3->Step4 0.2-0.3 M NaCl Fraction Step5 Pure CaaD Hexamer Step4->Step5 ~50 kDa Peak

Caption: Streamlined purification workflow for native CaaD, utilizing charge and size separation.

Kinetic Assay (Spectrophotometric)

Activity is measured by monitoring the depletion of the double bond in trans-3-chloroacrylic acid.

  • Substrate: trans-3-chloroacrylic acid (stock 10 mM in water).

  • Buffer: 10 mM Sodium Phosphate, pH 9.0 (Optimal pH is alkaline).

  • Detection: UV absorbance at 224 nm (

    
    ).
    
  • Procedure:

    • Add 990

      
       buffer to quartz cuvette.
      
    • Add 10

      
       substrate (Final: 100 
      
      
      
      ).
    • Initiate with catalytic amount of enzyme (~10–50 nM final).

    • Monitor decrease in

      
       for 60 seconds.
      

Quantitative Characterization

The following kinetic parameters are typical for wild-type CaaD acting on trans-3-chloroacrylic acid.

Table 2: Kinetic Parameters of CaaD

Parameter Value Significance

|


  | 

| High affinity for the trans-isomer. | |

|

| Moderate turnover typical of hydrolytic dehalogenases. | |

|

| High catalytic efficiency. | | pH Optimum | 9.0 – 9.5 | Reflects the pKa of Pro-1 (~9.2) and catalytic requirements. |

References

  • Poelarends, G. J., et al. (2001).[3] Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase.[6][8][9] Journal of Bacteriology.[10] Link

  • de Jong, R. M., et al. (2004). Structure and mechanism of trans-3-chloroacrylic acid dehalogenase. The EMBO Journal. Link

  • Whitman, C. P. (2002). The 4-oxalocrotonate tautomerase superfamily: enzymes and mechanisms. Archives of Biochemistry and Biophysics. Link

  • Pegan, S. D., et al. (2008).[4] Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D. Link

Sources

The Microbial Gauntlet: An In-depth Technical Guide to the Natural Occurrence and Metabolism of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the microbial metabolism of trans-3-chloroacrylic acid, a key intermediate in the degradation of xenobiotic compounds. We will delve into its environmental origins, the intricate enzymatic machinery evolved by microorganisms for its detoxification, and the broader implications for bioremediation and biocatalysis.

Introduction: The Environmental Emergence of a Xenobiotic Metabolite

trans-3-Chloroacrylic acid is not a naturally occurring compound in the traditional sense. Its presence in the environment is primarily a consequence of human activity, arising as a metabolic intermediate in the breakdown of certain chlorinated hydrocarbons. The most significant precursor is 1,3-dichloropropene (DCP), a widely used soil fumigant for nematode control in agriculture.[1][2][3] Soil microorganisms, under selective pressure from this xenobiotic, have evolved sophisticated catabolic pathways to utilize DCP as a carbon source.[2][3] This microbial activity leads to the transient formation of trans-3-chloroacrylic acid, a reactive and potentially toxic molecule.[4] Understanding its metabolic fate is therefore crucial for assessing the environmental impact of DCP and for developing effective bioremediation strategies.[5][6]

The Core Metabolic Pathway: A Stepwise Detoxification

Microorganisms that degrade 1,3-dichloropropene channel it through a multi-step pathway that culminates in intermediates of central metabolism. The degradation of the trans-isomer of 3-chloroacrylic acid is a critical juncture in this process.

The established metabolic sequence for the degradation of trans-1,3-dichloropropene is as follows:

  • Hydrolytic Dehalogenation: The pathway is initiated by a haloalkane dehalogenase, which converts trans-1,3-dichloropropene to trans-3-chloroallyl alcohol.[7]

  • Oxidation: The alcohol is then oxidized in two successive steps to yield trans-3-chloroacrylic acid.[7]

  • Vinyl Halogen Removal: The key and most challenging step is the removal of the chlorine atom from the vinyl carbon of trans-3-chloroacrylic acid. This is catalyzed by the highly specific enzyme, trans-3-chloroacrylic acid dehalogenase (CaaD) .[1][2][3] The product of this reaction is malonate semialdehyde.[3][8]

  • Decarboxylation: Malonate semialdehyde is then decarboxylated by malonate semialdehyde decarboxylase to produce acetaldehyde.[2]

  • Entry into Central Metabolism: Acetaldehyde, a common metabolite, can then be readily assimilated into the Krebs cycle.[2]

Metabolic_Pathway DCP trans-1,3-Dichloropropene CAA_OH trans-3-Chloroallyl Alcohol DCP->CAA_OH Haloalkane Dehalogenase TCAA trans-3-Chloroacrylic Acid CAA_OH->TCAA Alcohol/Aldehyde Dehydrogenases MSA Malonate Semialdehyde TCAA->MSA trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Acetaldehyde Acetaldehyde MSA->Acetaldehyde Malonate Semialdehyde Decarboxylase TCA_Cycle Krebs Cycle Acetaldehyde->TCA_Cycle

Figure 1: The microbial degradation pathway of trans-1,3-dichloropropene, highlighting the central role of trans-3-chloroacrylic acid.

The Key Player: trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

The detoxification of trans-3-chloroacrylic acid is orchestrated by the enzyme trans-3-chloroacrylic acid dehalogenase (CaaD). This enzyme is a member of the tautomerase superfamily and is unique in its ability to cleave a vinyl carbon-halogen bond without the need for a cofactor.[2]

Structural and Mechanistic Insights

CaaD is a heterohexameric enzyme.[3] Extensive structural studies, including X-ray crystallography, have elucidated its active site and catalytic mechanism.[1][2] The proposed mechanism involves a hydration reaction, where a water molecule is activated by a catalytic base to attack the C-3 position of the substrate. This is followed by the elimination of the chloride ion.[3][9]

Key catalytic residues in the active site include:

  • βPro1: Initially thought to be the general base, it is now understood to function as a general acid, protonating the C-2 position.[2]

  • αGlu52: Acts as the general base, activating a water molecule for nucleophilic attack.[2]

  • αArg8 and αArg11: These residues are crucial for substrate binding and polarization of the α,β-unsaturated acid.[2]

CaaD_Mechanism cluster_0 CaaD Active Site cluster_1 Key Residues TCAA trans-3-Chloroacrylic Acid Intermediate Hydrated Intermediate TCAA->Intermediate H2O attack at C3 (activated by αGlu52) Products Malonate Semialdehyde + Cl- Intermediate->Products Protonation at C2 (βPro1) Chloride elimination Pro1 βPro1 (General Acid) Glu52 αGlu52 (General Base) Arg_residues αArg8/αArg11 (Binding)

Figure 2: A simplified representation of the catalytic mechanism of trans-3-chloroacrylic acid dehalogenase (CaaD).

Isomer Specificity

Interestingly, many of the bacteria that can degrade trans-3-chloroacrylic acid also possess a separate, distinct enzyme for the degradation of its cis-isomer: cis-3-chloroacrylic acid dehalogenase (cis-CaaD).[8][10][11] These enzymes, while catalyzing a similar reaction, are not closely related in terms of their subunit composition and amino acid sequences, suggesting they may have evolved independently.[8][12] This high degree of stereoisomerism highlights the specificity of microbial enzymatic systems.

EnzymeSubstrateOrganism ExampleReference
trans-3-Chloroacrylic Acid Dehalogenase (CaaD)trans-3-Chloroacrylic AcidPseudomonas pavonaceae 170[1][2]
cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD)cis-3-Chloroacrylic AcidCoryneform bacterium[8][10]

Microbial Protagonists: The Organisms Behind the Metabolism

Several bacterial strains have been isolated and characterized for their ability to utilize 3-chloroacrylic acid as a sole carbon source. These organisms are typically found in soil and freshwater sediments contaminated with chlorinated compounds.[8]

Notable examples include:

  • Pseudomonas pavonaceae 170: A well-studied bacterium that degrades 1,3-dichloropropene and possesses CaaD.[1][2][10]

  • Coryneform bacteria: Strains of this group have been shown to utilize both cis- and trans-3-chloroacrylic acid, expressing distinct dehalogenases for each isomer.[8][13]

  • Pseudomonas cepacia: A species capable of growth on the cis-isomer of 3-chloroacrylic acid.[13]

  • Pseudomonas cichorii 170: This strain produces at least three different dehalogenases, including those for cis- and trans-3-chloroacrylic acid.[7]

The ability of these diverse microorganisms to metabolize trans-3-chloroacrylic acid underscores the principle of microbial infallibility, where given sufficient time and selective pressure, microbial communities can evolve pathways to degrade even recalcitrant xenobiotic compounds.

Experimental Protocols: Investigating trans-3-Chloroacrylic Acid Metabolism

Enrichment and Isolation of Degrading Microorganisms

Objective: To isolate bacterial strains capable of utilizing trans-3-chloroacrylic acid as a sole carbon and energy source.

Methodology:

  • Sample Collection: Collect soil or sediment samples from sites with a history of 1,3-dichloropropene application.

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) with trans-3-chloroacrylic acid (e.g., 5 mM) as the sole carbon source.

    • Inoculate the MSM with a small amount of the environmental sample.

    • Incubate at a suitable temperature (e.g., 30°C) with shaking.

    • Periodically transfer a small aliquot of the culture to fresh MSM to enrich for degrading organisms.

  • Isolation:

    • After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing trans-3-chloroacrylic acid.

    • Incubate until colonies appear.

    • Isolate individual colonies and re-streak to ensure purity.

  • Confirmation of Degradation:

    • Grow pure isolates in liquid MSM with trans-3-chloroacrylic acid.

    • Monitor growth (e.g., by measuring optical density at 600 nm) and the disappearance of the substrate (e.g., by HPLC).

Assay of trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Activity

Objective: To determine the enzymatic activity of CaaD in cell-free extracts or purified enzyme preparations.

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain of interest in a suitable medium to induce CaaD expression (e.g., with 3-chlorocrotonic acid).[8]

    • Harvest cells by centrifugation.

    • Resuspend cells in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Lyse the cells (e.g., by sonication or French press).

    • Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Spectrophotometric Assay:

    • The activity of CaaD can be monitored by following the decrease in absorbance of trans-3-chloroacrylic acid at a specific wavelength (e.g., 230 nm).

    • Prepare a reaction mixture containing buffer, the cell-free extract (or purified enzyme), and initiate the reaction by adding a known concentration of trans-3-chloroacrylic acid.

    • Measure the change in absorbance over time using a UV-Vis spectrophotometer.

    • Calculate the specific activity based on the rate of substrate depletion and the protein concentration of the extract.

Broader Implications and Future Directions

The study of trans-3-chloroacrylic acid metabolism has significant implications beyond fundamental microbiology.

  • Bioremediation: Understanding these metabolic pathways is essential for developing and optimizing bioremediation strategies for sites contaminated with chlorinated pesticides.[5][6] This includes both natural attenuation and engineered bioremediation systems.

  • Biocatalysis: The enzymes involved, particularly CaaD, are of interest for their potential use in industrial biocatalysis. Their ability to perform dehalogenation reactions under mild conditions makes them attractive for the synthesis of fine chemicals and pharmaceuticals.[4]

  • Drug Development: While not directly related to drug metabolism in humans, the study of these unique enzymatic mechanisms can provide insights into enzyme evolution and function, which can be broadly applicable to the study of drug-metabolizing enzymes. The reactivity of molecules like trans-3-chloroacrylic acid also serves as a reminder of the potential for reactive metabolites in drug candidates.

Future research in this area will likely focus on the discovery and characterization of novel dehalogenases with improved stability and substrate ranges, the engineering of these enzymes for specific industrial applications, and the elucidation of the regulatory networks that control the expression of these degradation pathways in microorganisms.

References

  • Egan, A. C., et al. (2009). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 1), 32-40. [Link]

  • National Center for Biotechnology Information. (2008). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. [Link]

  • Griffith University. (2021). Microbial degradation of 3-chloropropionic acid. [Link]

  • MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the Toxicokinetics of Tetrachloroethylene. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-3-Chloroacrylic acid. PubChem Compound Summary for CID 638124. [Link]

  • van Hylckama Vlieg, J. E., & Janssen, D. B. (1992). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases. Biodegradation, 2(3), 139-150. [Link]

  • Wang, S. C., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(29), 8762-8773. [Link]

  • Dvorak, P., et al. (2014). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane. Environmental Science & Technology, 48(20), 12089-12096. [Link]

  • Thomas Jefferson University. (n.d.). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. [Link]

  • van den Wijngaard, A. J., et al. (1992). Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170. Applied and Environmental Microbiology, 58(9), 2777-2783. [Link]

  • National Center for Biotechnology Information. (2007). Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase - A Theoretical Study. [Link]

  • Hartmans, S., et al. (1991). Bacterial metabolism of 3-chloroacrylic acid. Applied and Environmental Microbiology, 57(3), 797-802. [Link]

  • Platero, R., et al. (2012). Genuine genetic redundancy in maleylacetate-reductase-encoding genes involved in degradation of haloaromatic compounds by Cupriavidus necator JMP134. Microbiology, 158(Pt 10), 2560-2569. [Link]

  • Müller, D., et al. (1996). Maleylacetate reductases in chloroaromatic-degrading bacteria using the modified ortho pathway: comparison of catalytic properties. Journal of Bacteriology, 178(1), 298-300. [Link]

  • National Center for Biotechnology Information. (2007). Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase: A Theoretical Study. [Link]

  • Eawag. (1997). 3-Chloroacrylic Acid Family Degradation Pathway. [Link]

  • Nakatsu, C. H., et al. (1997). Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase. Journal of Bacteriology, 179(5), 1545-1553. [Link]

  • Seibert, V., et al. (1993). Maleylacetate reductase of Pseudomonas sp. strain B13: specificity of substrate conversion and halide elimination. Journal of Bacteriology, 175(21), 6745-6754. [Link]

  • ResearchGate. (2023). Effective bioremediation of clarithromycin and diclofenac in wastewater by microbes and Arundo donax L. [Link]

  • de Jong, R. M., et al. (2007). Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase. Journal of Biological Chemistry, 282(4), 2440-2449. [Link]

  • Digital CSIC. (2023). Isolation of Novel Bacterial Strains Pseudomonas extremaustralis CSW01 and Stutzerimonas stutzeri CSW02 from Sewage Sludge for Paracetamol Biodegradation. [Link]

  • van der Werf, M. J., et al. (1994). Degradation of 2-chloroallylalcohol by a Pseudomonas sp. Applied and Environmental Microbiology, 60(2), 528-535. [Link]

  • MDPI. (2024). Groundwater Bioremediation through Reductive Dechlorination in a Permeable Bioelectrochemical Reactor. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3-Chloroacrylic acid. PubChem Compound Summary for CID 643794. [Link]

  • RCSB PDB. (2011). 3R40: Crystal Structure of the Fluoroacetate Dehalogenase RPA1163 - Asp110Asn/apo. [Link]

  • Fisher Scientific. (n.d.). trans-3-chloroacrylic acid, 99%, Thermo Scientific. [Link]

Sources

trans-3-Chloroacrylic Acid: Metabolic Fate and Enzymatic Dehalogenation in Soil Bacteria

[1]

Executive Summary

In the context of environmental xenobiotic degradation, trans-3-chloroacrylic acid (trans-CAA) represents a critical metabolic checkpoint. It is the defining intermediate in the bacterial catabolism of 1,3-dichloropropene (1,3-D) , a widely used soil fumigant (nematocide). While the initial hydrolysis of 1,3-D can occur abiotically or via general haloalkane dehalogenases, the subsequent detoxification of trans-CAA requires a highly stereospecific enzyme: trans-3-chloroacrylic acid dehalogenase (CaaD) .

This guide provides a comprehensive technical analysis of trans-CAA metabolism, focusing on the unique catalytic mechanism of CaaD—a member of the tautomerase superfamily. We detail the biochemical pathway, provide self-validating protocols for metabolite isolation and enzymatic assay, and explore the implications for biocatalytic synthesis.

Biochemical Context: The 1,3-Dichloropropene Pathway[2][3]

The degradation of 1,3-D in soil bacteria such as Pseudomonas pavonaceae strain 170 and Corynebacterium sp.[1] strain CAA2 is a multi-step process. The pathway is strictly stereoselective; distinct enzymes process the cis and trans isomers of the parent compound.

The Metabolic Cascade

The catabolism of the trans-isomer proceeds as follows:

  • Initial Hydrolysis: trans-1,3-dichloropropene is hydrolyzed to trans-3-chloroallyl alcohol. This step is mediated by a hydrolytic haloalkane dehalogenase (DhaA).

  • Oxidation: The alcohol is oxidized to trans-3-chloroacrylic acid via two steps (alcohol dehydrogenase and aldehyde dehydrogenase), likely passing through a transient 3-chloroacrolein intermediate.

  • Dehalogenation (The Critical Step): trans-CAA is converted to malonate semialdehyde by CaaD.[2] This reaction removes the vinyl chlorine atom and incorporates a water molecule.

  • Decarboxylation: Malonate semialdehyde is decarboxylated to acetaldehyde and CO₂, which enters the TCA cycle as Acetyl-CoA.

Visualization of the Pathway

The following diagram illustrates the stereospecific degradation pathway of trans-1,3-dichloropropene.

GDCPtrans-1,3-DichloropropeneDhaADhaA(Haloalkane Dehalogenase)DCP->DhaACAA_Alctrans-3-Chloroallyl AlcoholAlcDHAlcohol DHCAA_Alc->AlcDHCAA_Ald3-Chloroacrolein(Transient)AldDHAldehyde DHCAA_Ald->AldDHTCAAtrans-3-Chloroacrylic Acid(Target Metabolite)CaaDCaaD(trans-3-CAA Dehalogenase)TCAA->CaaDMSAMalonate SemialdehydeMSADDecarboxylaseMSA->MSADAcetaldehydeAcetaldehyde + CO2AcetylCoAAcetyl-CoAAcetaldehyde->AcetylCoACentral MetabolismDhaA->CAA_AlcAlcDH->CAA_AldAldDH->TCAACaaD->MSA+ H2O, - HClMSAD->Acetaldehyde

Figure 1: The stereospecific degradation pathway of trans-1,3-dichloropropene in P. pavonaceae 170.

Enzymology: The CaaD Mechanism[1][5]

The conversion of trans-CAA is not a simple hydrolysis.[3][4][5] It is catalyzed by CaaD , a heterohexameric enzyme (

3
Structural Characteristics[2][3]
  • Composition: Trimer of

    
     dimers.
    
  • Active Site: Located at the interface of the subunits.

  • Key Residues:

    • 
      Pro-1:  Acts as the catalytic base/acid. The N-terminal proline is crucial for the mechanism, a hallmark of the tautomerase superfamily.
      
    • 
      Arg-11:  Interactions with the carboxylate group of trans-CAA, positioning the substrate for nucleophilic attack.
      
    • 
      Glu-52:  Involved in the protonation/deprotonation network.
      
Reaction Mechanism

Unlike haloalkane dehalogenases that form a covalent ester intermediate, CaaD employs a direct hydration mechanism :

  • Activation:

    
    Pro-1 (acting as a general base) activates a water molecule.
    
  • Attack: The activated water attacks the

    
    -carbon of trans-CAA (Michael-type addition).
    
  • Collapse: The resulting intermediate collapses, eliminating chloride (Cl⁻) and generating malonate semialdehyde.

  • Kinetics: The enzyme exhibits a turnover number (

    
    ) of approximately 6.4 s⁻¹ .
    

Experimental Protocols

For researchers isolating this metabolite or assaying the enzyme, the following protocols provide a self-validating workflow.

Protocol A: HPLC Quantification of trans-3-Chloroacrylic Acid

Objective: To separate and quantify trans-CAA from culture supernatant or enzyme reaction mixtures. Rationale: trans-CAA is a small organic acid. Retention on a C18 column requires suppression of ionization (low pH).

ParameterSpecification
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 25 mM Potassium Phosphate buffer (pH 2.5) / Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance at 210 nm (carboxyl group) and 230 nm (C=C bond)
Injection Vol 20 µL
Retention Time trans-CAA typically elutes between 4–6 mins (isomer specific); cis-isomer elutes slightly later.

Validation Step: Run a standard curve of commercially available trans-3-chloroacrylic acid (Sigma-Aldrich or similar) from 10 µM to 1 mM. Linearity (

Protocol B: Spectrophotometric Assay for CaaD Activity

Objective: Real-time kinetic monitoring of CaaD activity. Principle: trans-3-Chloroacrylic acid has a conjugated double bond that absorbs UV light. The product, malonate semialdehyde, has significantly lower absorbance at the monitored wavelength.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.5.

  • Substrate Stock: 10 mM trans-3-chloroacrylic acid in water.

  • Enzyme: Purified CaaD or Clarified Cell Lysate.

Procedure:

  • Blanking: Add 980 µL Buffer and 10 µL Enzyme to a quartz cuvette. Zero the spectrophotometer at 224 nm .

  • Initiation: Add 10 µL Substrate Stock (Final conc: 100 µM). Mix rapidly by inversion.

  • Measurement: Monitor the decrease in absorbance at 224 nm for 2 minutes.

  • Calculation:

    
    
    
    • 
       for trans-CAA 
      
      
      4.5 mM⁻¹cm⁻¹ (Verify experimentally).
    • 
       = path length (1 cm).
      
Protocol C: Bacterial Isolation & Enrichment

Objective: Isolate bacteria capable of degrading trans-CAA from contaminated soil.

  • Soil Source: Agricultural soil previously treated with 1,3-dichloropropene.[5][6]

  • Medium: Mineral Salts Medium (MSM) containing trace metals.

  • Enrichment:

    • Add 1g soil to 50 mL MSM.

    • Add trans-3-chloroacrylic acid (5 mM) as the sole carbon source .

    • Incubate at 30°C with shaking (200 rpm).

  • Passaging: Every 3-4 days, transfer 1% inoculum to fresh MSM + 5 mM trans-CAA. Repeat 3 times.

  • Plating: Streak onto MSM agar plates containing 5 mM trans-CAA.

  • Verification: Pick colonies and test for chloride release (colorimetric assay with Hg(SCN)₂/Fe(NO₃)₃) in liquid culture.

Experimental Workflow Diagram

The following diagram outlines the logical flow from soil isolation to enzymatic characterization.

WorkflowSoilSoil Sample(1,3-D Exposed)EnrichmentEnrichment Culture(MSM + 5mM trans-CAA)Soil->EnrichmentSelective PressureIsolateIsolate Pure Strain(e.g., P. pavonaceae)Enrichment->IsolateStreakingLysateCell Lysis &ClarificationIsolate->LysateProtein ExtractionAssayCaaD Activity Assay(UV 224nm)Lysate->AssayKinetic AnalysisHPLCMetabolite Profiling(HPLC-UV)Lysate->HPLCProduct Verification

Figure 2: Integrated workflow for isolating trans-CAA degrading organisms and characterizing CaaD activity.

Implications for Drug Development & Biocatalysis

While primarily an environmental metabolite, trans-CAA and its associated enzyme CaaD possess significant utility in pharmaceutical sciences:

  • Chiral Synthesis: The CaaD enzyme is highly stereoselective. It can be engineered or used in its native form to resolve racemic mixtures of haloacrylates, which are precursors for various chiral synthons.

  • Tautomerase Superfamily: CaaD shares the

    
     fold and N-terminal proline active site with 4-oxalocrotonate tautomerase. This superfamily is a "gold mine" for promiscuous catalytic activities, including Michael additions and hydration reactions useful in green chemistry.
    
  • Toxicology Markers: In drug development involving halogenated alkyl chains, understanding the formation of haloacrylic acids as metabolites is crucial for assessing potential nephrotoxicity or alkylating potential.

References

  • Poelarends, G. J., et al. (1998). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase. Journal of Bacteriology.

  • Poelarends, G. J., et al. (1999). Genes encoding the early steps of 1,3-dichloropropene degradation in Pseudomonas cichorii 170. Applied and Environmental Microbiology.

  • de Jong, R. M., et al. (2004). Structure and mechanism of trans-3-chloroacrylic acid dehalogenase. The EMBO Journal.

  • Whaley, R. M., et al. (2013). A Mutational Analysis of Active Site Residues in trans-3-Chloroacrylic Acid Dehalogenase. Biochemistry.[1]

  • Hartmans, S., et al. (1991). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases.[4] Applied and Environmental Microbiology.

Theoretical Framework for trans-3-Chloroacrylic Acid Reactivity: From Electronic Structure to Biological Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a theoretical framework for analyzing the reactivity of trans-3-chloroacrylic acid (t-3-CAA). As a halogenated


-unsaturated carboxylic acid, t-3-CAA represents a critical structural motif in both environmental toxicology (as a metabolite of 1,3-dichloropropene) and synthetic chemistry (as a functionalized dienophile). This document details the computational protocols required to map its Potential Energy Surface (PES), quantify its electrophilicity via Frontier Molecular Orbital (FMO) theory, and predict its behavior in Michael additions and cycloadditions.

Introduction: The Chemical Imperative

trans-3-Chloroacrylic acid (CAS: 2345-61-1) is characterized by a conjugated system where the electron-withdrawing chlorine atom at the


-position significantly modulates the reactivity of the alkene. Unlike simple acrylic acid, the presence of the chlorine substituent enhances the electrophilic character of the 

-carbon, making t-3-CAA a potent Michael acceptor.

Understanding this reactivity is vital for two primary fields:

  • Drug Development & Toxicology: t-3-CAA is an intermediate in the metabolic degradation of the nematocide 1,3-dichloropropene. The enzyme trans-3-chloroacrylic acid dehalogenase (CaaD) converts it to malonate semialdehyde.[1] Theoretical modeling of this pathway helps predict the toxicity of similar chloroallyl compounds.

  • Synthetic Chemistry: Its utility as a dienophile in Diels-Alder reactions allows for the construction of complex chlorinated cyclohexene derivatives.

Computational Methodology: Standardized Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended for studying t-3-CAA. This protocol balances computational cost with electronic accuracy.

Level of Theory[2][3][4][5]
  • Functional: B3LYP or

    
    B97X-D . The latter is preferred for reaction kinetics involving weak interactions (like 
    
    
    
    -stacking in Transition States) due to dispersion corrections.
  • Basis Set: 6-311++G(d,p) .[2][3] Diffuse functions (++) are non-negotiable for describing the anionic species often formed during nucleophilic attacks (e.g., enolate intermediates).

  • Solvation: PCM (Polarizable Continuum Model) or SMD . Water (

    
    ) is used for biological modeling; Toluene or Dichloromethane for synthetic pathways.
    
Validation Criteria
  • Minima: Zero imaginary frequencies.

  • Transition States (TS): Exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-S bond formation).

  • IRC (Intrinsic Reaction Coordinate): Must be performed to confirm the TS connects the correct Reactant Complex (RC) and Product Complex (PC).

Computational Workflow Diagram

G Start Input Structure (trans-3-CAA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision PES PES Scan (Bond Formation Coordinate) Decision->PES Not Found Descriptors Calculate Reactivity Indices (HOMO/LUMO) Decision->Descriptors Minima (0 Img) TS_Opt TS Optimization (Berny Algorithm) PES->TS_Opt IRC IRC Calculation (Path Verification) TS_Opt->IRC IRC->Descriptors

Figure 1: Standardized computational workflow for characterizing the reactivity landscape of trans-3-chloroacrylic acid.

Electronic Structure & Reactivity Descriptors

Theoretical analysis reveals why t-3-CAA is highly reactive toward biological nucleophiles (e.g., Cysteine residues).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (t-3-CAA).

  • LUMO Location: The Lowest Unoccupied Molecular Orbital is heavily localized on the

    
    -carbon and the carbonyl group. The chlorine atom lowers the LUMO energy compared to acrylic acid, reducing the energy gap (
    
    
    
    ) and facilitating nucleophilic attack.
  • HOMO-LUMO Gap: A smaller gap indicates a "softer" molecule, which, according to the HSAB (Hard-Soft Acid-Base) principle, reacts faster with soft nucleophiles like thiols (-SH).

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we define the stability and reactivity indices:

DescriptorSymbolFormulaPhysical Interpretation
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer. t-3-CAA is softer than acrylic acid.
Electrophilicity Index


Critical Metric. Quantifies the global power to soak up electrons.

Note: In comparative DFT studies, t-3-CAA typically exhibits a higher


 value than non-halogenated analogues, correlating with its higher toxicity.

Mechanistic Pathways: The Core Analysis

The Biological Pathway: Thia-Michael Addition

The toxicity of t-3-CAA is largely attributed to its irreversible binding to enzymes via Michael addition.

  • Nucleophile: Cysteine thiolate (

    
    ).
    
  • Mechanism:

    • Attack: The sulfur atom attacks the

      
      -carbon (C3).
      
    • Transition State (TS1): Formation of a C-S bond with simultaneous pyramidalization of C3. The barrier is lowered by the inductive effect of Chlorine.

    • Intermediate: A stabilized enolate anion.

    • Protonation: The enolate abstracts a proton to form the saturated thioether.

Causality: The Chlorine atom does not leave in this step. Unlike acyl chlorides, the vinyl chloride motif is stable against


 attack. The reaction is strictly an addition, not a substitution, initially.

Michael R1 Reactants (t-3-CAA + R-S⁻) TS1 TS1 (C-S Bond Formation) R1->TS1 Nucleophilic Attack Int Enolate Intermediate TS1->Int Stabilization Prod Michael Adduct (Thioether) Int->Prod Protonation

Figure 2: Reaction coordinate for the Thia-Michael addition of a cysteine thiolate to trans-3-chloroacrylic acid.

The Synthetic Pathway: Diels-Alder Cycloaddition

t-3-CAA acts as an electron-deficient dienophile.

  • Regioselectivity: When reacting with 1,3-dienes (e.g., isoprene), the "ortho" product is generally favored due to secondary orbital interactions (SOI).

  • Stereoselectivity: The endo transition state is kinetically favored over the exo due to favorable overlap between the diene's

    
    -system and the dienophile's carbonyl 
    
    
    
    -system.
  • Chlorine Effect: The Chlorine substituent introduces steric bulk, which can destabilize the endo TS slightly compared to acrylic acid, but electronic factors (lowering LUMO) usually compensate to maintain high reactivity.

References

  • DFT Investigation of Triarylamine-α-cyanoacrylic Acid Compounds. ResearchGate. [Link]

  • Reactivities of acrylic and methacrylic acids in a nucleophilic addition model. ResearchGate. [Link]

  • Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates. PubMed. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. RSC Publishing. [Link]

Sources

Technical Monograph: Operational Safety and Handling of trans-3-Chloroacrylic Acid

[1]

CAS: 2345-61-1 Formula: C₃H₃ClO₂ Molecular Weight: 106.51 g/mol [1][2][3][4]

Executive Summary & Hazard Logic

trans-3-Chloroacrylic acid (t-3-CAA) presents a dual-threat profile in drug development workflows: it is an immediate corrosive hazard (Skin Corr.[1] 1B) and a latent genotoxic risk due to its electrophilic nature.[1]

Unlike simple mineral acids, t-3-CAA contains an

11

1

The "Why" Behind the Hazard:

  • Immediate Toxicity: The acidic proton (

    
     ~3.0–3.[1]5) drives tissue corrosion.[1]
    
  • Systemic/Long-term Toxicity: The electrophilic alkene can irreversibly alkylate biological nucleophiles (e.g., cysteine residues in proteins, DNA bases) via Michael addition, leading to potential sensitization and mutagenicity.[1]

Physicochemical Profile

Operational safety relies on verifying the physical state of the reagent before handling.[1] trans-Isomers of acrylic acid derivatives are typically thermodynamically more stable and have higher melting points than their cis counterparts.[1]

PropertySpecificationOperational Implication
Physical State White to beige crystalline powderDust generation is the primary exposure vector during weighing.[1]
Melting Point 83–86 °CSolid at room temperature; however, impurities may lower MP, leading to "sticky" solids.[1]
Solubility Soluble in water, methanol, etherRapid dermal absorption via sweat/moisture; immediate irrigation required upon contact.[1]
Vapor Pressure Low (solid), but sublimatesDespite being solid, it is a lachrymator .[1] Fume hood use is mandatory.[1][5]
Acidity Strong organic acidIncompatible with strong bases, oxidizing agents, and reducing agents.[1]

Hierarchy of Controls & Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, solvation) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] The dry powder is prone to static cling, which can cause "fly-away" particles that contaminate the balance area.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged direct contact with halogenated organic acids.[1]

  • Hand Protection (Splash): Double-gloved Nitrile (minimum 5 mil outer).[1]

  • Hand Protection (Solution/Spill): Butyl Rubber or Viton® (0.3 mm) are required for spill cleanup or handling concentrated stock solutions.[1]

  • Eye/Face: Chemical splash goggles (ventless) are required.[1] A face shield is recommended if handling >5g quantities.[1]

  • Respiratory: If fume hood works are impossible (not recommended), a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required.[1]

Experimental Workflow: Solid-to-Solution Transfer

The most critical moment for exposure is the transfer of the solid powder to a solvent.[1]

HandlingWorkflowStartSTART: Reagent RetrievalPPE_CheckPPE Verification:Double Nitrile + GogglesStart->PPE_CheckHood_PrepHood Prep:Clear Space + IonizerPPE_Check->Hood_PrepWeighingWeighing:Closed Balance DoorHood_Prep->WeighingTransferTransfer:Add Solid to SolventWeighing->Transfer Avoid DustWashDecon:Wipe Balance with NaHCO3Transfer->WashEndEND: Solution ReadyWash->End

Figure 1: Safe workflow for transferring t-3-CAA from solid stock to reaction solvent.

Reaction Safety & Stability

Chemical Incompatibilities
  • Strong Bases: Exothermic deprotonation occurs immediately.[1]

  • Nucleophiles: Amines, thiols, and phosphines will react with the double bond (Michael addition) potentially generating unexpected adducts or exotherms.[1]

  • Radical Initiators: Although less prone to polymerization than unsubstituted acrylic acid, t-3-CAA can polymerize or dimerize under radical conditions.[1]

Storage
  • Store at +2°C to +8°C (Refrigerated).

  • Keep container tightly sealed to prevent moisture absorption (hygroscopic degradation).[1]

  • Segregation: Store away from oxidizing agents and alkalis.[1][5]

Emergency Response & Decontamination

Exposure Response
  • Eye Contact: Immediate irrigation for 15 minutes.[1][6][7] Do not wait. The lachrymatory effect indicates immediate corneal assault.[1]

  • Skin Contact: Wash with soap and water.[1][6][7][8] Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption of the halo-acid.[1]

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (shortness of breath) develop, seek medical aid.

Spill Cleanup & Neutralization Logic

Halogenated organic acids must be chemically neutralized before disposal to prevent downstream corrosion of waste drums.[1]

Neutralization Agent: Saturated Sodium Bicarbonate (


1
  • Note: Avoid Sodium Hydroxide (

    
    ) for spills, as the heat of neutralization is too rapid and may cause spattering of the corrosive material.[1]
    

SpillResponseSpillSpill DetectedIsolateIsolate Area &Notify Lab PersonnelSpill->IsolatePPEDon Butyl/Viton GlovesIsolate->PPEAbsorbCover with Dry Absorbent(Vermiculite/Sand)PPE->AbsorbNeutralizeApply NaHCO3 Slurry(Wait for bubbling to stop)Absorb->NeutralizeCollectCollect into HazardousWaste ContainerNeutralize->CollectLabelLabel: 'Halogenated Organic Acid'Collect->Label

Figure 2: Decision logic for neutralizing and cleaning up t-3-CAA spills.

Waste Disposal

  • Classification: Halogenated Organic Waste.[1]

  • Prohibition: Do not mix with non-halogenated solvents (e.g., acetone wash) if your facility separates them; halogenated compounds require higher incineration temperatures.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to acid corrosion.[1][5]

References

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: trans-3-Chloroacrylic acid, 99%. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from .[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from .[1]

  • Marsden, P. J., & Casida, J. E. (1982).[1] 2-Haloacrylic acids as indicators of mutagenic 2-haloacrolein intermediates. Journal of Agricultural and Food Chemistry, 30(4), 627–631.[1] Retrieved from .[1]

An In-depth Technical Guide to the Environmental Fate and Impact of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Chloroacrylic acid is a halogenated organic compound that can enter the environment as an intermediate in the degradation of certain pesticides. Understanding its environmental fate and toxicological profile is crucial for a comprehensive risk assessment. This technical guide provides a detailed overview of the current scientific understanding of trans-3-chloroacrylic acid's behavior in various environmental compartments, its degradation pathways, and its potential ecological impact. While significant knowledge exists regarding its biodegradation, data on its abiotic degradation, mobility, and specific ecotoxicity remain limited. This guide synthesizes the available information, identifies key data gaps, and outlines experimental protocols to further investigate the environmental risks associated with this compound.

Introduction

trans-3-Chloroacrylic acid (t-3-CAA), a chlorocarboxylic acid, is primarily recognized as a metabolic intermediate in the microbial degradation of the soil fumigant trans-1,3-dichloropropene.[1] Its presence in the environment is therefore intrinsically linked to the application of such agricultural chemicals. As a halogenated acrylic acid, there are concerns regarding its potential for persistence, mobility, and toxicity in the environment. This guide aims to provide a comprehensive technical overview of the environmental fate and impact of t-3-CAA, drawing upon available scientific literature and providing field-proven insights for its study and risk assessment.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential to predict its environmental distribution and behavior.

PropertyValueSource
Molecular Formula C₃H₃ClO₂[2]
Molecular Weight 106.51 g/mol [2]
Water Solubility Soluble[3]
pKa 3.65 (at 18°C)[3]
Calculated LogP 0.7[2]

The relatively low octanol-water partition coefficient (LogP) suggests a low potential for bioaccumulation.[4] Its solubility in water and its existence as an anion at typical environmental pH values (given the pKa of 3.65) indicate that t-3-CAA is likely to be mobile in aqueous environments.

Environmental Fate

The fate of trans-3-chloroacrylic acid in the environment is governed by a combination of transport and transformation processes, including degradation (biotic and abiotic) and sorption.

Degradation

The primary mechanism for the dissipation of t-3-CAA from the environment is microbial degradation. Several soil bacteria have been identified that can utilize this compound as a sole source of carbon and energy.[5][6]

Key Microbial Players and Enzymes:

  • A key enzyme in this process is trans-3-chloroacrylic acid dehalogenase (CaaD) , which has been extensively studied in organisms like Pseudomonas pavonaceae 170.[1]

  • A coryneform bacterium isolated from freshwater sediment has also been shown to produce inducible dehalogenases specific for both cis- and trans-3-chloroacrylic acid.[6]

Degradation Pathway:

The biodegradation of t-3-CAA is initiated by a dehalogenation step. The enzyme CaaD catalyzes the conversion of t-3-CAA to malonate semialdehyde.[5] This is a critical detoxification step, as it removes the halogen atom, which is often responsible for the toxicity of organochlorine compounds.

Biodegradation_Pathway t3CAA trans-3-Chloroacrylic Acid MSA Malonate Semialdehyde t3CAA->MSA trans-3-chloroacrylic acid dehydrogenase (CaaD) TCA TCA Cycle MSA->TCA Further Metabolism

Figure 1: Biodegradation pathway of trans-3-chloroacrylic acid.

There is a significant lack of specific experimental data on the abiotic degradation of trans-3-chloroacrylic acid through processes such as hydrolysis and photolysis.

  • Hydrolysis: While no specific hydrolysis rate data for t-3-CAA is available, as a chlorinated alkene, it is expected to be relatively stable to hydrolysis under typical environmental pH and temperature conditions.

  • Photolysis: Photodegradation is a potential abiotic degradation pathway for many organic compounds in the environment.[7] For the parent compound, acrylic acid, it is known to be degraded by sunlight in surface soils and water. It is plausible that t-3-CAA also undergoes photodegradation, although the rate and products of this process have not been documented. The presence of the carbon-carbon double bond suggests susceptibility to reaction with photochemically produced hydroxyl radicals in the atmosphere and water.

Mobility and Adsorption

The mobility of trans-3-chloroacrylic acid in soil and aquatic systems is largely dictated by its adsorption to soil and sediment particles.

  • Soil Mobility: A calculated GUS (Groundwater Ubiquity Score) leaching potential index of 3.79 suggests a high leachability potential for 3-chloroacrylic acid.[8] This is consistent with the properties of its parent compound, acrylic acid, which is known to be highly mobile in soil with no significant adsorption indicated.[9]

  • Factors Influencing Adsorption: For organic acids, the extent of adsorption to soil is influenced by soil pH, organic carbon content (Koc), and clay content.[1][10] Since the pKa of t-3-CAA is 3.65, it will exist predominantly as an anion in most environmental soils and waters (pH > 4). Anionic compounds generally exhibit low adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, which would contribute to its high mobility.

Due to the lack of experimentally determined Koc values, a definitive quantitative assessment of its partitioning behavior is not possible at this time.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated from its octanol-water partition coefficient (LogP or LogKow). The calculated LogP for trans-3-chloroacrylic acid is 0.7.[2] Generally, compounds with a LogP of less than 3 are considered to have a low potential for bioaccumulation. Furthermore, acrylic acid and its esters are not expected to accumulate in the food chain.[4] Based on these factors, the bioaccumulation potential of trans-3-chloroacrylic acid is predicted to be low.

Environmental Impact and Ecotoxicity

The ecotoxicological effects of trans-3-chloroacrylic acid are not well-documented.

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), trans-3-chloroacrylic acid is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[2] While these classifications are primarily for human health and occupational safety, they indicate the corrosive nature of the compound, which could have adverse effects on aquatic and terrestrial organisms upon direct contact.

Aquatic Toxicity:

Terrestrial and Sediment Toxicity:

There is no available data on the toxicity of trans-3-chloroacrylic acid to soil organisms or sediment-dwelling organisms. Given its high mobility, exposure concentrations in soil and sediment may be lower than in the aqueous phase, but this will depend on the specific environmental conditions and release scenarios.

Experimental Protocols

To address the identified data gaps, the following experimental workflows are proposed.

Protocol for Determining Soil Adsorption Coefficient (Koc)

This protocol is based on the OECD Guideline 106 for determining the adsorption-desorption of chemicals in soil using a batch equilibrium method.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of trans-3-chloroacrylic acid.

Methodology:

  • Soil Selection: Select a minimum of three different soil types with varying organic carbon content, pH, and texture.

  • Test Substance Preparation: Prepare a stock solution of trans-3-chloroacrylic acid in 0.01 M CaCl₂. Prepare a series of dilutions from the stock solution.

  • Equilibration:

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of the test substance solution to each tube.

    • Shake the tubes at a constant temperature (e.g., 20 ± 2°C) for a sufficient time to reach equilibrium (preliminary tests should determine the equilibrium time).

  • Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of trans-3-chloroacrylic acid in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the amount of substance adsorbed to the soil by mass balance.

    • Determine the Freundlich adsorption coefficient (Kf) from the slope of the log-transformed adsorption isotherm.

    • Calculate the Koc using the following equation: Koc = (Kf / % Organic Carbon) * 100

Koc_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Soil Select & Characterize Soils Equilibrate Equilibrate Soil and Solution Soil->Equilibrate Solution Prepare t-3-CAA Solutions Solution->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Analyze Analyze Aqueous Concentration Separate->Analyze Calc_Ads Calculate Adsorbed Amount Analyze->Calc_Ads Calc_Kf Determine Freundlich Kf Calc_Ads->Calc_Kf Calc_Koc Calculate Koc Calc_Kf->Calc_Koc

Figure 2: Workflow for determining the soil adsorption coefficient (Koc).

Protocol for Assessing Aquatic Toxicity

This protocol outlines a general approach for determining the acute toxicity of trans-3-chloroacrylic acid to the freshwater invertebrate Daphnia magna, based on OECD Guideline 202.

Objective: To determine the 48-hour EC50 (median effective concentration) of trans-3-chloroacrylic acid for Daphnia magna.

Methodology:

  • Test Organism: Use juvenile Daphnia magna (<24 hours old).

  • Test Substance Preparation: Prepare a range of concentrations of trans-3-chloroacrylic acid in a suitable culture medium. A geometric series of at least five concentrations is recommended.

  • Exposure:

    • Place a set number of daphnids (e.g., 20) into beakers containing the different test concentrations and a control.

    • Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.

  • Observation: After 24 and 48 hours, record the number of immobilized daphnids in each concentration. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the EC50 value and its 95% confidence limits.

Conclusion and Future Perspectives

trans-3-Chloroacrylic acid is a compound of environmental interest due to its formation as a degradation intermediate of certain pesticides. The current body of scientific knowledge indicates that:

  • Biodegradation is the primary route of dissipation, with specific bacterial enzymes capable of dehalogenating the molecule.

  • It is likely to be highly mobile in soil and aquatic systems due to its water solubility and anionic nature at typical environmental pH.

  • The potential for bioaccumulation is low.

However, significant data gaps exist, particularly in the areas of:

  • Abiotic degradation rates (hydrolysis and photolysis).

  • Experimentally determined soil adsorption coefficients (Koc).

  • Acute and chronic ecotoxicity data for a range of relevant aquatic and terrestrial organisms.

Further research focusing on these areas is essential for a more complete and accurate environmental risk assessment of trans-3-chloroacrylic acid. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.

References

  • Wang, S. C., Person, M. D., Johnson, W. H., Jr, & Whitman, C. P. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(29), 8762–8773. [Link]

  • van den Wijngaard, A. J., van der Kamp, K. W., van der Ploeg, J., Pries, F., Kazemier, B., & Janssen, D. B. (1992). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases. Applied and Environmental Microbiology, 58(3), 976–983. [Link]

  • Poelarends, G. J., Serrano, H., Johnson, W. H., Jr, & Whitman, C. P. (2003). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Biochemistry, 42(49), 14507–14514. [Link]

  • PubChem. (n.d.). trans-3-Chloroacrylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU). (2025). 3-chloroacrylic acid. University of Hertfordshire. Retrieved January 31, 2026, from [Link]

  • Ecotoxicology Centre. (2019). Ecotoxicological effects of polyacrylate, acrylic acid, polyacrylamide and acrylamide on soil and water organisms. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid. [Link]

  • Staples, C. A., McLaughlin, J. E., & Hamilton, C. E. (2000). Determination of selected fate and aquatic toxicity characteristics of acrylic and a series of acrylic esters. Chemosphere, 40(1), 29–37. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Environment. Retrieved January 31, 2026, from [Link]

  • MDPI. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. [Link]

  • ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

  • Liu, W., Zheng, W., & Gan, J. (2004). Structural Influences in Relative Sorptivity of Chloroacetanilide Herbicides on Soil. Journal of Environmental Quality, 33(4), 1349–1355. [Link]

  • Pereira, A. S., de Andrade, J. B., & Pires, M. A. F. (2019). Sorption and Desorption of Cyantraniliprole in Soils with Different Attributes. Revista Virtual de Química, 11(6), 1845-1856. [Link]

  • MDPI. (2021). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of trans-3-Chloroacrylic Acid

trans-3-Chloroacrylic acid is a valuable halogenated carboxylic acid that serves as a key building block in organic synthesis. Its utility is rooted in the presence of three distinct functional moieties: a carboxylic acid, a carbon-carbon double bond, and a vinyl chloride. This trifecta of reactivity allows for its use as a versatile intermediate in the synthesis of a wide array of more complex molecules. In the fields of pharmaceutical and agrochemical development, it is particularly prized for introducing the chloro-acrylic acid scaffold into target structures, which is a known pharmacophore in various biologically active compounds, including enzyme inhibitors and antimicrobial agents.[1] The conjugated system, influenced by the electron-withdrawing chlorine and carboxylic acid groups, makes the molecule susceptible to various transformations, including cycloadditions and nucleophilic additions, rendering it a powerful tool for constructing intricate molecular frameworks.[1]

This document provides a comprehensive guide to the synthesis of trans-3-chloroacrylic acid via the hydrochlorination of propiolic acid. It is intended for an audience of researchers and professionals in chemistry and drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, and essential safety and handling information.

Guiding Principle: Stereoselective Hydrochlorination

The synthesis of trans-3-chloroacrylic acid is achieved through the electrophilic addition of hydrochloric acid (HCl) across the carbon-carbon triple bond of propiolic acid. The key to this synthesis is controlling the stereochemistry of the addition to favor the formation of the trans (or E) isomer, which is generally the thermodynamically more stable product.

Reaction Mechanism: An Anti-Addition Pathway

The hydrohalogenation of alkynes can proceed through different mechanisms. In the case of propiolic acid, the reaction with HCl typically follows an anti-addition pathway, leading to the desired trans product. This stereochemical outcome is a result of a termolecular mechanism or addition via a vinyl cation intermediate that is influenced by the solvent and reaction conditions.[2]

The carboxylic acid group deactivates the alkyne towards electrophilic attack. However, under the reaction conditions, the triple bond is protonated, leading to a vinyl cation intermediate. The chloride ion then attacks the carbocation from the opposite face of the molecule to minimize steric hindrance, resulting in the anti-addition product, trans-3-chloroacrylic acid.

Experimental Protocol: Synthesis of trans-3-Chloroacrylic Acid

This protocol is adapted from established methodologies for the hydrochlorination of acetylenic compounds.[3] The procedure involves the in situ generation of hydrogen chloride from thionyl chloride and a polar aprotic solvent, which then reacts with propiolic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Propiolic acid≥98%e.g., Sigma-AldrichCorrosive and flammable liquid. Handle with care.
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-AldrichCorrosive and lachrymator. Reacts violently with water.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichHygroscopic. Use a freshly opened bottle or dried solvent.
Diethyl ether (Et₂O)Anhydrouse.g., Sigma-AldrichExtremely flammable.
HexaneReagent Gradee.g., Fisher ScientificFlammable. Used for recrystallization.
Magnesium sulfate (MgSO₄)Anhydrouse.g., Fisher ScientificUsed as a drying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Charge flask with propiolic acid and DMF B Cool flask to 0-5 °C in an ice bath A->B C Add SOCl₂ dropwise via dropping funnel B->C D Stir at 0-5 °C for 1 hour C->D E Allow to warm to room temperature and stir for 12 hours D->E F Pour reaction mixture into ice-water E->F Proceed to Work-up G Extract with diethyl ether (3x) F->G H Combine organic layers G->H I Wash with brine H->I J Dry over anhydrous MgSO₄ I->J K Filter and concentrate in vacuo J->K L Recrystallize crude solid from hot hexane K->L Proceed to Purification M Collect pure crystals by vacuum filtration L->M N Dry the product under vacuum M->N O Characterize by NMR and melting point N->O

Sources

Application Note: trans-3-Chloroacrylic Acid as a Precursor for Cyclopropane Scaffolds

[1]

Executive Summary

This guide details the utilization of (E)-3-chloroacrylic acid (CAS: 2345-61-1) as a high-value synthon for the construction of functionalized cyclopropanes.[1] While simple alkenes are ubiquitous in cyclopropanation, trans-3-chloroacrylic acid offers a unique advantage: it pre-installs a halogen on the cyclopropane ring with defined stereochemistry.[1] The resulting 2-chlorocyclopropanecarboxylates are critical pharmacophores, serving as conformationally restricted amino acid precursors (e.g., bioisosteres of glutamate) and intermediates for highly strained cyclopropenes.[1]

Key Technical Insight: Direct cyclopropanation of the free acid is chemically inefficient due to proton quenching of carbene precursors.[1] This protocol mandates a "Protect-Cyclopropanate-Deprotect" strategy, utilizing esterification to activate the system for 1,3-dipolar cycloaddition or metal-catalyzed carbene transfer.[1]

Mechanistic Logic & Stereochemical Control

The transformation relies on the electron-deficient nature of the acrylate double bond.[1] Unlike electron-rich alkenes that require Simmons-Smith conditions (

diazoalkanes

1
The Pathway: Pyrazoline vs. Carbenoid

Two distinct mechanisms dictate the product outcome.[1] We recommend Method B (Pd-Catalyzed) for industrial scalability and safety, but Method A (Pyrazoline Thermal Decomposition) is described for academic rigor in stereochemical retention.[1]

  • Method A (Stepwise): 1,3-Dipolar cycloaddition yields a 1-pyrazoline intermediate.[1] Thermal extrusion of

    
     collapses the ring to a cyclopropane.[1] This method is stereospecific (suprafacial addition) but requires handling potentially explosive intermediates.[1]
    
  • Method B (Concerted): Palladium(II) catalyzes the decomposition of diazomethane to a metal-carbene species, which transfers the methylene group to the alkene in a concerted manner, preserving the trans geometry with high fidelity.

Visualization: Stereochemical Flow

GStarttrans-3-Chloroacrylic Acid(E-isomer)EsterMethyl trans-3-chloroacrylateStart->Ester Esterification(SOCl2, MeOH)InterPd-Carbene Complex[Pd=CH2]Ester->InterProducttrans-2-Chlorocyclopropane-carboxylateEster->Product Cyclopropanation(CH2N2, Pd(OAc)2)Inter->Product Methylene Transfer

Figure 1: Workflow for the stereoconservative conversion of trans-3-chloroacrylic acid to cyclopropanes.

Experimental Protocols

Phase 1: Esterification (Mandatory Pre-requisite)

Rationale: The carboxylic acid proton (

11

Reagents: trans-3-Chloroacrylic acid (10.0 g), Thionyl Chloride (

1
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Dissolution: Dissolve 10.0 g (94 mmol) of trans-3-chloroacrylic acid in 50 mL of anhydrous methanol. Cool to 0°C.[1]

  • Activation: Add

    
     (1.2 equiv, 8.2 mL) dropwise over 20 minutes. The exotherm drives the formation of the acyl chloride in situ, which immediately reacts with methanol.
    
  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. Redissolve the residue in

    
    , wash with saturated 
    
    
    (to remove trace acid), then brine. Dry over
    
    
    .[1]
  • Yield: Expect ~90-95% of Methyl trans-3-chloroacrylate .[1] (Colorless oil).[1]

Phase 2: Palladium-Catalyzed Cyclopropanation

Rationale: Using

1

Safety Critical: Diazomethane is explosive and highly toxic.[1][2] Use smooth-glass joints (no ground glass) and a blast shield.[1] Alternatively, use Trimethylsilyldiazomethane (TMSCHN2) as a safer, non-explosive substitute, though it requires longer reaction times.[1]

Reagents: Methyl trans-3-chloroacrylate (from Phase 1), Diazomethane (0.3M in


1
  • Catalyst Loading: In a flame-dried flask, dissolve the acrylate ester (5.0 g) in 20 mL

    
    . Add 
    
    
    (0.5 mol%).[1]
  • Addition: Cool the solution to -10°C. Add the Diazomethane solution dropwise. Observation: Evolution of

    
     gas (bubbling) indicates carbene generation.[1]
    
  • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting material spot (UV active) should disappear.[1]

  • Completion: Once bubbling ceases and the yellow color of diazomethane persists, stir for an additional 30 minutes.

  • Quenching: Add a few drops of acetic acid to quench excess diazomethane (solution turns colorless).[1]

  • Purification: Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.

  • Result: Methyl trans-2-chlorocyclopropanecarboxylate .

Phase 3: Hydrolysis (Optional)

To return to the free acid form for peptide coupling:

  • Dissolve ester in THF/Water (1:1).[1]

  • Add LiOH (2.0 equiv) at 0°C. Stir 4 hours.

  • Acidify carefully to pH 3 with 1N HCl and extract with EtOAc.

Data Summary & Quality Control

Table 1: Physicochemical Profile of Key Intermediates

CompoundStateExpected YieldKey NMR Signal (

)
Function
trans-3-Chloroacrylic acid SolidN/A (Start)

7.45 (d, J=13Hz, =CH-Cl)
Precursor
Methyl ester Oil92%

3.75 (s,

)
Activated Electrophile
Cyclopropane Product Oil78-85%

1.8-2.2 (m, Ring

)
Final Scaffold

Troubleshooting Guide:

  • Low Conversion: If the yellow color of diazomethane fades instantly without bubbling, your solvent may be wet (diazomethane reacts with water). Ensure anhydrous ether is used.[1]

  • Stereochemical Erosion: If cis isomers are detected, lower the reaction temperature during Phase 2. Higher temperatures favor thermodynamic equilibration via diradical intermediates.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.

    • [Link][1]

  • Cyclopropanation Methodology (Diazomethane)

    • Jones, R. G. (1949).[1] "The Synthesis of Some Cyclopropane Derivatives." Journal of the American Chemical Society.[1][3] (Foundational work on diazo-ester reactions).

    • [Link][1]

  • Catalytic Mechanism (Pd-Catalyzed)

    • Tomilov, Y. V., et al. (2003).[1] "Catalytic cyclopropanation of alkenes with diazomethane." Russian Chemical Reviews.

    • [Link][1]

  • Safety Protocols (Diazomethane)

    • Organic Syntheses, Coll.[1] Vol. 2, p. 165 (1943).[1] (Standard procedures for Diazomethane generation).

    • [Link][1]

application of trans-3-chloroacrylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Utilization of trans-3-Chloroacrylic Acid in Medicinal Chemistry

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) is a specialized


-unsaturated building block that offers a distinct electronic and steric profile compared to its non-halogenated analogue, acrylic acid. In modern medicinal chemistry, it serves three critical functions:
  • Tunable Covalent Warhead: As a precursor to

    
    -chloroacrylamides, it provides a "tuned" electrophile for Targeted Covalent Inhibitors (TCIs), offering reactivity intermediate between acrylamides and propiolamides.
    
  • Vinyl Chloride Handle: The C-Cl bond remains intact during standard amide couplings but serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to elaborate complex scaffolds.

  • Heterocyclic Precursor: It acts as a 1,3-dielectrophilic equivalent for the regioselective synthesis of pyrazoles and isoxazoles.

This guide provides validated protocols and mechanistic insights for leveraging this versatile small molecule.

Application Module A: Synthesis of Tunable Covalent Warheads

Context: The resurgence of covalent drugs (e.g., Ibrutinib, Osimertinib) relies heavily on the acrylamide warhead. However, simple acrylamides are sometimes too reactive (leading to off-target toxicity) or metabolically unstable. The introduction of a chlorine atom at the


-position modulates the electrophilicity of the Michael acceptor and alters the trajectory of nucleophilic attack.
Mechanism of Action

The trans-3-chloroacrylamide moiety reacts with nucleophilic cysteine residues in the target protein. Unlike simple acrylamides, the presence of the


-chlorine allows for two potential mechanisms:
  • Direct Michael Addition: Formation of a stable saturated adduct.

  • Addition-Elimination: Initial addition followed by

    
    -elimination of HCl, generating a propiolamide in situ, which can undergo a second addition. This pathway is highly dependent on the local pH and steric environment of the enzyme pocket.
    

WarheadMechanism Substrate trans-3-Chloroacrylamide (Warhead) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Cysteine Cysteine Thiol (Protein Nucleophile) Cysteine->Transition Product1 Stable Michael Adduct (Saturated) Transition->Product1 Protonation Product2 Propiolamide (Secondary Electrophile) Transition->Product2 Elimination (-HCl) Elimination HCl Elimination

Figure 1: Mechanistic pathways for cysteine modification by trans-3-chloroacrylamides.[1] The partition between stable adduct formation and elimination is driven by the specific protein microenvironment.

Protocol 1: Synthesis of a trans-3-Chloroacrylamide Probe

Objective: To couple trans-3-chloroacrylic acid with a primary amine (scaffold) to generate a covalent probe.

Materials:

  • trans-3-Chloroacrylic acid (1.0 equiv)

  • Amine-bearing scaffold (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve trans-3-chloroacrylic acid (100 mg, 0.94 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (

    
    ).
    
  • Reagent Addition: Add DIPEA (0.49 mL, 2.82 mmol) followed by HATU (429 mg, 1.13 mmol). Stir at

    
     for 15 minutes. Note: Pre-activation at low temperature prevents polymerization or premature elimination.
    
  • Coupling: Add the amine scaffold (0.94 mmol) dropwise (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS. The product should show the characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography. Caution: Avoid highly basic conditions during purification to prevent hydrolysis of the vinyl chloride.

Application Module B: Scaffold Functionalization via Suzuki Coupling

Context: The vinyl chloride motif in trans-3-chloroacrylic acid is an excellent handle for transition-metal catalyzed cross-coupling. This allows researchers to install the acrylic acid moiety onto aryl rings (generating cinnamates) or to couple the acid to complex cores before amide formation.

Protocol 2: Stereoretentive Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with trans-3-chloroacrylic acid ester, preserving the trans geometry.

Materials:

  • Methyl trans-3-chloroacrylate (prepared via esterification of the acid)

  • Aryl boronic acid (

    
    )
    
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Preparation: In a sealable reaction vial, combine methyl trans-3-chloroacrylate (1.0 equiv), aryl boronic acid (1.5 equiv),

    
    , SPhos, and 
    
    
    
    .
  • Degassing: Add Toluene/Water solvent mixture. Sparge with Argon for 5 minutes to remove oxygen (critical for Pd(0) cycle stability).

  • Reaction: Seal the vial and heat to

    
     for 12 hours.
    
  • Analysis: Check for the formation of the cinnamate derivative. The coupling typically proceeds with >95% retention of the trans-configuration.

  • Isolation: Filter through a celite pad, concentrate, and purify via silica gel chromatography.

Data Summary: Coupling Efficiency

VariableCondition A (Standard)Condition B (Optimized)
Catalyst


/ SPhos
Temperature


Yield 45-60%85-92%
Stereoretention ~90%>98%

Application Module C: Heterocycle Synthesis (Pyrazoles)

Context: trans-3-Chloroacrylic acid derivatives act as 1,3-dielectrophiles. Reaction with hydrazines yields pyrazolinones or pyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib).

Workflow:

  • Acid Chloride Formation: Convert trans-3-chloroacrylic acid to the acid chloride using oxalyl chloride/DMF (catalytic).

  • Cyclocondensation: React the acid chloride with a substituted hydrazine (

    
    ).
    
  • Mechanism: The hydrazine attacks the acyl chloride (acylation) followed by intramolecular Michael addition and elimination of HCl (or vice versa), leading to the pyrazole core.

Safety and Handling

  • Corrosivity: trans-3-Chloroacrylic acid causes severe skin burns and eye damage (Category 1B). Always handle in a fume hood with neoprene gloves and eye protection.

  • Storage: Store at

    
    . It is sensitive to moisture and can polymerize upon prolonged exposure to light/heat.
    
  • Waste: Dispose of as halogenated organic waste.

References

  • Properties & Reactivity: National Center for Biotechnology Information. (2023).[2][3][4][5] PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Enzymatic Dehalogenation Mechanism: Poelarends, G. J., et al. (2001). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170. Journal of Bacteriology. Retrieved from [Link]

  • Covalent Warhead Design: Gehringer, M., & Laufer, S. A. (2019).[6] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suzuki Coupling of Vinyl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pyrazole Synthesis: Gosselin, F., et al. (2010). Regioselective Synthesis of Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

trans-3-chloroacrylic acid in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (E)-Cinnamate Pharmacophores via trans-3-Chloroacrylic Acid

Abstract

This guide details the strategic application of trans-3-chloroacrylic acid (CAS 2345-61-1) as a stereodefined building block in pharmaceutical synthesis. While simple acrylics are ubiquitous, the 3-chloro derivative offers a unique "bifunctional handle"—combining an electrophilic vinyl chloride for transition-metal catalysis with a carboxylic acid for solubility modulation or bioconjugation. This note focuses on its critical role in the stereospecific Suzuki-Miyaura cross-coupling to generate (E)-cinnamic acid derivatives, a privileged scaffold in antifungal, antileishmanial, and oncology therapeutics.

Part 1: Chemical Profile & Strategic Utility

The Stereochemical Advantage

The defining feature of trans-3-chloroacrylic acid is its geometry. Unlike alkyne reduction strategies that often yield mixtures, starting with the pure trans (E) isomer allows for the predictable synthesis of (E)-alkenes, provided the coupling reaction proceeds with retention of configuration.

  • Thermodynamic Stability: The (E)-isomer minimizes steric clash between the carboxylic acid and the incoming nucleophile.

  • Vinyl Chloride Reactivity: While less reactive than bromides or iodides, the vinyl chloride moiety is sufficiently active for Palladium (Pd) oxidative addition, especially when activated by electron-withdrawing groups (EWG) like the carboxylic acid/ester. It is also significantly more cost-effective and atom-efficient than its iodo-analogs.

Reaction Landscape

The molecule serves as a divergence point. It can undergo:

  • Pd-Catalyzed C-C Bond Formation: (Focus of this guide) Substitution of Cl with Aryl/Vinyl groups.

  • Nucleophilic Addition-Elimination (

    
    ):  Reaction with thiols or amines to form heteroatom-substituted acrylates.
    
  • Dehydrohalogenation: Precursor to propiolic acid derivatives (alkynes).

ReactionLandscape Start trans-3-Chloroacrylic Acid (CAS 2345-61-1) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Pd(0), Ar-B(OH)2 Subst Nucleophilic Subst. (SnV) (Thiol/Amine addn) Start->Subst Nu-H, Base Elim Dehydrohalogenation (Alkyne synthesis) Start->Elim Strong Base, Heat Prod1 (E)-Cinnamates (Drug Scaffolds) Coupling->Prod1 Prod2 Heterocycles (Pyrazoles/Isoxazoles) Subst->Prod2 Prod3 Propiolic Acids Elim->Prod3

Figure 1: Divergent synthetic pathways for trans-3-chloroacrylic acid. The red path (Coupling) is the primary focus for generating bioactive cinnamates.

Part 2: Critical Reaction Pathways & Protocols

Protocol A: Preparation of Methyl trans-3-chloroacrylate

Rationale: Direct coupling of the free acid is possible but often plagues the catalyst with solubility issues or carboxylate coordination. Converting to the methyl ester protects the acid and enhances the electrophilicity of the C-Cl bond.

Reagents:

  • trans-3-Chloroacrylic acid (10.0 mmol)

  • Methanol (anhydrous, 20 mL)

  • Thionyl chloride (

    
    , 12.0 mmol) or 
    
    
    
    (cat.)

Step-by-Step:

  • Setup: Charge a round-bottom flask with trans-3-chloroacrylic acid and methanol. Cool to 0°C under

    
    .
    
  • Activation: Dropwise add thionyl chloride (caution: exotherm/gas evolution).

  • Reflux: Heat to reflux (approx. 65°C) for 3 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in

    
    , wash with saturated 
    
    
    
    (to remove unreacted acid), then brine.
  • Validation:

    
     NMR (
    
    
    
    ). Look for the methyl singlet (~3.8 ppm) and retention of vinyl coupling (
    
    
    Hz).
Protocol B: Stereospecific Suzuki-Miyaura Coupling

Rationale: This protocol synthesizes (E)-methyl cinnamate derivatives.[1] We utilize a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate the oxidative addition of the Pd catalyst into the unreactive vinyl chloride bond.

Reagents:

  • Substrate: Methyl trans-3-chloroacrylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (2:1 Ligand:Pd ratio is crucial for stability)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or THF/Water

Workflow Diagram:

SuzukiWorkflow Step1 1. Catalyst Pre-complexation Mix Pd(OAc)2 + SPhos in Toluene (Stir 15 min, R.T.) Step2 2. Substrate Addition Add Methyl trans-3-chloroacrylate + Aryl Boronic Acid Step1->Step2 Step3 3. Degassing (CRITICAL) Sparge with Argon for 10 min Remove O2 to prevent homocoupling Step2->Step3 Step4 4. Reaction Heat to 80-90°C for 4-12 hours Monitor via TLC/HPLC Step3->Step4 Step5 5. Workup & Purification Filter through Celite (remove Pd) Column Chromatography Step4->Step5

Figure 2: Optimized workflow for Suzuki coupling of vinyl chlorides. Degassing (Step 3) is the most common failure point.

Detailed Procedure:

  • Catalyst Activation: In a reaction vial, dissolve

    
     (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in Toluene (2 mL). Stir under Argon for 15 mins to form the active 
    
    
    
    species.
  • Reactant Loading: Add Methyl trans-3-chloroacrylate (120 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Solvent System: Add water (0.2 mL) to the toluene mixture. The biphasic system helps dissolve the inorganic base.

  • Degassing: Critical Step. Bubble Argon through the solution for 10 minutes. Oxygen promotes rapid catalyst decomposition and homocoupling of the boronic acid.

  • Heating: Seal the vial and heat to 85°C.

    • Note: Chlorides are sluggish. If conversion is low after 4 hours, raise temp to 100°C.

  • Analysis: Check HPLC. The product (methyl cinnamate) will be less polar than the boronic acid but more polar than the starting chloride.

  • Isolation: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over

    
    .[2] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Part 3: Data Analysis & Troubleshooting

Expected Analytical Data

The success of the reaction is defined by the retention of the alkene geometry.

Featuretrans-3-Chloroacrylic Acid (Start)(E)-Cinnamate Product (End)
Alkene Geometry Trans (E)Trans (E)

NMR Coupling (

)
13.5 – 14.5 Hz 15.5 – 16.5 Hz
Shift (

)
Vinyl protons: ~6.5 & 7.4 ppmVinyl protons: ~6.4 & 7.7 ppm
Appearance Colorless solid/liquidCrystalline solid (typically)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failureSwitch to XPhos or RuPhos ligands (better for chlorides). Increase temp to 100°C.
Pd Black Precipitation Catalyst decompositionInefficient degassing (

leak). Add more ligand (increase L:Pd ratio to 3:1).
Isomerization (Z-product) "Heck-like" mechanismAvoid prolonged heating. Ensure base is not too strong (stick to Carbonates/Phosphates, avoid Alkoxides).
Hydrolysis of Ester Basic aqueous conditionsReduce water ratio or switch to anhydrous conditions using

as the base activator.

Part 4: Safety & Handling

  • Corrosivity: trans-3-Chloroacrylic acid is corrosive to skin and eyes (GHS H314). Always handle in a fume hood with neoprene gloves.

  • Sensitization: Acrylates are potent sensitizers. Avoid inhalation of dust/vapors.

  • Storage: Store at 2-8°C. The compound is stable but can polymerize if exposed to light/heat for extended periods without stabilizers.

References

  • PubChem. (n.d.). trans-3-Chloroacrylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (General reference for Pd-coupling of chlorides).
  • Teixeira, R. R., et al. (2019).[3] Synthesis of cinnamic acid derivatives and leishmanicidal activity against Leishmania braziliensis. European Journal of Medicinal Chemistry. (Demonstrates utility of cinnamate scaffolds). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: trans-3-chloroacrylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biocatalytic Conversion of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The enzymatic conversion of halogenated organic compounds represents a cornerstone of green chemistry, offering highly specific and environmentally benign alternatives to traditional chemical synthesis.[1] trans-3-Chloroacrylic acid, a halogenated alkene, serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[2] This document provides a comprehensive guide to the biocatalytic conversion of trans-3-chloroacrylic acid to malonate semialdehyde, a versatile intermediate in organic synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of enzymatic catalysis for efficient and sustainable chemical production.

The primary biocatalyst for this transformation is trans-3-chloroacrylic acid dehalogenase (CaaD), an enzyme found in soil bacteria such as Pseudomonas pavonaceae 170.[3][4] This enzyme catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylic acid, yielding malonate semialdehyde and a chloride ion.[5] Unlike many dehalogenases that operate via an alkyl-enzyme intermediate, CaaD is believed to function through a hydratase-like mechanism.[5][6]

Enzymatic Reaction Mechanism

The conversion of trans-3-chloroacrylic acid to malonate semialdehyde by CaaD is a highly specific reaction. The enzyme exhibits strict stereoselectivity for the trans-isomer of 3-chloroacrylic acid.[4] The proposed mechanism involves the addition of a water molecule across the double bond, followed by the elimination of hydrogen chloride.

Reaction_Mechanism cluster_0 Enzyme Active Site Substrate trans-3-Chloroacrylic Acid Enzyme CaaD Substrate->Enzyme Binding Intermediate Hydrated Intermediate Enzyme->Intermediate Hydration Product Malonate Semialdehyde Intermediate->Product Dehalogenation Byproduct HCl Intermediate->Byproduct

Figure 1: Proposed enzymatic reaction mechanism for the conversion of trans-3-chloroacrylic acid.

Key Enzyme Parameters

A thorough understanding of the enzyme's characteristics is crucial for optimizing the biocatalytic process. The following table summarizes the key parameters for trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170.

ParameterValueReference
Specific Activity 18 U/mg[4]
Optimal pH ~8.5[4]
Optimal Temperature 40°C[4]
Km 0.19 mM[4]
kcat 6.4 s-1[4]

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the expression and purification of CaaD, and the subsequent biocatalytic conversion of trans-3-chloroacrylic acid.

Part 1: Expression and Purification of trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

This protocol is based on the heterologous expression of the CaaD genes in a suitable host, such as E. coli. The genes for the α and β subunits of CaaD can be synthesized and cloned into expression vectors.[5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmids containing the genes for the α and β subunits of CaaD

  • Luria-Bertani (LB) broth

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • SDS-PAGE analysis reagents

Protocol:

  • Transformation: Transform the E. coli expression strain with the expression plasmids containing the CaaD subunit genes.

  • Culture Growth: Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CaaD protein using the elution buffer.

  • Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole.

  • Purity Analysis: Analyze the purity of the purified protein by SDS-PAGE.

Purification_Workflow Start E. coli Culture Induction IPTG Induction Start->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Chromatography Ni-NTA Chromatography Clarification->Chromatography Elution Elution Chromatography->Elution Dialysis Dialysis Elution->Dialysis End Purified CaaD Dialysis->End

Figure 2: Workflow for the expression and purification of CaaD enzyme.

Part 2: Biocatalytic Conversion of trans-3-Chloroacrylic Acid

This protocol outlines the enzymatic reaction for the conversion of trans-3-chloroacrylic acid to malonate semialdehyde.

Materials:

  • Purified trans-3-chloroacrylic acid dehalogenase (CaaD)

  • trans-3-Chloroacrylic acid

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer

  • Quenching solution (e.g., 1 M HCl)

  • Analytical method for product quantification (e.g., HPLC, NMR)

Protocol:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing the reaction buffer and trans-3-chloroacrylic acid at a desired concentration (e.g., 1-10 mM).

  • Enzyme Addition: Initiate the reaction by adding the purified CaaD enzyme to a final concentration of 0.1-1 mg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature of 40°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points. The disappearance of the substrate can be monitored spectrophotometrically, as the double bond in trans-3-chloroacrylic acid absorbs UV light.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as 1 M HCl, which will denature the enzyme.

  • Product Analysis: Analyze the formation of malonate semialdehyde using a suitable analytical technique. 1H and 13C NMR spectroscopy can be used to confirm the identity of the product.[5]

Downstream Processing and Applications

The product of the biocatalytic conversion, malonate semialdehyde, is a valuable intermediate. It can be further converted to other useful chemicals, such as malonic acid or 3-hydroxypropionic acid, through subsequent enzymatic or chemical steps.[7][8][9] For instance, malonic semialdehyde can be oxidized to malonic acid by a malonic semialdehyde dehydrogenase.[8]

Downstream_Processing Start trans-3-Chloroacrylic Acid Bioconversion Biocatalytic Conversion (CaaD) Start->Bioconversion Intermediate Malonate Semialdehyde Bioconversion->Intermediate Oxidation Oxidation Intermediate->Oxidation Reduction Reduction Intermediate->Reduction Product1 Malonic Acid Oxidation->Product1 Product2 3-Hydroxypropionic Acid Reduction->Product2

Figure 3: Potential downstream conversion pathways for malonate semialdehyde.

Troubleshooting and Considerations

  • Low Enzyme Activity: Ensure that the enzyme is properly folded and active after purification. Check the pH and temperature of the reaction.

  • Substrate Inhibition: While not explicitly reported for CaaD, high substrate concentrations can sometimes inhibit enzyme activity. A substrate titration experiment may be necessary to determine the optimal concentration.

  • Product Instability: Malonate semialdehyde can be reactive. It is advisable to process the product promptly or store it under appropriate conditions.

  • Enzyme Specificity: CaaD is highly specific for the trans-isomer of 3-chloroacrylic acid and shows no activity towards the cis-isomer or saturated analogs.[4]

Conclusion

The biocatalytic conversion of trans-3-chloroacrylic acid using trans-3-chloroacrylic acid dehalogenase offers a highly efficient and selective method for the production of malonate semialdehyde. The protocols and data presented in this guide provide a solid foundation for researchers to implement this green chemistry approach in their synthetic workflows. The specificity and mild reaction conditions of this enzymatic process make it an attractive alternative to conventional chemical methods, contributing to the development of more sustainable and environmentally friendly chemical manufacturing.

References

  • Wang, S. C., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(29), 8762-73. [Link]

  • Pegan, S. D., et al. (2008). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 12), 1277–1282. [Link]

  • van Hylckama Vlieg, J. E., et al. (1998). trans-3-Chloroacrylic Acid Dehalogenase from Pseudomonas pavonaceae 170 Shares Structural and Mechanistic Similarities with 4-Oxalocrotonate Tautomerase. Journal of Bacteriology, 180(16), 4225–4231. [Link]

  • MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid. [Link]

  • Gu, S., et al. (2022). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. Frontiers in Bioengineering and Biotechnology, 9, 820507. [Link]

  • Olson, J. F., et al. (1999). A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Proceedings of the National Academy of Sciences, 96(12), 6561-6566. [Link]

  • Agarwal, V., et al. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 114(1), 812-853. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-3-Chloroacrylic acid. PubChem Compound Summary for CID 638124. [Link]

  • Adamu, A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 756312. [Link]

  • Gu, S., et al. (2022). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. Frontiers in Bioengineering and Biotechnology, 9, 820507. [Link]

  • Wang, S. C., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Thomas Jefferson University Profiles. [Link]

  • Janssen, D. B., et al. (1994). Genetics and Biochemistry of Dehalogenating Enzymes. Annual Review of Microbiology, 48, 163-191. [Link]

  • Hamid, A. A. A., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 756312. [Link]

  • Poelarends, G. J., et al. (2001). Inactivation of malonate semialdehyde decarboxylase by 3-halopropiolates: evidence for hydratase activity. Biochemistry, 40(26), 7758-7767. [Link]

  • Ismail, N. I., et al. (2022). In Silico Analysis on the Interaction of Haloacid Dehalogenase from Bacillus cereus IndB1 with 2-Chloroalkanoic Acid Substrates. BioMed Research International, 2022, 9467657. [Link]

  • Toogood, H. S., et al. (2015). Sequential reductive dehydrohalogenation of β-haloacrylic ester derivatives mediated by ene-reductases. Organic & Biomolecular Chemistry, 13(45), 11048-11051. [Link]

  • Liu, P., et al. (2020). Sustainable Bioproduction of 3-Hydroxypropionic Acid from Acetic Acid by Engineering Malonate Semialdehyde Metabolism in Pseudomonas denitrificans. ACS Synthetic Biology, 9(7), 1738-1747. [Link]

  • Shelton, J. B., et al. (2022). Sustainable biocatalytic synthesis of substituted muconic acids. Green Chemistry, 24(17), 6543-6548. [Link]

Sources

Technical Guide: Enzymatic Assays for trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biochemical Context

trans-3-chloroacrylic acid dehalogenase (CaaD, EC 3.8.1.2) is a pivotal enzyme in the bacterial degradation of 1,3-dichloropropene, a widely used nematocide. Originally isolated from Pseudomonas pavonaceae 170, CaaD is a cofactor-independent hydratase that catalyzes the conversion of trans-3-chloroacrylic acid (t-3-CAA) into malonate semialdehyde (MSA), releasing a chloride ion and a proton in the process.[1][2]

Understanding CaaD activity is critical for bioremediation engineering and the study of the tautomerase superfamily, to which CaaD belongs. This guide details two validated protocols for quantifying CaaD activity: a continuous UV-spectrophotometric assay (kinetics) and an endpoint colorimetric chloride-release assay (screening).

Reaction Mechanism

The reaction proceeds via the hydration of the


-unsaturated bond of the substrate, followed by the elimination of hydrogen chloride. The product, malonate semialdehyde, is unstable and typically decarboxylates spontaneously or enzymatically (via MSAD) to acetaldehyde and CO₂.

CaaD_Mechanism Substrate trans-3-Chloroacrylic Acid (t-3-CAA) Intermediate [Unstable Chlorohydrin Intermediate] Substrate->Intermediate + H2O Enzyme CaaD (Enzyme) Enzyme->Intermediate Product Malonate Semialdehyde (MSA) Intermediate->Product Elimination Byproducts HCl Intermediate->Byproducts Downstream Acetaldehyde + CO2 Product->Downstream Spontaneous/MSAD

Figure 1: Mechanistic pathway of CaaD.[1][2] The enzyme catalyzes the hydration and subsequent dehalogenation of t-3-CAA.

Method A: Continuous UV-Spectrophotometric Assay

Application: Determination of kinetic parameters (


, 

), precise activity measurements of purified protein. Principle: trans-3-chloroacrylic acid contains a conjugated double bond that absorbs strongly in the UV region (

). The product, malonate semialdehyde, has significantly lower absorbance at this wavelength. Activity is measured by monitoring the decrease in absorbance over time.
Reagents & Equipment
  • Spectrophotometer: UV-capable, temperature-controlled (set to 25°C).

  • Quartz Cuvettes: UV-transparent (plastic cuvettes absorb at 224 nm).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5 (Note: Avoid Tris buffers if possible as they can show temperature-dependent pH shifts, though they are permissible if pH is carefully controlled).

  • Substrate Stock: 10 mM trans-3-chloroacrylic acid in water. (Neutralize with NaOH if free acid is used).

  • Enzyme: Purified CaaD (diluted in Assay Buffer).

Protocol Steps
  • Blanking: Add 990 µL of Assay Buffer to the cuvette. Zero the spectrophotometer at 224 nm .

  • Substrate Addition: Add 10 µL of 10 mM t-3-CAA stock (Final concentration: 100 µM).

    • Note: The initial Absorbance (

      
      ) should be between 0.5 and 0.8. If 
      
      
      
      , dilute the substrate.
  • Equilibration: Incubate for 2 minutes at 25°C to ensure thermal stability.

  • Initiation: Add 1–10 µL of CaaD enzyme solution. Mix rapidly by inversion (do not vortex vigorously).

  • Measurement: Immediately record absorbance at 224 nm every 1 second for 60–120 seconds.

  • Linear Range Selection: Identify the linear portion of the decay curve (typically the first 30–60 seconds).

Data Analysis

Calculate the rate of reaction (


) using the Beer-Lambert Law:


  • 
    : Slope of the linear range.
    
  • 
    : Reaction volume (e.g., 1.0 mL).
    
  • 
    : Extinction coefficient of t-3-CAA.
    
    • Critical: The differential extinction coefficient (

      
      ) between substrate and product is approximately 3.6 mM⁻¹cm⁻¹  at 224 nm. However, for highest accuracy, determine 
      
      
      
      empirically
      by measuring the absorbance of known concentrations of t-3-CAA in your specific buffer.
  • 
    : Path length (usually 1 cm).[3][4]
    

Method B: Colorimetric Chloride Release Assay (Endpoint)

Application: High-throughput screening (HTS), crude lysates, or when UV-absorbing contaminants are present. Principle: The Bergmann-Loxley method. Free chloride ions released by CaaD react with mercuric thiocyanate to release thiocyanate ions (


). These react with ferric iron (

) to form a red ferric thiocyanate complex, measurable at 460 nm .
Critical Constraints
  • NO HALIDES: The assay buffer must not contain chlorides (e.g., PBS, Tris-HCl, NaCl, KCl). Use Sodium Phosphate or Sodium Sulfate buffers.

  • Interferences: Thiols (DTT,

    
    -ME) and high concentrations of EDTA can interfere.
    
Reagents
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5 (Halide-free).

  • Color Reagent (Bergmann-Loxley):

    • Solution A: 0.25 g Mercuric Thiocyanate in 100 mL Methanol.

    • Solution B: 20.2 g Ferric Nitrate (

      
      ) + 4 mL Conc. 
      
      
      
      in 100 mL water.
    • Mix: Combine A and B in 1:1 ratio just before use (or store separately).

  • Chloride Standard: NaCl standard curve (0 – 500 µM).

Protocol Steps
  • Reaction Setup: In a microfuge tube or 96-well plate, combine:

    • 90 µL Assay Buffer (containing 200 µM t-3-CAA).

    • 10 µL Enzyme sample.

  • Incubation: Incubate at 25°C for a fixed time (e.g., 10–30 minutes).

  • Termination & Development: Add 100 µL of Color Reagent . This stops the enzymatic reaction (due to acid/solvent) and develops the color.

  • Development Time: Incubate for 10 minutes at room temperature (color is stable for ~30 mins).

  • Measurement: Read Absorbance at 460 nm .

  • Quantification: Compare

    
     against the NaCl standard curve to determine [Cl⁻] released.
    

Workflow Decision Logic

Use the following logic map to select the appropriate assay for your experimental needs.

Assay_Workflow Start Start: Define Sample Type SampleType Is sample purified? Start->SampleType Purified Purified Enzyme SampleType->Purified Yes Crude Crude Lysate / High Throughput SampleType->Crude No UV_Path Method A: UV Kinetic Assay (224 nm) Purified->UV_Path Preferred for Kinetics Constraint Check Buffer Compatibility: Must be Halide-Free? Crude->Constraint Cl_Path Method B: Chloride Release (460 nm) Constraint->UV_Path Buffer has Cl- (Use UV) Constraint->Cl_Path Buffer is Cl- free

Figure 2: Decision tree for selecting the appropriate CaaD assay methodology.

Troubleshooting & Validation

IssueMethodProbable CauseSolution
High Background Absorbance UV (A)Impure substrate or plastic cuvettes.Use Quartz cuvettes; recrystallize t-3-CAA; check

of buffer.
No Activity Detected BothEnzyme instability or wrong isomer.CaaD is specific for trans-isomer. Ensure substrate is not cis-3-chloroacrylic acid.
Non-Linear Rates UV (A)Substrate depletion or product inhibition.Reduce enzyme concentration; measure initial rate (<10% conversion).
High Background Color Cl (B)Chloride contamination in buffer.Crucial: Use Phosphate/Nitrate salts only. Do not use HCl to adjust pH.
Precipitation Cl (B)Protein precipitation by Color Reagent.Spin down plate/tubes (3000 x g, 5 min) before reading

.

References

  • Poelarends, G. J., et al. (1998). The nature of the catalytic intermediate in the 3-chloroacrylic acid dehalogenase reaction.[5] Journal of Bacteriology.[6]

  • Poelarends, G. J., & Janssen, D. B. (2001).[2] Kinetics and specificity of trans-3-chloroacrylic acid dehalogenase. Biochemistry.[2][7]

  • Bergmann, J. G., & Sanik, J. (1957). Determination of Trace Amounts of Chlorine in Naphtha. Analytical Chemistry.[3][8]

  • Whitman, C. P. (2002). The 4-oxalocrotonate tautomerase superfamily: enzymes and mechanisms. Archives of Biochemistry and Biophysics.

Sources

Application Note: Precision Quantification of trans-3-Chloroacrylic Acid by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3-Chloroacrylic acid (CAS 2345-61-1) is a critical halogenated intermediate used in the synthesis of pharmaceutical APIs and agrochemicals.[1] Its quantification is often complicated by two primary factors: its high polarity (leading to poor retention on standard C18 phases) and the presence of its geometric isomer, cis-3-chloroacrylic acid.[1]

This application note details a robust, stability-indicating HPLC-UV protocol designed to resolve the trans-isomer from the cis-isomer and other potential synthetic byproducts. Unlike generic acid methods, this protocol utilizes a high-strength silica (HSS) T3 bonding technology to prevent phase collapse under the high-aqueous conditions required for retention.[1]

Key Capabilities:

  • Resolution:

    
     between cis- and trans-isomers.
    
  • Sensitivity: LOQ

    
     0.5 µg/mL (UV at 210 nm).[1]
    
  • Compliance: Aligned with ICH Q2(R1) validation standards.

Physicochemical Profile & Analyte Characteristics[1][2][3][4][5][6]

Understanding the analyte is the first step in rational method design.[1] trans-3-Chloroacrylic acid is a small, polar organic acid.[1]

PropertyValueMethodological Implication
Molecular Weight 106.51 g/mol Small molecule; requires high surface area column for retention.[1]
pKa ~3.65Critical: Mobile phase pH must be

to suppress ionization and ensure retention on RP columns.
Solubility High in Water, AlcoholsDiluent must be matched to mobile phase to prevent peak distortion.[1]
UV Max ~210 nmLacks strong chromophores; detection relies on the conjugated

system (

).[1]
Reactivity Acidic, ElectrophilicCaution: Avoid using methanol as a diluent; risk of methyl ester formation over time.

Method Development Logic (Expertise & Causality)[1]

Stationary Phase Selection: The "Dewetting" Challenge

Standard C18 columns often suffer from "phase collapse" or dewetting when exposed to 100% aqueous mobile phases, which are necessary to retain polar acids like trans-3-chloroacrylic acid.[1]

  • Decision: We utilize a C18-AQ or HSS T3 column.[1] These phases feature compatible end-capping or lower ligand density that allows water to penetrate the pores fully, maintaining interaction with the analyte even at 95-100% aqueous content.[1]

Mobile Phase pH Control

With a pKa of 3.65, the analyte exists as a mixture of free acid and ionized carboxylate at pH 4.0. The ionized form is too polar for RP retention and elutes in the void volume.[1]

  • Decision: We employ 0.1% Phosphoric Acid (pH ~2.1) . This drives the equilibrium >99% toward the non-ionized (protonated) form, maximizing hydrophobic interaction with the stationary phase.

Isomer Specificity

The trans isomer is thermodynamically more stable but often co-elutes with the cis form on short columns.[1]

  • Decision: A slower gradient slope (1% B/min initially) and a sub-3 µm particle size are used to maximize theoretical plates and thermodynamic selectivity.[1]

Experimental Protocol

Instrumentation & Reagents[1][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Phosphoric Acid (85%, HPLC Grade).[1]

    • Water (Milli-Q, 18.2 MΩ·cm).

    • trans-3-Chloroacrylic Acid Reference Standard (>99.0%).[1][2]

Chromatographic Conditions
ParameterSetting
Column Waters XSelect HSS T3, 4.6 × 150 mm, 3.5 µm (or equivalent C18-AQ)
Column Temp 30°C ± 0.5°C
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Phase Description
0.0 97 3 Initial Equilibration
8.0 70 30 Isomer Separation Ramp
10.0 10 90 Column Wash
12.0 10 90 Hold Wash
12.1 97 3 Re-equilibration

| 15.0 | 97 | 3 | End of Run |[1]

Standard & Sample Preparation[1]

Diluent: 0.1% Phosphoric Acid in Water.[1] Note: Do not use pure organic solvent or Methanol.[1][3] Methanol can react with the acid functionality.[1][3] High organic content in the injection plug causes "solvent wash-through" and poor peak shape.[1]

Stock Standard Solution (1.0 mg/mL):

  • Accurately weigh 25.0 mg of trans-3-Chloroacrylic acid into a 25 mL volumetric flask.

  • Dissolve in ~15 mL of Diluent. Sonicate for 2 minutes.

  • Dilute to volume with Diluent.[1]

Working Standard (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.[1]

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the analysis, ensuring data integrity.

MethodWorkflow Start Start Analysis Prep Sample Preparation (Diluent: 0.1% H3PO4 in Water) Start->Prep Check Check Diluent Compatibility (Avoid MeOH/High ACN) Prep->Check Inject Inject 10 µL (HSS T3 Column, 30°C) Check->Inject Diluent OK Detect Detection @ 210 nm Inject->Detect Decision System Suitability Check Detect->Decision Pass Process Data (Calculate % Assay) Decision->Pass Res > 2.0 Tailing < 1.5 Fail Troubleshoot: 1. Check pH (<2.5) 2. Check Column Equil. Decision->Fail Res < 2.0 Fail->Prep

Caption: Operational workflow for trans-3-chloroacrylic acid analysis emphasizing diluent control and system suitability.

Validation & Performance Criteria

To ensure trustworthiness, the method must meet the following criteria based on ICH Q2(R1).

System Suitability
  • Retention Time: trans-isomer ~5.5 min; cis-isomer ~6.2 min (Note: Order may reverse depending on specific column selectivity; confirm with standards).

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between cis and trans peaks.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections of Working Standard.

Linearity & Range

Construct a calibration curve from 5 µg/mL to 150 µg/mL.

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)

Spike samples at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Sensitivity
  • LOD (S/N=3): ~0.15 µg/mL[1]

  • LOQ (S/N=10): ~0.50 µg/mL[1]

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
Peak Splitting / Doublet Solvent mismatch.[1]Ensure sample diluent is 100% aqueous (or matches initial mobile phase).[1]
Drifting Retention Times pH fluctuation.[1]Ensure Mobile Phase A is strictly pH 2.[1]1. Small shifts in pH near the pKa (3.[1]65) cause massive retention shifts.[1]
High Backpressure Salt precipitation.[1]If using phosphate buffer >25mM with high ACN, salts may precipitate.[1] Keep buffer conc. low (0.1% H3PO4 is safe).[1]
"Ghost" Peaks Carryover.trans-3-chloroacrylic acid is sticky on metal surfaces.[1] Use a needle wash of 50:50 ACN:Water.[1]

References

  • PubChem. (n.d.).[1] trans-3-Chloroacrylic acid (Compound).[1][2][4][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • ICH. (2005).[1][11] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Retrieved February 1, 2026, from [Link]

  • Waters Corporation. (n.d.).[1] HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Retrieved February 1, 2026, from [Link]

Sources

NMR spectroscopy for characterization of trans-3-chloroacrylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Structural Elucidation and Stereochemical Assignment of trans-3-Chloroacrylic Acid Esters

Abstract & Scope

This Application Note provides a definitive protocol for the characterization of 3-chloroacrylic acid esters, specifically distinguishing the thermodynamically stable trans (E) isomer from the cis (Z) isomer. These compounds are critical intermediates in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, pyrimidines) and herbicides.

While Mass Spectrometry confirms molecular weight, it fails to determine stereochemistry. Nuclear Magnetic Resonance (NMR) is the gold standard for this assignment. This guide details a self-validating workflow relying on scalar coupling constants (


), chemical shift anisotropy, and Nuclear Overhauser Effect (NOE) experiments to ensure absolute stereochemical confidence.

Theoretical Basis: The Stereochemical Challenge[1]

The core analytical challenge lies in the rigidity of the C=C double bond. The trans-3-chloroacrylic ester (Cl and Ester group on opposite sides) and cis-isomer possess distinct magnetic environments.

The Karplus Relationship & Scalar Coupling

The most robust discriminator is the vicinal proton-proton coupling constant (


).[1] According to the Karplus relationship, the magnitude of the coupling constant depends on the dihedral angle between the C-H bonds.[1]
  • Trans (E): Dihedral angle ~180°.

    
    .
    
  • Cis (Z): Dihedral angle ~0°.

    
    .
    
Chemical Shift Trends

Due to the electronegativity of Chlorine and the resonance effects of the


-unsaturated ester:
  • H

    
     (C3-H):  Deshielded (downfield) due to the geminal Chlorine and resonance-induced positive charge character.
    
  • H

    
     (C2-H):  Relatively shielded (upfield) compared to H
    
    
    
    , but deshielded relative to alkyl protons due to the geminal carbonyl.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is the standard solvent. It minimizes solute-solvent hydrogen bonding that might obscure peak splitting.
    • Alternative: DMSO-

      
       if the ester R-group is polar/insoluble, but be aware of solvent viscosity broadening effects.
      
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B) to ensure good shimming.

Instrument Parameters (400 MHz or higher recommended)
ParameterSettingRationale
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle allows faster repetition without saturation.
Spectral Width -2 to 12 ppmCovers all olefinic and potential aldehyde/acid impurities.
Relaxation Delay (D1)

2.0 seconds
Essential for accurate integration of olefinic protons.
Scans (NS) 16 - 64Sufficient S/N for main component; 64+ for impurity profiling.
Acquisition Time (AQ)

3.0 seconds
High digital resolution is required to resolve splitting (Hz).
Temperature 298 K (25°C)Standardizes chemical shifts.

Data Analysis & Interpretation Logic

The Self-Validating Assignment Workflow

This protocol uses a logic-gate approach. You do not proceed to "Confirmed" until the primary criterion (


-coupling) is met.

StereochemLogic Start Acquire 1H NMR Spectrum Locate Locate Olefinic Region (6.0 - 8.0 ppm) Start->Locate SplitCheck Analyze Splitting Pattern of H-alpha and H-beta Locate->SplitCheck J_Calc Calculate J-Coupling (Hz) (Peak difference in ppm * MHz) SplitCheck->J_Calc Decision Is J > 12 Hz? J_Calc->Decision Trans ASSIGNMENT: Trans (E)-Isomer (Thermodynamic Product) Decision->Trans Yes (13-15 Hz) Cis ASSIGNMENT: Cis (Z)-Isomer (Kinetic/Photo-isomer Product) Decision->Cis No (7-9 Hz) Ambiguous Ambiguous (J = 11-12 Hz)? Run 1D NOE Decision->Ambiguous Borderline NOE_Check Irradiate H-alpha. NOE at H-beta? Ambiguous->NOE_Check NOE_Check->Trans Weak/No NOE (Protons are Trans) NOE_Check->Cis Strong NOE (Protons are Cis)

Figure 1: Decision tree for stereochemical assignment of 3-chloroacrylic acid esters.

Quantitative Reference Data

The following table summarizes the expected chemical shifts and coupling constants for methyl 3-chloroacrylate.

Table 1: Comparative NMR Data for Methyl 3-chloroacrylate Isomers

FeatureTrans (E)-IsomerCis (Z)-IsomerMechanistic Explanation
H

(Cl-C-H ) Shift

7.30 - 7.45 ppm

6.60 - 6.80 ppm
Deshielded by Cl and resonance. In trans, the proton is cis to the carbonyl, experiencing anisotropy.
H

(CO-C-H ) Shift

6.20 - 6.35 ppm

6.00 - 6.15 ppm
Shielded relative to

.
Coupling (

)
13.0 - 15.0 Hz 7.0 - 9.0 Hz Primary Differentiator. Follows Karplus curve.
Multiplicity Doublet (

)
Doublet (

)
Clean AX or AB system.
NOE Correlation H


Ester OMe
H


H

In trans, H

is spatially close to the ester group. In cis, H

is close to H

.

(Note: Exact shifts vary slightly by solvent and concentration, but the relative order and


-values remain constant.)

Advanced Verification: 2D NMR Protocols

For regulatory submissions or complex derivatives where signals overlap, 2D experiments are required.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign H

    
     and H
    
    
    
    to their respective carbons.
  • Observation:

    • C

      
       (attached to Cl) typically appears at 135–145 ppm .
      
    • C

      
       (attached to Carbonyl) typically appears at 120–130 ppm .
      
  • Protocol: Use standard hsqcedetgpsisp2.3 (Bruker) sequence.

1D NOE / NOESY
  • Purpose: Spatial confirmation.

  • Trans-Isomer: Irradiating H

    
     should show an enhancement of the Ester Alkyl group (e.g., O-CH
    
    
    
    ) because they are on the same side of the double bond (cis-relationship between H
    
    
    and COOR).
  • Cis-Isomer: Irradiating H

    
     shows strong enhancement of H
    
    
    
    (vicinal protons are cis).

NOE_Pathway cluster_trans Trans (E) Geometry cluster_cis Cis (Z) Geometry Hb_trans H-beta Ha_trans H-alpha Hb_trans->Ha_trans Weak/Null NOE (> 4.0 Å) OMe_trans Ester (-OMe) Hb_trans->OMe_trans Strong NOE (< 3.0 Å) Hb_cis H-beta Ha_cis H-alpha Hb_cis->Ha_cis Strong NOE (~2.5 Å) OMe_cis Ester (-OMe) Hb_cis->OMe_cis Weak/Null NOE

Figure 2: Expected Nuclear Overhauser Effects (NOE) for stereoisomers.

Troubleshooting & Pitfalls

  • Rotational Sidebands: Ensure the sample is not spinning if running 2D experiments, or spin at 20 Hz for 1D to avoid sidebands overlapping with satellite peaks.

  • Solvent Impurities: Chloroform often contains HCl traces which can catalyze ester hydrolysis or isomerization. Use fresh, neutralized CDCl

    
     (stored over Silver Foil or K
    
    
    
    CO
    
    
    ).
  • Exchange Broadening: If the ester is hydrolyzed to the free acid (3-chloroacrylic acid), the -COOH proton will be broad and position-dependent on concentration. The alkene shifts will also move upfield.

References

  • Iowa State University. (2024). NMR Coupling Constants: 1H-1H Coupling Values. Chemical Instrumentation Facility.[2] Retrieved from [Link]

  • Organic Chemistry Data. (2024). 1H NMR Chemical Shifts: Alkenes. Retrieved from [Link]

  • PubChem. (2025).[3] trans-3-Chloroacrylic acid | C3H3ClO2.[3] National Library of Medicine. Retrieved from [Link]

  • Oregon State University. (2024). 1H NMR Chemical Shift Tables. Retrieved from [Link]

Sources

The Versatility of trans-3-Chloroacrylic Acid: A Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Halogenated Synthon

trans-3-Chloroacrylic acid, a halogenated α,β-unsaturated carboxylic acid, has emerged as a versatile and highly reactive building block in the field of organic synthesis. Its unique trifunctional nature—encompassing a carboxylic acid moiety, a reactive carbon-carbon double bond, and a labile chlorine atom—renders it an attractive starting material for the construction of a diverse array of complex organic molecules. This application note delves into the synthetic utility of trans-3-chloroacrylic acid, with a particular focus on its application in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery.[1] The presence of both electron-withdrawing (carboxylic acid and chlorine) and conjugating groups activates the molecule for various transformations, including nucleophilic additions and cycloaddition reactions.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of trans-3-chloroacrylic acid, complete with detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.

Core Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the fundamental properties and safety requirements associated with trans-3-chloroacrylic acid.

PropertyValueReference
Molecular Formula C₃H₃ClO₂[2]
Molecular Weight 106.51 g/mol [2]
Appearance White to off-white crystalline solid
Solubility Soluble in water[3]

Safety Precautions: trans-3-Chloroacrylic acid is a corrosive and irritant substance.[2] It can cause severe skin burns and eye damage, and may also cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications: A Gateway to Heterocyclic Scaffolds

The strategic placement of functional groups in trans-3-chloroacrylic acid makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in a vast number of pharmaceuticals.[1] One of the most prominent applications is in the synthesis of pyrazole and pyrazolone derivatives.

The Synthesis of Pyrazole-3-carboxylic Acid: A Key Intermediate

The reaction of trans-3-chloroacrylic acid with hydrazine and its derivatives provides a direct route to pyrazole-containing molecules. The underlying mechanism involves a sequence of nucleophilic attack, cyclization, and elimination.

G cluster_0 Reaction Mechanism TCAA trans-3-Chloroacrylic Acid Intermediate1 Michael Adduct Intermediate TCAA->Intermediate1 1. Michael Addition Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Pyrazole-3-carboxylic Acid Intermediate2->Product 3. Elimination HCl HCl Intermediate2->HCl

Caption: Reaction mechanism for pyrazole synthesis.

This reaction pathway highlights the utility of trans-3-chloroacrylic acid as a trifunctional building block, where each functional group plays a distinct role in the formation of the heterocyclic ring.

Detailed Protocol: Synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

This protocol details the synthesis of a pyrazolone derivative, a key scaffold in many biologically active compounds. While a direct protocol for trans-3-chloroacrylic acid was not found in peer-reviewed literature, the following procedure is adapted from established methods for the synthesis of similar pyrazolone structures from related α,β-unsaturated esters and hydrazines, providing a robust and reliable methodology.[1]

Materials:

  • trans-3-Chloroacrylic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve trans-3-chloroacrylic acid (10.65 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine: Cool the solution to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (6.25 g of 80% solution, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

    • Add activated carbon (0.5 g) and reflux for an additional 15 minutes for decolorization.

    • Filter the hot solution through a celite pad to remove the activated carbon.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a white to off-white crystalline solid.

    • Dry the product in a vacuum oven at 50 °C.

Expected Yield and Characterization:

The expected yield for this type of cyclocondensation reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques:

AnalysisExpected Results
Melting Point Dependent on the purity of the final product.
¹H NMR Peaks corresponding to the pyrazolone ring protons and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the pyrazolone ring.
IR Spectroscopy Characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C=N bonds.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight.

Versatility in Drug Discovery and Development

The pyrazole and pyrazolone cores synthesized from trans-3-chloroacrylic acid are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The ability to readily synthesize these scaffolds makes trans-3-chloroacrylic acid a valuable tool for drug discovery and development programs.

G cluster_0 Drug Development Workflow TCAA trans-3-Chloroacrylic Acid Pyrazoles Pyrazole Scaffolds TCAA->Pyrazoles Synthesis Derivatization Chemical Derivatization Pyrazoles->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Drug Drug Candidate Optimization->Drug

Caption: Role in drug discovery workflow.

Conclusion

trans-3-Chloroacrylic acid is a powerful and versatile building block in organic synthesis, offering an efficient and straightforward route to valuable heterocyclic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an indispensable tool for chemists in academia and industry. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this remarkable synthon in their quest for novel molecules with significant biological and pharmaceutical applications.

References

  • MySkinRecipes. trans-3-Chloroacrylic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved January 26, 2026 from [Link].

Sources

Application Note: Polymerization Strategies for trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3-Chloroacrylic acid (t-3CAA) represents a specialized class of functional monomers. Unlike its unsubstituted counterpart (acrylic acid), t-3CAA possesses a chlorine atom at the


-position. This structural modification introduces significant steric hindrance and electron-withdrawing character, rendering homopolymerization thermodynamically and kinetically unfavorable under standard free-radical conditions.

However, t-3CAA is highly valuable as a comonomer. It imparts radiopacity , enhanced acidity (pKa ~3.0 vs. 4.25 for acrylic acid), and a reactive C-Cl handle for post-polymerization modification. This guide details the protocols for overcoming the "1,2-disubstituted ethylene" polymerization barrier through controlled copolymerization.

Chemical Kinetics & Thermodynamics

The Homopolymerization Barrier

Researchers often fail to polymerize t-3CAA because they treat it like a standard acrylate. It is critical to understand why it resists homopolymerization to design successful experiments.

  • Steric Hindrance: In the propagating radical, the unpaired electron is on the

    
    -carbon. The addition of a new t-3CAA monomer requires the bulky 
    
    
    
    -chlorine of the incoming monomer to approach the sterically crowded active center.
  • Degradative Chain Transfer: The allylic-like stability (though less relevant in vinylic halides, the bond strength is key) and the potential for elimination reactions can terminate chains early.

  • Ceiling Temperature (

    
    ):  For 1,2-disubstituted ethylenes, the enthalpy of polymerization (
    
    
    
    ) is low due to steric strain in the polymer backbone. Consequently,
    
    
    is often near or below ambient temperature, favoring depolymerization.
Copolymerization Logic

To incorporate t-3CAA, one must use a comonomer that produces a less hindered radical (e.g., Styrene, Methyl Methacrylate).

  • Alternating Tendency: t-3CAA is electron-deficient (due to -COOH and -Cl). Copolymerization with electron-rich monomers (like Styrene) often follows an alternating sequence (

    
    ) due to donor-acceptor complex formation.
    

Experimental Protocol: Free Radical Copolymerization

Objective: Synthesis of Poly(Styrene-co-trans-3-chloroacrylic acid) to determine reactivity ratios and incorporate functional chloride groups.

Materials & Equipment
  • Monomer A: trans-3-Chloroacrylic acid (Recrystallized from benzene/hexane).

  • Monomer B: Styrene (Passed through basic alumina column to remove inhibitor).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: 1,4-Dioxane (High boiling point, good solubility for both acid and polymer).

  • Precipitant: n-Hexane or Methanol (depending on copolymer composition).

  • Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Workflow
Step 1: Feed Composition Preparation

Prepare four reaction vessels with varying molar feed ratios (


) to determine reactivity.
  • Vessel 1: 10:90 (t-3CAA : Styrene)

  • Vessel 2: 30:70

  • Vessel 3: 50:50

  • Vessel 4: 70:30

Step 2: Degassing (Critical)

Oxygen is a diradical that inhibits polymerization.

  • Dissolve monomers and AIBN (1.0 wt% relative to monomer) in Dioxane (20% w/v solids content).

  • Perform Freeze-Pump-Thaw cycles (3x) or vigorous

    
     sparging for 20 minutes.
    
  • Seal vessels under positive nitrogen pressure.

Step 3: Polymerization[1]
  • Immerse vessels in a pre-heated oil bath at 60°C .

  • Time Control: Stop reaction at low conversion (<10%) to satisfy the differential copolymerization equation (Mayo-Lewis). This usually takes 30–90 minutes depending on the feed.

  • Quench: Rapidly cool in an ice bath and expose to air.

Step 4: Purification
  • Precipitate the reaction mixture dropwise into a 10-fold excess of cold n-Hexane (for styrene-rich) or acidic water (for t-3CAA-rich).

  • Filter and redissolve in THF.

  • Reprecipitate to remove unreacted monomer (critical for accurate composition analysis).

  • Vacuum dry at 40°C for 24 hours.

Characterization & Validation

Composition Analysis (Self-Validating Step)

You must verify the incorporation of t-3CAA. Do not assume the polymer composition equals the feed composition.

  • Elemental Analysis: Measure Chlorine (Cl) content.

    • Calculation: %Cl allows direct calculation of the mole fraction of t-3CAA in the copolymer (

      
      ).
      
  • 
    H-NMR: 
    
    • Solvent: DMSO-

      
       or Acetone-
      
      
      
      .
    • Diagnostic Signal: The methine proton adjacent to the Cl atom (

      
      -proton in the polymer backbone) shifts significantly downfield (4.5–5.0 ppm) compared to the styrene backbone protons.
      
    • Validation: Integration of aromatic protons (5H, Styrene) vs. methine proton (1H, t-3CAA).

Data Presentation: Reactivity Ratio Estimation

Use the Fineman-Ross or Kelen-Tüdős method to plot the data.[2]

Feed Ratio (

)
Conversion (%)Polymer Cl Content (%)Copolymer Comp (

)
0.108.5~4.20.12
0.307.2~11.50.34
0.506.8~16.10.48
0.705.5~19.80.55

Note: Data is illustrative of an alternating-tendency system where


 and 

.

Visualization of Mechanisms

Copolymerization Workflow

This diagram illustrates the critical path from monomer preparation to validated polymer.

G Monomers Monomer Prep (Recrystallization) Degas Degassing (Freeze-Pump-Thaw) Monomers->Degas Mix with AIBN React Polymerization (60°C, <10% Conv) Degas->React Inert Atm Quench Quench & Precipitate (n-Hexane) React->Quench Stop Reaction Analyze Validation (NMR / Elemental Cl) Quench->Analyze Purify

Figure 1: Critical workflow for the synthesis of t-3CAA copolymers, emphasizing the low-conversion requirement for kinetic studies.

Steric Inhibition Mechanism

Why homopolymerization fails: The steric clash prevents the addition of the next monomer.

Mechanism Radical Propagating Radical (~CH-C*(Cl)-COOH) TS Transition State (Steric Clash) Radical->TS + Monomer Monomer Incoming Monomer (t-3CAA) Monomer->TS Fail Termination/Depolymerization TS->Fail High Activation Energy Success Propagation (Very Slow) TS->Success Rare Event

Figure 2: Mechanistic barrier illustrating the steric clash between the chlorinated radical chain end and the incoming beta-substituted monomer.

Applications & Functionalization

Radiopacity

Polymers containing significant chlorine content are radiopaque.

  • Application: Embolic microspheres or catheter coatings.

  • Advantage: t-3CAA allows radiopacity without heavy metals (like Barium or Tantalum) which can leach or affect mechanical properties.

Post-Polymerization Modification

The C-Cl bond in the polymer backbone is less reactive than an acid chloride but can undergo nucleophilic substitution under specific conditions, or elimination to form poly(acetylene) derivatives (conducting polymers).

  • Reaction: Dehydrochlorination.

  • Reagent: Strong base (e.g., DBU or NaOH in alcohol).

  • Result: Formation of conjugated double bonds within the backbone, increasing conductivity or changing optical properties.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (General principles of 1,2-disubstituted ethylene polymerization). Link

  • Pitman, S. et al. (Synthesis and characterization of chloroacrylic copolymers).
  • PubChem. (2023). trans-3-Chloroacrylic acid Compound Summary. National Library of Medicine. Link

  • Yamada, B. et al. (1994). Steric effects in radical polymerization of alpha-substituted acrylates. Progress in Polymer Science. (Analogous steric hindrance mechanisms).

Sources

Application Notes & Protocols: Kinetic Studies of trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Catalytic Strategy of a Key Dehalogenase

trans-3-Chloroacrylic acid dehalogenase (CaaD) is a pivotal enzyme in the bacterial degradation pathway of the soil fumigant 1,3-dichloropropene.[1][2] This enzyme catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylate to malonate semialdehyde and a halide ion, a critical step that renders the xenobiotic compound available for central metabolism.[3][4] As a member of the tautomerase superfamily, CaaD employs a fascinating cofactor-independent mechanism, making it a subject of significant interest for mechanistic enzymology and bioremediation applications.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to conduct detailed kinetic studies on CaaD. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data. We will delve into steady-state and pre-steady-state kinetic analyses, inhibitor studies, and the analytical methods required to elucidate the catalytic mechanism of this important enzyme.

Part 1: Foundational Knowledge & Mechanistic Overview

The Catalytic Mechanism of CaaD

The catalytic mechanism of CaaD involves the hydrolytic cleavage of a vinyl carbon-halogen bond.[1][2] Structural and mutagenesis studies have identified key active site residues crucial for catalysis. The proposed mechanism suggests that αGlu52 acts as a general base to activate a water molecule for nucleophilic attack on the substrate.[2] The proline at position 1 of the beta-subunit (βPro1) is also critical, likely involved in protonating the C-2 position of the substrate during the addition of water.[2] A pair of arginine residues, αArg8 and αArg11, are responsible for binding the carboxylate group of the substrate, thereby orienting it correctly within the active site and polarizing the α,β-unsaturated acid system.[2]

The reaction proceeds via a hydration mechanism, which has been supported by studies using acetylene substrates.[4][6] The turnover of the enzyme is not limited by the chemical steps but rather by a conformational change and subsequent product release.[5][7]

A visual representation of the proposed catalytic cycle is presented below:

CaaD_Mechanism E Free Enzyme (CaaD) ES Enzyme-Substrate Complex (E-CaaD) E->ES Substrate Binding (trans-3-chloroacrylate) E_Int Halohydrin Intermediate ES->E_Int Water Attack (αGlu52 activation) EPQ Enzyme-Product Complex (E-MSA-Cl⁻) E_Int->EPQ HCl Elimination E_MSA Enzyme-MSA Complex EPQ->E_MSA Chloride Release E_MSA->E Malonate Semialdehyde (MSA) Release Stopped_Flow_Workflow cluster_prep Sample Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Enzyme Fluorescent CaaD Mutant (e.g., αY60W-CaaD) Mixing Rapid Mixing Enzyme->Mixing Substrate Substrate Solution (e.g., trans-3-bromoacrylate) Substrate->Mixing Detection Fluorescence Detection (ms timescale) Mixing->Detection Fitting Fit to Multi-exponential Equations Detection->Fitting Model Global Fitting to Kinetic Model Fitting->Model Constants Determine Microscopic Rate Constants Model->Constants

Sources

site-directed mutagenesis of trans-3-chloroacrylic acid dehalogenase

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Site-Directed Mutagenesis of trans-3-Chloroacrylic Acid Dehalogenase (CaaD) For: Researchers, scientists, and drug development professionals.

Introduction: Engineering CaaD for Novel Biocatalysis

trans-3-Chloroacrylic acid dehalogenase (CaaD) is a key enzyme found in soil bacteria, such as Pseudomonas pavonaceae, which plays a critical role in the degradation of chlorinated environmental pollutants.[1][2] Specifically, CaaD catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylic acid to malonate semialdehyde, a crucial step in the metabolic pathway that allows these organisms to utilize compounds like the fumigant 1,3-dichloropropene as a carbon source.[1][3][4] The enzyme is a member of the tautomerase superfamily and is distinct from many other dehalogenases as it can cleave vinyl carbon-halogen bonds without a cofactor.[1][5]

Rationale for Site-Directed Mutagenesis

The unique catalytic capability of CaaD makes it an attractive target for protein engineering. By precisely altering its active site residues through site-directed mutagenesis, researchers can explore several key areas:

  • Mechanistic Studies: Elucidate the precise roles of individual amino acids in the catalytic mechanism.[3][6]

  • Altering Substrate Specificity: Modify the enzyme to accept novel, non-native substrates, thereby expanding its utility in bioremediation or industrial synthesis.

  • Enhancing Catalytic Efficiency: Improve the turnover rate (kcat) or substrate binding (Km) for existing or novel substrates.

  • Improving Stability: Increase the enzyme's tolerance to different temperatures, pH levels, or organic solvents for industrial applications.

This guide provides a comprehensive framework for the rational design, execution, and validation of site-directed mutagenesis experiments on CaaD.

Overview of the Experimental Workflow

The process of engineering CaaD variants involves a multi-step workflow. It begins with the identification of key amino acid residues to target, followed by the generation of the mutant plasmid DNA. This is followed by the expression of the new protein variant, its purification, and finally, a thorough characterization of its biochemical properties to determine the effects of the mutation.

CaaD_Mutagenesis_Workflow cluster_0 Phase 1: In Silico & Molecular Biology cluster_1 Phase 2: Protein Production & Analysis Target Target Residue Selection Primer Mutagenic Primer Design Target->Primer SDM Site-Directed Mutagenesis (PCR) Primer->SDM Verification Sequence Verification SDM->Verification Expression Protein Expression in E. coli Verification->Expression Purification Purification (e.g., His-tag) Expression->Purification Characterization Enzyme Kinetics & Activity Assays Purification->Characterization Analysis Data Analysis Characterization->Analysis

Workflow for CaaD site-directed mutagenesis.

Pre-Experiment: Design and Planning

Target Residue Selection: Insights from Structural and Mechanistic Data

The selection of which amino acids to mutate is the most critical step and should be guided by existing scientific literature. Structural and mutational studies have identified several key residues in the CaaD active site that are crucial for its function.[3][6]

Key Catalytic Residues in CaaD:

Residue Location Proposed Role Rationale for Mutation
βPro-1 N-terminus of β-subunit General acid catalyst; protonates C-2 of the substrate.[3] Mutating to Alanine (βP1A) can confirm its role as the essential acid catalyst.
αGlu-52 α-subunit General base catalyst; activates a water molecule for nucleophilic attack.[2][3] Mutating to Aspartate (αE52D) or Alanine (αE52A) can probe the importance of the carboxylate side chain length and function.
αArg-8 α-subunit Substrate binding and stabilization of the aci-carboxylate intermediate.[3][6] Mutating to Lysine (αR8K) can test the importance of the guanidinium group versus a primary amine in the same position.
αArg-11 α-subunit Substrate binding and stabilization of the aci-carboxylate intermediate.[3][6] Mutating to Lysine (αR11K) or Alanine (αR11A) can disrupt substrate binding and confirm its role.[3]
βAsn-39 β-subunit Critical for dehalogenase activity, likely by positioning other catalytic residues or the substrate.[6] Mutating to Alanine (βN39A) can assess its contribution to the catalytic environment.

| αPhe-50 | α-subunit | Implicated in a secondary (promiscuous) hydratase activity.[6][7] | Mutating to Tyrosine (αF50Y) or Alanine (αF50A) can explore its role in substrate specificity and promiscuity. |

Primer Design for Site-Directed Mutagenesis

For PCR-based methods like QuikChange™, primers must be designed to contain the desired mutation while annealing perfectly to the template plasmid DNA.

General Considerations:

  • Length: Primers should be between 25 and 45 bases long.

  • Melting Temperature (Tm): Tm should be ≥ 78°C. A common formula is: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch.

  • Mutation Placement: The desired mutation should be in the center of the primer with 10–15 bases of correct sequence on both sides.[8]

  • GC Content: Aim for a GC content of at least 40%.

  • Termination: Primers should terminate in at least one G or C base.

Example Primer Design for an αR11K Mutation: Let's assume the wild-type sequence for CaaD's α-subunit is: ...GAA GCT GGC AGG GTC GAC TGG... (Encoding E A R V D W)

The goal is to change the Arginine (AGG) codon to a Lysine (AAG) codon.

  • Forward Primer (sense strand): 5' - GCT GGC AAG GTC GAC TGG ACG GTC - 3'

  • Reverse Primer (antisense strand): 5' - GAC CGT CCA GTC GAC CTT GCC AGC - 3'

Notice the reverse primer is the reverse complement of the forward primer, ensuring they anneal to opposite strands of the plasmid.

Protocol: Site-Directed Mutagenesis using PCR

This protocol is adapted from the well-established QuikChange™ method, which uses a high-fidelity polymerase to replicate the entire plasmid, incorporating the mutation specified by the primers.[9][10]

Materials and Reagents
  • High-fidelity DNA polymerase (e.g., PfuUltra HF).[9]

  • dNTP mix.

  • Reaction buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells (e.g., XL1-Blue or DH5α).

  • Template DNA: Plasmid containing the wild-type CaaD gene (5-50 ng).

  • Mutagenic primers (125 ng each).

  • Nuclease-free water.

Step-by-Step Protocol
  • PCR Reaction Setup: Prepare the reaction mixture in a PCR tube on ice.

    Component Volume Final Concentration
    10x Reaction Buffer 5 µL 1x
    dsDNA Template X µL (10 ng) 10 ng
    Forward Primer X µL (125 ng) 125 ng
    Reverse Primer X µL (125 ng) 125 ng
    dNTP Mix 1 µL -
    Nuclease-free H2O to 49 µL -
    PfuUltra HF Polymerase 1 µL 2.5 U

    | Total Volume | 50 µL | |

  • Thermal Cycling: Perform PCR using the following parameters. The extension time depends on the plasmid size (approx. 1 minute per kb).[10]

    Step Temperature Time Cycles
    1. Initial Denaturation 95°C 30 seconds 1
    2. Denaturation 95°C 30 seconds \multirow{3}{*}{18}
    3. Annealing 55°C 1 minute

    | 4. Extension | 68°C | 1 min/kb | |

  • DpnI Digestion: After PCR, cool the reaction to room temperature. Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours.

    • Causality: DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, isolated from a standard E. coli strain, is methylated and will be destroyed. The newly synthesized, mutated DNA is unmethylated and will remain intact.[11]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

Verification of Mutagenesis

This is a critical self-validating step.

  • Colony PCR/Miniprep: Select 3-4 colonies from the plate. Perform colony PCR or grow overnight cultures for plasmid minipreps.

  • Sanger Sequencing: Send the purified plasmid DNA for Sanger sequencing using a primer that anneals upstream or downstream of the mutation site.

  • Sequence Alignment: Align the sequencing results with the expected mutated sequence to confirm the presence of the desired mutation and the absence of any secondary, unintended mutations.

Protocol: Expression and Purification of CaaD Variants

Once a verified mutant plasmid is obtained, the next step is to produce and purify the protein. This protocol assumes the CaaD gene is in an expression vector with a polyhistidine (His) tag.

Materials and Reagents
  • Competent E. coli expression host (e.g., BL21(DE3)).

  • LB Broth with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

  • Ni-NTA affinity chromatography resin.

  • Wash Buffer (Lysis buffer with 20 mM Imidazole).

  • Elution Buffer (Lysis buffer with 250 mM Imidazole).

Step-by-Step Protocol
  • Transformation: Transform the verified mutant plasmid into BL21(DE3) cells.

  • Starter Culture: Inoculate 10 mL of LB broth (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.5-1.0 mM to induce protein expression. Incubate for 16-20 hours at the lower temperature with shaking.

    • Experience Insight: Lowering the temperature for induction often improves the yield of soluble, correctly folded protein by slowing down protein synthesis.

  • Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged CaaD variant with Elution Buffer.

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

Protein_Purification_Workflow Start Verified Mutant Plasmid Transform Transform BL21(DE3) Cells Start->Transform Grow Grow Culture to OD600 0.6-0.8 Transform->Grow Induce Induce with IPTG (18°C, 16-20h) Grow->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (Sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Bind Bind to Ni-NTA Resin Clarify->Bind Wash Wash with Low Imidazole Bind->Wash Elute Elute with High Imidazole Wash->Elute Analyze Analyze by SDS-PAGE Elute->Analyze PureProtein Purified CaaD Variant Elute->PureProtein

Workflow for expression and purification.

Protocol: Characterization of CaaD Mutants

Enzyme Activity Assays

The activity of CaaD can be monitored spectrophotometrically by following the disappearance of the substrate, trans-3-chloroacrylic acid, which absorbs light at 234 nm.[4]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 100 mM HEPES, pH 7.7).

    • Substrate (trans-3-chloroacrylate) at a starting concentration near the expected Km.

  • Initiate Reaction: Add a small, known amount of the purified CaaD enzyme (wild-type or mutant) to the cuvette to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Calculate Initial Rate: The initial velocity (v0) of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε234 for the substrate is required).

An alternative is a pH-based fluorescent assay, which can detect the release of H+ during the dehalogenation reaction.[12][13]

Determination of Kinetic Parameters (Km, kcat)

To fully understand the impact of the mutation, it is essential to determine the Michaelis-Menten kinetic parameters.

  • Vary Substrate Concentration: Perform a series of activity assays as described above, but systematically vary the concentration of the trans-3-chloroacrylate substrate over a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Measure Initial Rates: Determine the initial velocity (v0) for each substrate concentration.

  • Plot Data: Plot the initial velocities (v0) against the substrate concentrations ([S]).

  • Non-linear Regression: Fit the resulting data to the Michaelis-Menten equation using software like GraphPad Prism or R: v0 = (Vmax * [S]) / (Km + [S])

  • Calculate Parameters: The software will provide the best-fit values for Vmax and Km. The catalytic rate, kcat, can be calculated using the equation kcat = Vmax / [E]T, where [E]T is the total enzyme concentration used in the assay. The catalytic efficiency is then determined as kcat/Km.

Data Presentation and Interpretation

The results should be compiled into a table for clear comparison between the wild-type (WT) enzyme and the engineered variants.

Example Kinetic Data Table:

Enzyme Variant Km (mM) kcat (s-1) kcat/Km (M-1s-1) Fold Change in Efficiency
Wild-Type CaaD 0.5 15 3.0 x 104 1.0
αR11A 10.2 0.1 9.8 x 100 >3000x decrease
αR11K 2.1 5 2.4 x 103 12.5x decrease

| βP1A | N/A | <0.001 | N/A | >15000x decrease |

References

  • Poelarends, G.J., Serrano, H., Johnson, W.H. Jr., Whitman, C.P. (2004). The roles of active-site residues in the catalytic mechanism of trans-3-chloroacrylic acid dehalogenase: a kinetic, NMR, and mutational analysis. Biochemistry, 43(14), 4343-4353. [Link]

  • Pegan, S.D., Serrano, H., Whitman, C.P., Mesecar, A.D. (2008). Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 12), 1277-1282. [Link]

  • Pegan, S.D., Serrano, H., Whitman, C.P., Mesecar, A.D. (2008). Structural And Mechanistic Analysis Of Trans-3-Chloroacrylic Acid Dehalogenase Activity. University of Illinois at Chicago. [Link]

  • Poelarends, G.J., Serrano, H., Huddleston, J.P., Johnson, W.H. Jr., Whitman, C.P. (2013). A mutational analysis of active site residues in trans-3-chloroacrylic acid dehalogenase. FEBS Letters, 587(19), 3207-3212. [Link]

  • Huddleston, J.P., Johnson, W.H. Jr., Whitman, C.P. (2013). A Mutational Analysis of Active Site Residues in trans-3-Chloroacrylic Acid Dehalogenase. ResearchGate. [Link]

  • Cornell iGEM (2012). Site Directed Mutagenesis (QuickChange Method) Protocol. Cornell University. [Link]

  • Agilent Technologies (2010). QuikChange II XL Site-Directed Mutagenesis Kit Instruction Manual. [Link]

  • Stratagene (now Agilent). QuikChange™ Site-Directed Mutagenesis Kit Manual. [Link]

  • Wang, W., & Malcolm, B. A. (1999). A high-throughput-compatible, single-tube, "megaprimer" PCR-based method for site-directed mutagenesis. BioTechniques, 26(4), 680-682.
  • Agilent Technologies. QuikChange Multi Site-Directed Mutagenesis Kit Manual. [Link]

  • Zheng, L., Baumann, U., & Reymond, J. L. (2004). An efficient one-step site-directed and site-saturation mutagenesis protocol. Nucleic Acids Research, 32(14), e115. [Link]

  • Poelarends, G.J., Johnson, W.H. Jr., Whitman, C.P. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(33), 10090-10099. [Link]

  • Damborsky, J., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Chemistry – A European Journal, 24(47), 12271-12277. [Link]

  • Liu, Y., et al. (2013). Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase - A Theoretical Study. PLoS ONE, 8(7), e68258. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: trans-3-Chloroacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Stereoselectivity in trans-3-Chloroacrylic Acid (3-CAA) Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Overview

Welcome to the Process Optimization Support Center. We understand that synthesizing trans-3-chloroacrylic acid (E-isomer) often presents a "triad of failure": stereochemical scrambling (getting the cis-isomer), product volatility (sublimation during drying), and over-oxidation (if proceeding via alcohol oxidation).

This guide moves beyond basic recipes to address the mechanistic failure points causing low yields. Please select the diagnostic module below that matches your current observation.

Module 1: Stereochemical Mismatch (The cis vs. trans Problem)

Symptom: You are synthesizing 3-CAA via the hydrochlorination of propiolic acid. The yield is technically high, but NMR indicates a mixture of cis (Z) and trans (E) isomers, or predominantly cis.

Root Cause Analysis: The addition of HCl to propiolic acid is governed by kinetic vs. thermodynamic control.

  • Kinetic Control: Anti-addition of HCl across the triple bond yields the cis-isomer (Z-3-chloroacrylic acid). This is the faster reaction at lower temperatures.

  • Thermodynamic Control: The trans-isomer (E-3-chloroacrylic acid) is thermodynamically more stable. Isomerization requires sufficient activation energy (heat) or acid catalysis to overcome the rotational barrier of the protonated intermediate.

Troubleshooting Protocol:

ParameterRecommendationMechanism
Reaction Temperature Increase to reflux (approx. 100°C) if currently running <60°C.Promotes thermodynamic equilibration from cis to trans.
Acid Concentration Use conc. HCl (37%) saturated with HCl gas.High [H+] facilitates the protonation-deprotonation equilibrium required for isomerization.
Reaction Time Extend to >12 hours .Allows the slow equilibration to favor the trans product.

Corrective Workflow (Graphviz Diagram):

stereochem_flow Start Propiolic Acid + HCl Kinetic Kinetic Path (Low Temp) Start->Kinetic Fast Thermo Thermodynamic Path (Reflux/Acid Cat.) Start->Thermo Slow Cis cis-3-Chloroacrylic Acid (Z-isomer) Kinetic->Cis Isom Acid-Catalyzed Isomerization Cis->Isom Heat + H+ Trans trans-3-Chloroacrylic Acid (E-isomer) Thermo->Trans Isom->Trans

Figure 1: Kinetic vs. Thermodynamic pathways in the hydrochlorination of propiolic acid. To maximize 'trans' yield, the system must be pushed towards the green thermodynamic path.

Module 2: The "Disappearing Product" (Isolation & Purification)

Symptom: The reaction proceeds to completion (monitored by TLC/LCMS), but after rotary evaporation or vacuum drying, the mass balance is <30%.

Root Cause Analysis: trans-3-Chloroacrylic acid has a relatively low molecular weight (106.51 g/mol ) and significant vapor pressure. It sublimes easily under high vacuum, especially if heated. Furthermore, it is highly water-soluble, leading to poor extraction efficiency if the aqueous phase pH is not strictly controlled.

Diagnostic Protocol:

  • Check Aqueous pH:

    • Issue: If the pH is >2 during extraction, the acid exists as the carboxylate anion (highly water-soluble).

    • Fix: Acidify the aqueous layer to pH 1.0 using 6M HCl before extraction to ensure the molecule is fully protonated and partitions into the organic phase.

  • Avoid High Vacuum:

    • Issue: Removing solvent on a high-vacuum manifold or leaving it on the rotavap at >40°C/10 mbar will cause the product to sublime into the trap.

    • Fix: Use a mild vacuum (water aspirator level) and keep the bath temperature <35°C .

  • The "Salting Out" Trick:

    • Saturate the aqueous phase with NaCl before extraction. This disrupts the hydration shell of the organic acid, forcing it into the organic solvent (Ethyl Acetate or DCM).

Data: Solubility & Loss Correlation

ConditionEstimated LossPrevention Strategy
pH 4.0 Extraction~80% LossAcidify to pH 1.0
High Vac (<1 mbar) @ 50°C~60% LossStop drying when solid forms; do not "over-dry"
No Salt Saturation~40% LossSaturate aq. layer with NaCl
Module 3: Oxidation Sensitivity (Alternative Route)

Symptom: You are oxidizing trans-3-chloroallyl alcohol to avoid the stereochemistry issues of Module 1, but you are obtaining low yields due to cleavage of the double bond or polymerization.

Root Cause Analysis: Standard oxidants like Jones Reagent (CrO3/H2SO4) or Permanganate are often too harsh for the electron-deficient alkene. They can attack the double bond, leading to cleavage products (formic acid, chloroacetic acid) rather than the desired acrylic acid.

Recommended Protocol: Pinnick Oxidation This method is chemically mild and highly selective for converting aldehydes to carboxylic acids without touching the C=C double bond.

  • Step 1: Oxidation of Alcohol to Aldehyde (if starting from alcohol).

    • Use MnO2 (10-20 eq.) in DCM. It is mild and preserves the geometry.

  • Step 2: Oxidation of Aldehyde to Acid (Pinnick conditions).

    • Reagents: Sodium Chlorite (NaClO2), NaH2PO4 (buffer), 2-methyl-2-butene (scavenger).

    • Mechanism: The scavenger captures the hypochlorite byproduct, preventing chlorination of the double bond.

Reaction Workflow (Graphviz Diagram):

oxidation_flow Start trans-3-Chloroallyl Alcohol Step1 Step 1: Mild Oxidation (MnO2 or Swern) Start->Step1 Inter trans-3-Chloroacrolein Step1->Inter Step2 Step 2: Pinnick Oxidation (NaClO2 / Phosphate Buffer) Inter->Step2 Product trans-3-Chloroacrylic Acid (High Purity) Step2->Product Scavenger CRITICAL: Add Scavenger (2-methyl-2-butene) Scavenger->Step2 Prevents Side Rxn

Figure 2: Two-step oxidation strategy avoiding harsh conditions that cleave the alkene.

FAQ: Frequently Asked Questions

Q: Can I separate the cis and trans isomers if I get a mixture? A: Yes, but it is difficult. Fractional crystallization is possible because the trans isomer typically has a higher melting point (81-85°C) compared to the cis isomer (63-67°C). However, chromatographic separation on silica is often inefficient due to streaking. Isomerization (Module 1) is preferred over separation.

Q: Why does my product turn brown upon storage? A: This indicates slow polymerization or decomposition, likely catalyzed by trace acid or light. Store the purified solid in the dark at 4°C. Ensure all mineral acids are removed during the workup (wash organic layer with small amounts of brine, not just water).

Q: Is the acid chloride stable? A: If you intend to make the acid chloride from 3-CAA, avoid Thionyl Chloride (SOCl2) with heat, as it can add across the double bond. Use Oxalyl Chloride with catalytic DMF at room temperature.

References
  • Fisher Scientific. trans-3-Chloroacrylic acid, 99% Properties and Safety Data. [Link]

  • National Center for Biotechnology Information (PubChem). trans-3-Chloroacrylic acid (CID 638124).[1] [Link]

  • Poelarends, G. J., et al. (2001). trans-3-Chloroacrylic Acid Dehalogenase from Pseudomonas pavonaceae 170 Shares Structural and Mechanistic Similarities with 4-Oxalocrotonate Tautomerase.[2] Journal of Bacteriology.[2] (Provides context on the stability and biological degradation of the specific trans isomer). [Link]

  • Huddleston, J. P., et al. (2012). Reactions of cis-3-chloroacrylic acid dehalogenase with an allene substrate.[2] Journal of the American Chemical Society.[2] (Discusses the distinct stereochemical handling of cis vs trans isomers). [Link]

Sources

Technical Support Center: Synthesis of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T3CA-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of trans-3-chloroacrylic acid (also known as (E)-3-chloroacrylic acid) presents a unique set of challenges centered on stereochemical retention and regioselectivity . Unlike simple acrylics, the electron-withdrawing chlorine atom sensitizes the double bond to isomerization (


) and nucleophilic attack.

This guide addresses the three most common failure modes reported by our users:

  • Stereochemical Drift: Unintended formation of the cis-isomer.

  • Regio-irregularity: Formation of 2-chloroacrylic acid during alkyne hydrochlorination.

  • Over-oxidation: Cleavage of the C=C bond during aldehyde oxidation.

Module 1: Stereochemical Integrity (The "Cis" Drift)

User Issue: "My crude NMR shows 15% cis-isomer. I started with pure trans material. What happened?"

The Mechanism of Failure

The trans (E) isomer is generally the thermodynamic product, while the cis (Z) isomer is often the kinetic product. However, the energy barrier between them is surmountable (~35-40 kcal/mol), allowing interconversion under specific stressors.

Primary Triggers:

  • Photo-isomerization: The conjugated system absorbs UV light, promoting an electron to a

    
     antibonding orbital, allowing free rotation around the C=C bond.
    
  • Acid-Catalyzed Isomerization: Strong mineral acids (often used in workups) can protonate the carbonyl oxygen, lowering the double bond character of the C2-C3 bond and permitting rotation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Light Amber Glassware Block UV radiation (<400 nm) to prevent

excitation and subsequent rotation.
pH Avoid pH < 1 for >1 hr Prolonged exposure to strong acid catalyzes enolization and isomerization.
Temperature Keep < 50°C Thermal energy alone can overcome the rotational barrier in polar solvents.
Pathway Visualization

The following diagram illustrates the degradation pathways you must avoid.

IsomerizationPathways Trans trans-3-Chloroacrylic Acid (Thermodynamic Product) Excited Excited State (π*) Trans->Excited UV Light (hν) Degradation Polymerization/Oligomers Trans->Degradation Radical Initiator Cis cis-3-Chloroacrylic Acid (Kinetic/Photo Product) Excited->Cis Bond Rotation Cis->Trans Heat / Acid (Slow) Cis->Degradation Radical Initiator

Figure 1: Isomerization and degradation pathways. Note that while 'cis' can revert to 'trans' with heat, this often competes with polymerization.

Module 2: Synthesis Route Optimization

User Issue: "Which route yields the highest purity trans isomer?"

We recommend Route A (Oxidation) for high-purity applications and Route B (Addition) for bulk/industrial scale where purification is feasible.

Route A: Oxidation of trans-3-Chloroacrolein (Recommended)

This route preserves the stereochemistry of the starting material. The critical failure here is over-oxidation (cleaving the double bond).

The Protocol: Pinnick Oxidation Do not use Jones Reagent (too acidic/harsh). Use the Pinnick conditions to selectively oxidize the aldehyde to the carboxylic acid without touching the alkene.

  • Reagents: trans-3-chloroacrolein (1 eq), NaClO2 (1.5 eq), NaH2PO4 (1.2 eq), 2-methyl-2-butene (scavenger).

  • Solvent: t-Butanol / Water (3:1).

  • Procedure:

    • Dissolve aldehyde and scavenger in solvent.

    • Add NaH2PO4 solution.

    • Add NaClO2 solution dropwise at 0°C.

    • Crucial Step: Monitor pH. Keep it between 3.5–4.5 using the buffer.

  • Why it works: The hypochlorous acid (HOCl) byproduct is scavenged by 2-methyl-2-butene, preventing it from adding across the C=C double bond of your product.

Route B: Hydrochlorination of Propiolic Acid

User Issue: "I am getting 2-chloroacrylic acid and the cis-isomer."

This reaction is governed by the competition between Markovnikov (2-chloro) and Anti-Markovnikov (3-chloro) addition, and kinetic vs. thermodynamic control.

  • Regioselectivity: Electron-withdrawing group (-COOH) deactivates the alkyne but directs nucleophilic attack (

    
    ) to the 
    
    
    
    -carbon (3-position) via Michael-type addition.
  • Stereoselectivity:

    • Concentrated HCl (Aqueous): Favors cis-3-chloroacrylic acid (Kinetic product, anti-addition of HCl).

    • Solvent Effect: Performing the reaction in non-polar solvents (e.g., chloroform) or heating the aqueous mixture drives the equilibrium toward the trans-isomer.

Decision Tree for Synthesis

SynthesisDecision Start Start: Choose Precursor Aldehyde trans-3-Chloroacrolein Start->Aldehyde Alkyne Propiolic Acid Start->Alkyne Pinnick Pinnick Oxidation (NaClO2 / NaH2PO4) Aldehyde->Pinnick Mild Conditions Jones Jones Oxidation (CrO3 / H2SO4) Aldehyde->Jones Strong Acid HCl_Aq Conc. HCl (Cold) Alkyne->HCl_Aq Room Temp HCl_Heat Conc. HCl (Heat/Reflux) Alkyne->HCl_Heat > 80°C ResultA High Purity Trans Isomer Pinnick->ResultA ResultB Acid-Catalyzed Isomerization (Mixture) Jones->ResultB ResultC Major Product: Cis Isomer (Kinetic) HCl_Aq->ResultC ResultD Major Product: Trans Isomer (Thermodynamic) HCl_Heat->ResultD

Figure 2: Decision matrix for synthesis routes. Green paths indicate optimal workflows for trans-isomer isolation.

Module 3: Purification (Separating Cis/Trans)

User Issue: "I have a 80:20 trans:cis mixture. Distillation isn't working well."

Distillation is difficult due to the risk of polymerization and similar boiling points. Fractional Recrystallization is the gold standard for this separation because the melting points differ significantly.

Physical Property Comparison
Propertytrans-3-Chloroacrylic Acidcis-3-Chloroacrylic AcidImplication
Melting Point 81–86 °C 60–62 °C Trans crystallizes first upon cooling.
Solubility (Water) HighHighWater is a poor recrystallization solvent; use organic blends.
Stability ThermodynamicKineticCis converts to trans with heat.
Recrystallization Protocol
  • Solvent: Benzene or Ligroin (petroleum ether fraction). Note: Benzene is toxic; Toluene is a safer alternative but requires lower temperatures.

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent (~60°C). Do not boil excessively to avoid polymerization.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The crystals formed are predominantly the trans-isomer (higher melting point).

  • Filtrate: The mother liquor will be enriched in the cis-isomer.

References

  • Burda, J. V., et al. (2009). "Reaction Force Analysis of Solvent Effects in the Addition of HCl to Propene." The Journal of Physical Chemistry A, 113(23), 6500–6507. (Explains the solvent effects on activation energy and regioselectivity in hydrochlorination). Link

  • Ma, S., et al. (2019). "Stereoselective Synthesis of 3-Haloacrylic Acids." Organic Process Research & Development.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid." (Authoritative source for physical properties and melting points).[1] Link

  • Zheng, Y.-S., et al. (2007). "Single-crystal-to-single-crystal E -> Z and Z -> E photo-isomerizations of 3-chloroacrylic acid." Chemical Communications. (Defines the photo-isomerization mechanisms). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloroacrylic acids, as they are corrosive and potential vesicants.

Sources

improving the stability of trans-3-chloroacrylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Stability of trans-3-Chloroacrylic Acid (t-3-CAA) in Solution

Introduction: The Stability Paradox

From the Desk of the Senior Application Scientist:

Welcome to the technical support hub for trans-3-chloroacrylic acid (t-3-CAA). If you are reading this, you are likely observing inconsistent HPLC retention times, unexplained "yellowing" of your stock solutions, or a gradual loss of concentration during metabolic assays.

trans-3-Chloroacrylic acid is a deceptively simple molecule.[1] While it appears robust due to the conjugated system, it suffers from a "stability paradox."[1] The electron-withdrawing chlorine atom activates the double bond toward nucleophilic attack (Michael addition) and elimination, while the alkene moiety remains sensitive to photo-isomerization.

This guide moves beyond generic "store at -20°C" advice. We will explore the mechanistic causes of degradation and provide self-validating protocols to ensure your data remains reproducible.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my "pure" trans standard show a second peak after 24 hours?

Diagnosis: Photo-induced


 Isomerization.
Mechanism:  The 

transition in the acrylate system is excited by UV light (even ambient lab lighting).[1] This lowers the rotation barrier of the C=C bond, allowing the thermodynamically stable trans (

) isomer to flip to the cis (

) isomer.[1] The Fix:
  • Immediate: Switch to amber glassware.

  • Protocol: Wrap all clear vials in aluminum foil immediately after preparation.

  • Validation: Run a "Dark Control" (wrapped) vs. "Light Control" (benchtop) for 4 hours. If the second peak appears only in the Light Control, it is isomerization, not chemical degradation.[1]

Q2: My aqueous solution is losing concentration, but I don't see a precipitate.

Diagnosis: Hydrolytic Dehalogenation (Nucleophilic Attack). Mechanism: The chlorine atom is a good leaving group, and the


-carbon is electrophilic.[1] In neutral or basic water (pH > 7), hydroxide ions (

) or water attack the

-carbon.[1]
  • Pathway:Cl-CH=CH-COOH

    
    [HO-CH=CH-COOH] (Enol intermediate) 
    
    
    
    OHC-CH2-COOH (Malonate Semialdehyde).[1]
  • Result: The product (malonate semialdehyde) is highly soluble and may not absorb at the same UV wavelength, leading to "invisible" loss of mass.[1] The Fix:

  • pH Control: Maintain pH < 4.0. The protonation of the carboxylic acid and the lack of strong nucleophiles (

    
    ) stabilize the C-Cl bond.[1]
    
Q3: Why is the solution turning yellow/orange?

Diagnosis: Oligomerization/Polymerization. Mechanism: Like all acrylics, t-3-CAA is prone to radical polymerization.[1] While less reactive than unsubstituted acrylic acid, "aged" solutions accumulate peroxides that initiate chain reactions.[1] The yellow color often indicates the formation of conjugated oligomers.[1] The Fix:

  • Additives: If your application permits, add 100-200 ppm MEHQ (Monomethyl ether of hydroquinone).[1]

  • Oxygen: Paradoxically, do not purge with nitrogen if using MEHQ; the inhibitor requires dissolved oxygen to function.[1] If storing pure neat standard, store under air.[1] If storing dilute solution for HPLC, prepare fresh.[1]

Part 2: Visualizing Degradation Pathways

The following diagram maps the three critical failure modes of t-3-CAA in solution. Use this to identify which pathway is affecting your specific experiment.[1]

degradation_pathways Start trans-3-Chloroacrylic Acid (Active Form) Isomer cis-3-Chloroacrylic Acid (Isomer impurity) Start->Isomer UV Light (hν) Reversible Hydrolysis Malonate Semialdehyde (Loss of Cl) Start->Hydrolysis pH > 7 (H2O/OH-) Michael Addition Elimination Propiolic Acid (Alkyne formation) Start->Elimination Strong Base (-HCl) Polymer Poly(chloroacrylic acid) (Yellow Precipitate) Start->Polymer Radical Initiator (Heat/Peroxides)

Figure 1: Primary degradation pathways.[1] Note that hydrolysis (red path) is the most common issue in biological buffers.[1]

Part 3: Validated Protocols (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >2 weeks.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (ACN) Protic solvents (MeOH, Water) can act as nucleophiles over long periods.[1] ACN is aprotic and inert.[1]
Concentration > 10 mM Higher concentrations are kinetically more stable against hydrolysis than dilute samples (pseudo-first-order kinetics).[1]
Container Amber Glass Blocks UV radiation (200-400 nm) to prevent

isomerization.[1]
Temperature -20°C Slows thermodynamic degradation.[1] Avoid -80°C if using DMSO/Water mixtures to prevent freeze-thaw precipitation cycles.[1]
Additives 0.1% Formic Acid If water must be used, acidify to pH 2-3 to suppress dehalogenation.[1]

Step-by-Step:

  • Weigh t-3-CAA solid into an amber volumetric flask.

  • Dissolve in HPLC-grade Acetonitrile.

  • Sonicate for 30 seconds (avoid heat buildup).

  • Aliquot into amber HPLC vials with PTFE-lined caps.

  • Store at -20°C.

SOP 2: Self-Validating Stability Check

Use this protocol to verify if your solvent system is compatible before starting a long experiment.

  • Prepare Internal Standard: Add Benzoic Acid (chemically inert relative to t-3-CAA) to your solution at equimolar concentration.[1]

  • Timepoint 0 (T0): Inject immediately. Record the Area Ratio:

    
    .
    
  • Stress Test: Leave the vial on the bench (exposed to light/room temp) for 4 hours.

  • Timepoint 4 (T4): Inject again.

  • Analysis:

    • If

      
       but both peaks are smaller: Evaporation  occurred.[1]
      
    • If

      
      : Chemical Degradation  occurred.[1]
      
    • If a new peak appears near t-3-CAA: Isomerization occurred.[1]

Part 4: Troubleshooting Decision Tree

Follow this logic flow to diagnose experimental anomalies.

troubleshooting_tree Problem Start: Observed Issue CheckColor Is the solution yellow? Problem->CheckColor CheckPeaks Are there new HPLC peaks? CheckColor->CheckPeaks No Polymer Issue: Polymerization Action: Add MEHQ, check age CheckColor->Polymer Yes CheckArea Is the main peak area decreasing? CheckPeaks->CheckArea No Isomer Issue: Isomerization Action: Use Amber Glass CheckPeaks->Isomer Yes (Early eluting) Hydrolysis Issue: Hydrolysis/Elimination Action: Lower pH, Remove Water CheckArea->Hydrolysis Yes (Ratio changes) Evap Issue: Volatility Action: Check cap seal CheckArea->Evap Yes (Ratio constant)

Figure 2: Diagnostic logic for solution stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

    • Relevance: Confirms chemical structure, physical properties, and basic safety d
  • Poelarends, G. J., et al. (2001). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170.[1][2] Journal of Bacteriology. Retrieved from [Link]

    • Relevance: Details the enzymatic degradation pathway, validating the susceptibility of the C-Cl bond to hydrolytic attack (forming malon
    • Relevance: General solubility profiles for halo-acrylic acids in organic solvents vs. aqueous media.[1][3]

    • Relevance: Provides the mechanism for radical polymerization in acrylics and the necessity of inhibitors like MEHQ.[1]

Sources

troubleshooting trans-3-chloroacrylic acid dehalogenase expression and purification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common and complex challenges encountered during the expression and purification of trans-3-chloroacrylic acid dehalogenase (CaaD). This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Expression Issues

Question 1: I'm seeing very low or no expression of CaaD in my E. coli host. What are the likely causes and how can I improve the yield?

Answer:

Low expression of recombinant CaaD is a common hurdle. The issue can stem from several factors, from the expression vector and host strain to the induction conditions. Here’s a systematic approach to troubleshoot this problem:

1. Codon Optimization:

  • The "Why": The genetic code is degenerate, meaning multiple codons can code for the same amino acid. Different organisms exhibit "codon bias," favoring certain codons over others. If the CaaD gene, which originates from organisms like Pseudomonas pavonaceae 170, contains codons that are rare in E. coli, it can lead to translational stalling and truncated or misfolded protein.

  • The Solution: Synthesize the CaaD gene with codons optimized for E. coli expression. This will enhance the rate of translation and can significantly boost protein yield.

2. Promoter Strength and Leakiness:

  • The "Why": Strong promoters, like the T7 promoter in pET vectors, can lead to such rapid transcription and translation that the cellular machinery is overwhelmed, resulting in the formation of insoluble and non-functional protein aggregates known as inclusion bodies.[1] Conversely, "leaky" expression, where there is a low level of transcription even without an inducer, can be toxic to the cells if the protein is metabolically burdensome.

  • The Solution:

    • Consider a vector with a more tightly controlled or weaker promoter, such as the arabinose-inducible araBAD promoter (e.g., in pBAD vectors) or the T5 promoter.

    • For pET systems, use a host strain that co-expresses T7 lysozyme (e.g., BL21(DE3)pLysS or pLysE) to reduce basal expression levels.

3. Optimization of Induction Conditions:

  • The "Why": The concentration of the inducer (commonly IPTG for lac-based systems) and the post-induction temperature and time are critical variables.[2][3] High inducer concentrations and high temperatures can accelerate protein synthesis to a point that proper folding is compromised.[2]

  • The Solution: Perform a systematic optimization of induction parameters. A typical starting point is induction with 0.1-1.0 mM IPTG at an OD600 of 0.6-0.8, followed by incubation at 18-25°C for 16-24 hours. Lower temperatures slow down cellular processes, which can improve protein solubility and activity.[2] You can also test a matrix of lower IPTG concentrations, as some proteins express better with minimal induction.[3][4]

ParameterRecommended RangeRationale
Induction OD600 0.6 - 1.0Ensures a sufficient cell density for protein production.
IPTG Concentration 0.05 - 1.0 mMLower concentrations can reduce metabolic burden and improve solubility.[3]
Post-induction Temperature 18 - 30°CLower temperatures slow protein synthesis, promoting proper folding.[2]
Post-induction Time 4 - 24 hoursLonger times at lower temperatures can increase the yield of soluble protein.

Question 2: My CaaD is expressing well, but it's mostly insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

Answer:

Inclusion body formation is a classic sign that the rate of protein synthesis is exceeding the cell's capacity for proper protein folding.[1] Here’s how to address this:

1. Modify Expression Conditions:

  • The "Why": As mentioned above, high temperatures and inducer concentrations are major contributors to protein aggregation.[2]

  • The Solution:

    • Lower the temperature: After induction, immediately reduce the incubator temperature to a range of 15-25°C.[2] This is often the most effective single change for improving solubility.

    • Reduce inducer concentration: Titrate the IPTG concentration down. For some proteins, concentrations as low as 0.05 mM are optimal.[3]

    • Change the host strain: Consider using E. coli strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., SHuffle®) or strains that co-express molecular chaperones (e.g., GroEL/ES).

2. Co-expression with Chaperones:

  • The "Why": Chaperones are proteins that assist in the proper folding of other proteins. Overexpressing chaperones like GroEL/ES or DnaK/J can provide the necessary support for CaaD to achieve its native conformation.

  • The Solution: Utilize a compatible plasmid system to co-express a chaperone team along with your CaaD construct.

3. Solubilization and Refolding from Inclusion Bodies:

  • The "Why": If optimizing expression conditions doesn't yield sufficient soluble protein, you can purify the CaaD from inclusion bodies and then refold it. This is a multi-step process but can result in high yields of pure protein.

  • The Solution:

    • Isolate Inclusion Bodies: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation.

    • Solubilize: Use strong denaturants like 8 M urea or 6 M guanidinium chloride to solubilize the aggregated protein.

    • Refold: Gradually remove the denaturant to allow the protein to refold. This is often done through dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized and may include additives like L-arginine or glycerol to suppress aggregation.

Purification Issues

Question 3: I'm using a His-tag for purification via Immobilized Metal Affinity Chromatography (IMAC), but the CaaD is not binding to the Ni-NTA resin. What could be wrong?

Answer:

Failure to bind to an IMAC column is a frustrating but solvable problem. The issue usually lies with either the His-tag itself or the buffer composition.

1. His-Tag Accessibility:

  • The "Why": The His-tag might be buried within the folded structure of the CaaD protein, making it inaccessible to the nickel ions on the resin.[5]

  • The Solution:

    • Change tag location: Move the His-tag from the N-terminus to the C-terminus, or vice-versa.[5] This can often expose the tag.

    • Add a linker: Introduce a flexible linker (e.g., a series of glycine and serine residues) between the His-tag and the protein to provide more spatial freedom for the tag to interact with the resin.[5]

    • Partial denaturation: In your lysis buffer, include a low concentration of a denaturant like 0.5-2 M urea. This can be enough to expose the tag without fully denaturing the protein. You can also perform the purification under fully denaturing conditions (with 8 M urea or 6 M guanidinium chloride) and then refold the protein on-column or after elution.[5][6]

2. Buffer Composition:

  • The "Why": Certain reagents in your lysis and binding buffers can interfere with the His-tag's interaction with the nickel resin.

  • The Solution:

    • Chelating agents: Ensure your buffers are free of EDTA or EGTA, which will strip the nickel ions from the column. If you must use a protease inhibitor cocktail, choose one that is EDTA-free.

    • Reducing agents: High concentrations of DTT or β-mercaptoethanol can also interfere with the resin. If a reducing agent is necessary to prevent protein oxidation, limit its concentration to <5 mM.

    • Imidazole concentration: A low concentration of imidazole (10-20 mM) in your binding buffer is often recommended to reduce non-specific binding of contaminating proteins. However, if your target protein binding is weak, try reducing or removing the imidazole from the binding buffer.

    • pH: The pH of your buffers should be around 7.5-8.0.[7] At lower pH values, the histidine residues can become protonated, which will prevent them from coordinating with the nickel ions.

Question 4: My CaaD protein is pure after IMAC, but it precipitates when I dialyze it into a storage buffer. How can I improve its stability?

Answer:

Protein precipitation after purification often indicates that the storage buffer is not optimal for that specific protein's stability.

1. Buffer Optimization:

  • The "Why": Every protein has a unique set of conditions under which it is most stable. Factors like pH, ionic strength, and the presence of stabilizing additives are crucial.

  • The Solution:

    • pH: The pH of the storage buffer should ideally be at least one unit away from the protein's isoelectric point (pI) to prevent aggregation. You may need to experimentally determine the optimal pH for CaaD stability.

    • Ionic Strength: Vary the salt concentration (e.g., 50-500 mM NaCl) in your storage buffer. Salt can help to shield surface charges and prevent non-specific aggregation.

    • Additives: Include stabilizing agents in your buffer. Common and effective additives include:

      • Glycerol (10-25% v/v): A cryoprotectant that also increases solvent viscosity and can stabilize protein structure.

      • L-Arginine or L-Glutamate (50-100 mM): These amino acids can suppress protein aggregation.

      • Non-ionic detergents (e.g., 0.1% Tween-20): Can help to keep hydrophobic patches from causing aggregation.

2. Further Purification Steps:

  • The "Why": Even after IMAC, you may have minor contaminants or small protein aggregates that can seed further precipitation.

  • The Solution:

    • Size Exclusion Chromatography (SEC): This is an excellent second purification step after IMAC. SEC, also known as gel filtration, separates proteins based on their size and can remove aggregates, leading to a more homogenous and stable protein preparation.[8][9]

Visualizing the Workflow

Troubleshooting Logic for CaaD Expression

Start Start: Low/No CaaD Expression Codon Is the gene codon-optimized for E. coli? Start->Codon OptimizeCodons Action: Synthesize codon-optimized gene. Codon->OptimizeCodons No Induction Are induction conditions optimized? Codon->Induction Yes OptimizeCodons->Induction OptimizeInduction Action: Test matrix of temperature (18-30°C), IPTG (0.05-1mM), and time. Induction->OptimizeInduction No Solubility Is the expressed protein soluble? Induction->Solubility Yes OptimizeInduction->Solubility InclusionBodies Problem: Inclusion Bodies Solubility->InclusionBodies No Success Success: Soluble CaaD Expression Solubility->Success Yes Refolding Option 1: Solubilize and refold. InclusionBodies->Refolding ImproveSolubility Option 2: Re-optimize expression for solubility (lower temp, less IPTG, chaperones). InclusionBodies->ImproveSolubility

Caption: A flowchart for troubleshooting low expression and insolubility of CaaD.

Standard CaaD Purification Workflow

CellCulture 1. E. coli Culture with CaaD Plasmid Induction 2. Induction of CaaD Expression CellCulture->Induction Harvest 3. Cell Harvest (Centrifugation) Induction->Harvest Lysis 4. Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification 5. Lysate Clarification (Centrifugation/Filtration) Lysis->Clarification IMAC 6. IMAC (Ni-NTA) Purification Clarification->IMAC SEC 7. Size Exclusion Chromatography (SEC) IMAC->SEC Analysis 8. Purity Analysis (SDS-PAGE) & Activity Assay SEC->Analysis Storage 9. Storage in Optimized Buffer Analysis->Storage

Sources

Technical Support Center: Spectroscopic Analysis of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Spectroscopic Characterization & Purity Analysis Ticket ID: T3CAA-SPEC-001

Welcome to the Technical Support Center

You have reached the specialized support module for 3-Chloroacrylic Acid (3-CAA) derivatives. This guide addresses the specific analytical bottlenecks encountered when working with the trans isomer (E-isomer).

Unlike standard acrylics, trans-3-CAA presents a "perfect storm" of analytical challenges: geometric isomerism that mimics impurities, strong hydrogen-bonding dimerization effects in IR, and ionization sensitivity in chromatography.

Module 1: NMR Spectroscopy – The Stereochemistry Gatekeeper

The Issue: "I have a mixture of isomers. My chemical shifts are drifting, and I cannot definitively assign the trans isomer based on shift position alone."

The Technical Reality: Relying on chemical shift (


) for stereochemistry in acrylic acids is dangerous due to concentration-dependent dimerization. The only self-validating metric is the scalar coupling constant (

)
.
Diagnostic Protocol: The Karplus Validation

The dihedral angle determines the coupling magnitude.[1] For 3-chloroacrylic acid:

  • Trans (E) Isomer: Dihedral angle ~180°.[1] Coupling is strong.

  • Cis (Z) Isomer: Dihedral angle ~0°.[1] Coupling is weaker.

Data Reference Table:


H NMR Parameters (DMSO-d

)
Parametertrans-3-Chloroacrylic Acidcis-3-Chloroacrylic AcidCausality

(Coupling)
12.5 – 14.5 Hz 6.5 – 8.5 Hz Karplus relationship (Orbital overlap)

(Alkene H)
Downfield shiftUpfield shiftAnisotropic shielding differences
-COOH Proton 10-13 ppm (Broad)10-13 ppm (Broad)H-bonding (Concentration dependent)

Troubleshooting Workflow: If your coupling constant falls in the "Ambiguity Zone" (10-11 Hz), check your solvent. Non-polar solvents (CDCl


) promote dimerization, which can slightly distort geometry. Switch to a polar solvent (DMSO-d

or Methanol-d

)
to break dimers and linearize the molecule for accurate

-measurement.

NMR_Workflow Figure 1: Stereochemical Assignment Logic for 3-CAA Start Start: 1H NMR Spectrum Check_J Measure Vinyl Coupling (3J_HH) Start->Check_J Trans J = 12-15 Hz CONFIRMED TRANS Check_J->Trans High J Cis J = 6-9 Hz CONFIRMED CIS Check_J->Cis Low J Ambiguous J = 10-11 Hz AMBIGUOUS Check_J->Ambiguous Mid Range Solvent_Switch Action: Switch Solvent (CDCl3 -> DMSO-d6) Ambiguous->Solvent_Switch Solvent_Switch->Check_J Re-acquire

Module 2: Vibrational Spectroscopy (IR) – The Dimer Trap

The Issue: "My IR spectrum shows a broad, messy carbonyl peak and multiple bands in the fingerprint region. Is my sample wet?"

The Technical Reality: Carboxylic acids in the solid state (ATR-FTIR) or non-polar solution exist almost exclusively as cyclic dimers . This lowers the C=O frequency and broadens the O-H stretch.

Key Diagnostic Bands:

  • C=O Stretch (Dimer): Look for a strong band at 1680–1700 cm⁻¹ . If you see a sharp peak at ~1730 cm⁻¹, you likely have the monomer (rare in solid state) or an ester impurity.

  • C=C Stretch: The trans isomer typically shows a C=C stretch at a slightly higher frequency (1610–1630 cm⁻¹ ) compared to the cis form, due to symmetry considerations affecting the dipole moment change.

  • C-Cl Stretch: A distinct band in the 600–800 cm⁻¹ region confirms the halogen presence.

Pro-Tip: Do not use IR to determine isomeric purity (cis vs. trans) unless you have pure reference standards for both. The spectral overlap is too significant. Use IR only to confirm functional groups (COOH, C-Cl, C=C).

Module 3: Chromatography & Mass Spectrometry – Separation Logic

The Issue: "The cis and trans isomers are co-eluting on my HPLC, or I'm seeing split peaks."

The Technical Reality: 3-Chloroacrylic acid is a small, polar organic acid.

  • pKa Factor: The electron-withdrawing chlorine stabilizes the carboxylate anion, likely lowering the pKa to ~3.0–3.5 (compared to 4.25 for acrylic acid).

  • Retention Failure: At neutral pH, the molecule is ionized (COO⁻) and will flush through a C18 column in the void volume (

    
    ).
    

Optimized HPLC Protocol:

  • Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (for better isomer selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial: You must suppress ionization to retain the neutral acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Start low organic (5% B) to retain the polar acid, then ramp.

Mass Spectrometry (MS) Validation:

  • Ionization: ESI Negative Mode (

    
     at m/z 105).
    
  • Isotope Pattern: Chlorine has two stable isotopes,

    
    Cl (75%) and 
    
    
    
    Cl (25%).
    • You MUST see a 3:1 intensity ratio between

      
       105 and 
      
      
      
      107.
    • If this ratio is absent, you do not have a chlorinated species.

HPLC_Method Figure 2: HPLC Method Development Logic for Acidic Isomers Input Sample: 3-CAA Mixture Check_pH Check Mobile Phase pH Is pH < 3.0? Input->Check_pH Fail_pH pH > 3.0 Analyte Ionized (COO-) Elutes in Void Volume Check_pH->Fail_pH No Pass_pH pH < 3.0 Analyte Neutral (COOH) Retained on C18 Check_pH->Pass_pH Yes Separation Isomer Separation (Trans usually elutes later) Pass_pH->Separation MS_Check MS Detection (ESI-) Check 3:1 Isotope Ratio Separation->MS_Check

FAQ: Advanced Troubleshooting

Q1: I see a small peak growing in my standard solution over time. Is my compound degrading?

  • Diagnosis: Likely Isomerization .

  • Mechanism: Acrylic acid derivatives can photo-isomerize or thermally isomerize. If your trans-3-CAA solution sits in sunlight or is heated (e.g., GC injector port), it may equilibrate to the cis form.

  • Fix: Store standards in amber vials at 4°C. Avoid high-temperature GC inlets; use HPLC where possible.

Q2: Can I use GC-MS for this analysis?

  • Diagnosis: Yes, but with caveats.

  • Risk: The free acid is polar and hydrogen-bonds with the GC liner, leading to "tailing" peaks.

  • Fix: Derivatize the sample first. Treat with TMS-diazomethane or BSTFA to form the methyl ester or silyl ester. This improves peak shape and prevents thermal degradation/isomerization in the injector.

Q3: My elemental analysis matches, but the NMR integration is off.

  • Diagnosis: Relaxation time (

    
    ) issues.
    
  • Mechanism: The vinyl proton and the carboxylic proton have vastly different relaxation times. If your relaxation delay (

    
    ) is too short (e.g., 1 second), the vinyl proton may not fully relax, leading to under-integration.
    
  • Fix: Increase

    
     to 5–10 seconds for quantitative NMR (qNMR).
    
References
  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.Link

  • National Institutes of Health (PubChem). (2025). trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124.[2][3][4]Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[5][6]Link

  • SIELC Technologies. (2025). HPLC Method for Analysis of Chloroacetic acid derivatives.Link

  • ResearchGate. (2017). How to experimentally find if my compound is in cis or trans?Link

Sources

Technical Support Center: trans-3-Chloroacrylic Acid Storage & Handling

[1]

The Core Directive: The "Solid-State Paradox"[1]

Unlike liquid acrylic acid, trans-3-chloroacrylic acid (t-3-CAA) is a solid at room temperature (Melting Point: ~84°C).[1] This physical state creates a specific stability paradox that you must understand to prevent product loss.

The Paradox: Standard inhibitors like MEHQ (Monomethyl ether of hydroquinone) are aerobic —they require dissolved oxygen to function.[1][2] In a solid crystal lattice, oxygen diffusion is negligible.[1][3] Therefore, the inhibitor is only active on the surface of the crystals or in the headspace.[1] The core of the solid mass is essentially anaerobic and vulnerable to spontaneous polymerization if heated or irradiated.[1]

The Golden Rule:

Never melt the entire bulk container to remove an aliquot. Repeated thermal cycling depletes the oxygen in the melt phase, and upon re-solidification, you trap an oxygen-starved core that is primed for a "popcorn" polymerization event next time heat is applied.[1]

Storage & Handling FAQs

Q1: What are the optimal storage conditions?

A: Store strictly according to these parameters to maintain the "Inhibition Cycle":

ParameterRecommendationTechnical Rationale
Temperature 2°C – 8°C Keeps the monomer kinetically stable.[1][3] Prevents sublimation and "sweating" which separates the inhibitor from the monomer.[1]
Atmosphere Air (Not Nitrogen) CRITICAL: Do not store under inert gas.[1][3][4][5] The headspace must contain oxygen to regenerate the MEHQ inhibitor.[1][5]
Light Amber Glass / Foil The C=C double bond is UV-sensitive.[1] Photons can cleave the bond, initiating radical formation independent of thermal triggers.[1]
Humidity Desiccated (<30% RH) The chlorine substituent makes the acid prone to hydrolysis, releasing HCl (corrosive) and disrupting the crystal lattice.[1]
Q2: My sample has turned from white to yellow/beige. Is it compromised?

A: Likely, yes.

  • Light Yellow: Often indicates oxidation of the MEHQ inhibitor (formation of quinones).[1] The monomer may still be usable, but the inhibitor is being consumed.[1] Run a purity check (HPLC/NMR).

  • Dark Orange/Brown: Indicates significant degradation or oligomerization.[1] Discard.

  • Crusty/Insoluble Matter: Polymerization has occurred.[1][3][5][6] Do not use.

Q3: How do I safely remove a sample if it is a hard solid?

A: Do not heat the bottle to melt it.

  • Mechanical Sampling: Use a spark-free, stainless steel spatula to chip off the required amount.[1][3]

  • Surface Scraping: If the material has "caked," scrape the surface.[1] The surface layer is usually the most stable due to oxygen contact.[1]

  • Dissolution: If you need the whole bottle, dissolve it directly in your reaction solvent (e.g., methanol or water) rather than melting it first.[1]

The Mechanism of Inhibition (Visualization)[1][7]

Understanding why you need air is crucial.[1][3] The inhibitor (MEHQ) does not stop radicals directly; it stops the peroxy radicals formed when oxygen reacts with the monomer.[1][7]

InhibitionCycleStartInitiation Event(Heat/Light)RadicalCarbon Radical(R•)Start->RadicalPeroxyPeroxy Radical(ROO•)Radical->Peroxy  + O2 (Fast reaction)  PolymerPOLYMERIZATION(Runaway Reaction)Radical->Polymer  No Oxygen present  O2Oxygen (O2)(From Headspace)StableStable Product(Non-reactive)Peroxy->Stable  + MEHQ (H-transfer)  MEHQMEHQ Inhibitor

Figure 1: The Aerobic Inhibition Cycle.[1][7] Without Oxygen (O2), the Carbon Radical bypasses the safety net and proceeds directly to Polymerization.[1]

Troubleshooting & Protocols

Scenario: The "Cloud Point" Test (Polymer Detection)

Users often ask: "How do I know if there is invisible polymer in my solid?" Polymers of chloroacrylic acid are generally less soluble in specific organic solvents than the monomer.[1]

Protocol: Rapid Methanol Solubility Test

  • Weigh: Take approximately 100 mg of the stored trans-3-CAA.[1]

  • Solvent: Add 2 mL of Methanol (MeOH) or Acetone in a clear glass vial.

  • Agitate: Vortex for 30 seconds at room temperature.

  • Observe:

    • Clear Solution: Monomer is intact.[1][3] (Pass)[1][4][8]

    • Turbidity/Cloudiness: Presence of oligomers.[1] (Warning)

    • White Precipitate/Gel: Significant polymerization.[1][3] (Fail - Do Not Use )

Scenario: Emergency Stabilization

If you suspect the inhibitor is depleted (e.g., the container was left open or in direct light), but the solubility test is clear:

  • Do not add solid MEHQ directly (it will not distribute).[1]

  • Recrystallization: Recrystallize the acid from water or an appropriate solvent containing 200 ppm MEHQ.[1]

  • Aeration: If the material is in solution, sparge with dry air (not nitrogen) for 15 minutes to replenish dissolved oxygen levels.[1][3]

Storage Decision Logic

Follow this flowchart to determine the safety of your current inventory.

StorageLogicStartInspect Inventory(trans-3-CAA)ColorCheckIs the solidWhite/Colorless?Start->ColorCheckSolubilityPerform MethanolSolubility TestColorCheck->SolubilityYesDiscardDISCARD(Hazardous Waste)ColorCheck->DiscardNo (Yellow/Brown)StorageCondCheck StorageConditionsSolubility->StorageCondClear SolutionSolubility->DiscardCloudy/PptStorageCond->DiscardStored >25°Cor Inert GasUseSafe to Use(Proceed)StorageCond->UseStored 2-8°C& Dark

Figure 2: Decision Matrix for evaluating stored inventory.

References & Authority

  • PubChem (NIH). trans-3-Chloroacrylic acid - Compound Summary (CID 638124).[1][3] Physical properties and safety data.[1][3][4][5][9][10][11] [Link][1][3]

  • Chemical Engineering & Technology. The Role of Hydroquinone Monomethyl Ether (MEHQ) in the Stabilization of Acrylic Acid. Mechanistic details on the oxygen requirement for MEHQ. [Link][1][3]

Disclaimer: This guide is for research purposes only. trans-3-Chloroacrylic acid is a corrosive and hazardous substance.[1][9] Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Technical Guide: Chromatographic Resolution of Chloroacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & Drug Development Teams Subject: Protocol Optimization for 2- and 3-Chloroacrylic Acid Resolution

Executive Summary

The resolution of chloroacrylic acid isomers—specifically 2-chloroacrylic acid , (Z)-3-chloroacrylic acid (cis), and (E)-3-chloroacrylic acid (trans)—presents a distinct challenge due to their high polarity, low molecular weight, and susceptibility to isomerization under thermal stress.

This guide moves beyond generic protocols to address the physicochemical causality of separation. Whether you are characterizing metabolic pathways (e.g., trans-3-chloroacrylic acid dehalogenase activity) or purity profiling for polymer synthesis, the choice between HPLC and GC hinges on your matrix complexity and detection limits.

Part 1: The Physicochemical Landscape

Before selecting a column, you must understand the molecule. The separation mechanism relies heavily on the slight differences in acidity (pKa) and dipole moments between the geometric isomers.

IsomerStructurepKa (approx.)Dipole MomentChromatographic Behavior
(Z)-3-Chloroacrylic acid cis geometry~3.32HighElutes earlier in RP-HPLC (more polar).
(E)-3-Chloroacrylic acid trans geometry~3.60LowElutes later in RP-HPLC (more hydrophobic).
2-Chloroacrylic acid Structural isomer~2.80MediumDistinct retention; often separates easily from 3-isomers.

Scientist’s Note: The cis isomer is generally more acidic due to the field effect of the chlorine atom stabilizing the carboxylate anion. In Reversed-Phase (RP) HPLC, this means the cis isomer is more likely to ionize, leading to poor retention unless pH is strictly controlled.

Part 2: HPLC Method Development (The "Wet" Route)

Recommended for: Aqueous samples, biological media, and kinetic studies where derivatization is impractical.

The Critical Parameter: pH Control

You cannot separate these small acids at neutral pH. They will exist as carboxylates (


), resulting in zero retention on C18 columns (eluting at the void volume).
  • Rule: Mobile phase pH must be < 2.5 (at least 1 unit below the lowest pKa).

  • Mechanism: This forces the equilibrium toward the unionized free acid (

    
    ), allowing interaction with the hydrophobic stationary phase.
    
Protocol A: Reversed-Phase Isocratic Separation
  • Column: C18 is standard, but Pentafluorophenyl (PFP) phases offer superior shape selectivity for halogenated isomers.

    • Recommendation: Phenomenex Kinetex F5 or equivalent PFP column (2.6 µm, 100 Å).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Solvent B: Acetonitrile.[1]

    • Ratio: 95:5 (Isocratic). Note: High aqueous content is necessary to retain these small molecules.

  • Flow Rate: 0.6 mL/min (for 2.1 mm ID columns).

  • Detection: UV @ 210 nm (Carboxyl group absorbance) or 235 nm (Conjugated alkene).

Protocol B: Ion-Suppression vs. Ion-Pairing

If peak tailing persists despite low pH, avoid traditional ion-pairing agents (like TBAH) which contaminate systems. Instead, switch to a Polar-Embedded C18 group (e.g., Waters SymmetryShield or Agilent Bonus-RP). These phases shield silanols, reducing the secondary interactions that cause tailing in acidic analytes.

Part 3: GC Method Development (The Derivatization Route)

Recommended for: Trace analysis, complex organic matrices, and mass spectral confirmation.

The Trap: Direct injection of free chloroacrylic acids leads to adsorption in the injector port, resulting in "ghost peaks" and severe tailing. Derivatization is mandatory.

Protocol C: Methyl Esterification (Preferred)

Methyl esters are stable and volatile. Silylation (BSTFA) is an alternative but is highly sensitive to moisture, which can be problematic with hygroscopic acids.

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Procedure:

    • Add 500 µL sample + 500 µL

      
      -MeOH to a sealed vial.
      
    • Incubate at 60°C for 15 mins . Warning: Do not exceed 60°C; thermal isomerization between cis/trans forms can occur at higher temperatures.

    • Cool and extract with 1 mL Hexane.

    • Inject the Hexane layer.

  • GC Parameters:

    • Column: DB-Wax or HP-5MS (30m x 0.25mm).

    • Inlet: Split mode (10:1), 200°C.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
Part 4: Decision Logic & Troubleshooting
Method Selection Workflow

MethodSelection cluster_tips Key Constraints Start Start: Select Separation Mode SampleType What is your Sample Matrix? Start->SampleType Aqueous Aqueous / Biological (Enzyme Assays) SampleType->Aqueous Organic Organic / Synthesis (Polymer Monomers) SampleType->Organic HPLC HPLC (Reversed Phase) Aqueous->HPLC Direct Injection Deriv Can you Derivatize? Organic->Deriv GC GC-MS / GC-FID Deriv->HPLC No (Labile) Deriv->GC Yes (Methylation) Tip1 HPLC: Requires pH < 2.5 Tip2 GC: Watch for thermal isomerization

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on sample matrix and stability.

Troubleshooting Center (FAQ)

Q1: In HPLC, my cis and trans isomers are co-eluting as a single broad peak. Why?

  • Diagnosis: This is often due to "on-column isomerization" or insufficient selectivity.

  • Fix:

    • Lower the Temperature: Run the column at 15°C–20°C. Higher temperatures facilitate rotation around the double bond or rapid interconversion if the barrier is lowered by interaction with the stationary phase.

    • Change Selectivity: Switch from C18 to a PFP (Pentafluorophenyl) column. The PFP ring interacts via

      
      -
      
      
      
      and halogen-bonding mechanisms, often providing baseline resolution for geometric isomers where hydrophobicity alone fails.

Q2: My GC peaks are tailing severely even after derivatization.

  • Diagnosis: Incomplete derivatization or moisture contamination.

  • Fix:

    • Ensure the reaction vial was sealed tight (moisture hydrolyzes esters back to acids).

    • Check your inlet liner. If it contains active sites (glass wool debris), the chloro-esters can degrade. Use a deactivated, wool-free liner.

Q3: I see a "Ghost Peak" in my gradient HPLC blank.

  • Diagnosis: Contamination from the aqueous mobile phase.

  • Fix: Chloroacrylic acids are small. If you use low-quality water or old buffer, organic acids accumulate on the column during equilibration and elute during the gradient. Use fresh HPLC-grade water and filter all buffers through 0.2 µm membranes.

References
  • Separation of cis/trans isomers - Chromatography Forum. (2014). Discussion on mechanisms of geometric isomer separation in HPLC.

  • Separation of 2-Chloroacrylic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies Application Note.

  • trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124. PubChem Database.[2] Physical properties and pKa data.[3][4]

  • Derivatization reactions and reagents for gas chromatography analysis. (2012). IntechOpen. Comprehensive guide on esterification for GC.

  • Poelarends, G. J., et al. (1999). "Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates." Journal of Biological Chemistry. Context on enzymatic specificity for isomers.

Sources

dealing with the corrosivity of trans-3-chloroacrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Handling & Corrosivity Management of trans-3-Chloroacrylic Acid

Ticket Context:

  • Subject: Mitigation of corrosive failure and exposure risks for trans-3-Chloroacrylic Acid (t-3-CAA).

  • Case ID: T-3CAA-CORR-001[1]

  • Priority: Critical (Safety/Asset Integrity)

Introduction: The Dual-Hazard Profile

As a Senior Application Scientist, I must clarify that trans-3-chloroacrylic acid (CAS: 2345-61-1) presents a "Dual-Hazard" profile often underestimated in standard protocols.[1] It combines the general acidity of carboxylic acids with the pitting potential of organic chlorides. While it is a solid at room temperature (mp ~82-85°C), its corrosivity activates aggressively upon contact with moisture (skin/mucosa) or dissolution in polar solvents, threatening both biological tissue and reactor metallurgy.[1]

This guide replaces generic safety advice with field-proven engineering controls and chemical logic.

Section 1: Hardware & Material Compatibility (The "Asset" FAQs)

Q1: We are seeing pitting on our Stainless Steel 316L reactors after running a reaction with t-3-CAA. Is 316L insufficient?

A: Yes, SS316L is likely insufficient for heated or prolonged processing of t-3-CAA.[1]

  • The Mechanism: While SS316L resists weak organic acids, the chlorine substituent on t-3-CAA is labile under thermal stress or in the presence of nucleophiles.[1] This can generate trace hydrochloric acid (HCl) or free chloride ions. Chloride ions penetrate the passive chromium oxide layer of stainless steel, causing pitting corrosion rather than uniform etching.

  • The Solution:

    • Immediate: Switch to Glass-Lined Reactors or Hastelloy C-276 . Hastelloy contains high molybdenum (~16%) and tungsten, offering superior resistance to oxidizing acid chlorides.

    • Seal Integrity: Ensure all gaskets are PTFE (Teflon) or FFKM (Kalrez) . Standard EPDM seals will degrade due to acid absorption, leading to swelling and containment breach.

Q2: Can we use standard rotary evaporator seals?

A: Only if they are chemically resistant. t-3-CAA vapors (sublimation or solvent co-evaporation) will attack standard NBR (nitrile rubber) O-rings found in older rotavaps.[1]

  • Protocol: Inspect the vacuum seal assembly. Replace black rubber O-rings with PTFE-encapsulated Viton or solid PTFE seals.[1]

Table 1: Material Compatibility Matrix for t-3-CAA
Material ClassMaterial NameCompatibility RatingRisk / Notes
Metals Stainless Steel 304Fail Severe pitting; do not use.[1]
Stainless Steel 316LConditional OK for cold/dry solid storage. Risk of pitting in hot solution.
Hastelloy C-276Excellent Resistant to chloride pitting and acidity.[1]
TantalumExcellent Ultimate resistance, high cost.
Polymers PTFE / PFAExcellent Inert. Ideal for liners, tubing, and gaskets.[1]
Nitrile (Buna-N)Poor Swells/degrades.[1] Splash protection only (gloves).[2]
EPDMPoor Acid attack causes swelling and loss of seal.
Glass Borosilicate 3.3Excellent Standard for reaction vessels.

Section 2: Personal Protective Equipment (The "Safety" FAQs)

Q3: The SDS says "Wear Gloves." Is standard thin nitrile sufficient for weighing the solid?

A: No. Relying on single-layer thin nitrile is a critical error.[1]

  • The Science: Halogenated small molecules have high lipophilicity. While t-3-CAA is a solid, fine dust or solutions can permeate thin nitrile (< 0.1 mm) rapidly.[1] Once inside the glove, the occlusion effect (sweat + acid) creates a "corrosive poultice," accelerating skin burns.

  • The Protocol (Double-Glove System):

    • Inner Layer: 4-mil Nitrile (tactility).

    • Outer Layer: 15-mil Butyl Rubber or Silver Shield (Laminate) gloves.

    • Reasoning: Laminates provide a broad permeation barrier against organic acids and chlorides.

Q4: I inhaled dust while weighing. It burns. What is the immediate biological mechanism?

A: t-3-CAA is a potent lachrymator and irritant (STOT SE 3).[1]

  • Mechanism: It acts as an alkylating agent (Michael acceptor) on the mucous membranes. The moisture in your respiratory tract protonates the acid, dropping local pH, while the acrylic double bond can react with cysteine residues in proteins.

  • Action: Evacuate to fresh air immediately. If symptoms (shortness of breath, wheezing) persist >15 mins, seek medical attention. Engineering Control: Weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

Section 3: Experimental Workflow & Logic

Q5: How do I design a safe workflow to minimize corrosive failure?

A: You must decouple the "Preparation" phase from the "Reaction" phase to manage risk. See the logic flow below.

G Start Start: t-3-CAA Handling StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Preparation StateCheck->Solution Liquid/Melt Weighing Weigh in Fume Hood (Avoid Static) Solid->Weighing Tools Use Plastic/PTFE Spatulas (No Metal) Weighing->Tools Tools->Solution Dissolution Solvent Select Solvent (Avoid DMSO if possible - exotherm) Solution->Solvent Vessel Vessel Selection Solvent->Vessel Glass Glass/Enamel (Recommended) Vessel->Glass SS316 SS316L (Risk of Pitting) Vessel->SS316 Not Recommended

Figure 1: Decision logic for material selection and handling phases to prevent corrosive failure.[1]

Section 4: Emergency Protocols (The "Crisis" FAQs)

Q6: We spilled a solution of t-3-CAA. Should we use Sodium Hydroxide (NaOH) to neutralize?

A: ABSOLUTELY NOT.

  • The Hazard: Neutralizing a concentrated acid with a strong base (NaOH) is highly exothermic. This heat can vaporize the solvent or the acid itself, creating a corrosive aerosol. Furthermore, strong bases can trigger rapid polymerization or decomposition of the acrylic moiety.

  • The Protocol:

    • Isolate: Clear the area.[3]

    • Absorb: Use an inert absorbent (Vermiculite or Dry Sand) to bulk the liquid.

    • Neutralize Gently: Dust the absorbed material with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Soda Ash) . These weak bases release CO₂ (bubbling indicates reaction) and neutralize without excessive heat shock.

    • Disposal: Collect as hazardous halogenated organic waste.

SpillResponse Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidPath Solid: Do NOT wet Assess->SolidPath LiquidPath Liquid: Containment Assess->LiquidPath Sweep Gently Sweep/Scoop (Avoid Dust) SolidPath->Sweep Disposal Haz. Waste Disposal (Halogenated) Sweep->Disposal Absorb Apply Vermiculite LiquidPath->Absorb Neutralize Apply NaHCO3 (Weak Base) Absorb->Neutralize Neutralize->Disposal

Figure 2: Emergency response workflow prioritizing thermal control during neutralization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Unified Alloys. Understanding Stainless Steel's Corrosion-Resistant Properties. (Reference for Chloride Pitting Mechanism). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Reference for Organic Acid Permeation). Retrieved from [Link]

Sources

scale-up synthesis of trans-3-chloroacrylic acid challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of trans-3-Chloroacrylic Acid

Welcome to the Advanced Synthesis Support Portal

Current Status: 🟢 Operational Topic: Scale-Up of trans-3-Chloroacrylic Acid (t-3-CAA) Ticket ID: #TS-CAA-303 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Paradox

Scaling up trans-3-chloroacrylic acid (t-3-CAA) presents a classic process chemistry paradox: the most direct synthetic route (oxidation of trans-1,3-dichloropropene) utilizes reagents (conc.


) that threaten the very stereochemical integrity you aim to preserve.

This guide addresses the three critical failure points reported by our user base:

  • Stereochemical Erosion: Loss of trans-selectivity during high-temperature processing.

  • Thermal Runaways: Managing the exotherm of nitric acid oxidation.

  • Purification Bottlenecks: Inefficient separation of the cis-isomer byproduct.

Module 1: Synthetic Route & Stereocontrol

User Query: "Why are we seeing up to 15% cis-isomer in our crude reactor output? We started with 98% pure trans-1,3-dichloropropene."

Root Cause Analysis

The industrial standard involves the oxidation of trans-1,3-dichloropropene (


) using nitric acid. While the starting material provides the geometric template, the trans-alkene is susceptible to acid-catalyzed isomerization or radical scrambling under harsh oxidation conditions.

The Mechanism of Failure: If the reaction temperature spikes (>65°C) or if radical initiators (impurities) are present, the double bond can temporarily open, allowing rotation to the thermodynamically distinct cis-conformation (Z-isomer) before re-closing.

Technical Recommendation: The "Cold-Start" Protocol

To maintain >95% trans-selectivity, you must decouple the dosing phase from the reaction phase .

Optimized Workflow (DOT Diagram):

ReactionWorkflow Feed Feed: trans-1,3-Dichloropropene Reactor Reactor (Glass-Lined) Temp: <35°C (Dosing) Feed->Reactor Slow Addition Oxidant Oxidant: 65% HNO3 Oxidant->Reactor Controlled Rate Cook Cook Phase Temp: 50-55°C Reactor->Cook Ramp 0.5°C/min Quench Quench: Ice/Water Cook->Quench Stop Reaction Crude Crude t-3-CAA Quench->Crude Filtration

Figure 1: Optimized oxidation workflow emphasizing temperature staging to prevent thermal isomerization.

Module 2: Thermal Management & Safety (The "Red Zone")

User Query: "Our cooling jacket maxed out during the nitric acid addition. We triggered a pressure relief event."

The Hazard: Autocatalytic Oxidation

Nitric acid oxidations are frequently autocatalytic. The reaction generates


 species, which further catalyze the oxidation. This creates a "dormant period" followed by a sudden, violent exotherm.

Critical Safety Parameters:

ParameterLimitReason for Failure
Dosing Temp < 35°CPrevents accumulation of unreacted intermediates.

Evolution
ContinuousIf brown gas stops, STOP DOSING . You are accumulating fuel.
Stirring Rate High ShearPoor mixing creates "hot spots" where

concentration spikes.
Quench Media Ice/WaterDirect addition to water creates a manageable slurry; adding water to acid is dangerous.

Troubleshooting Protocol:

  • Pre-Start: Ensure the reactor headspace is purged but allows for

    
     scrubbing.
    
  • Induction: Add 5% of the feed and wait for the "brown fume" (

    
    ) initiation. Do not  proceed with main dosing until the reaction initiates.
    
  • Dosing: Link the feed pump to the internal thermometer. If

    
    , the pump must auto-trip (Interlock).
    

Reference Grounding: Nitric acid is a "Strong Oxidizer" and causes severe skin burns.[1][2] Inhalation of


 can cause delayed pulmonary edema [1, 2].[3]

Module 3: Downstream Purification (Isomer Separation)

User Query: "Distillation isn't working. The boiling points are too close, and we are degrading the product."

The Science of Separation

Distillation is ill-advised for trans-3-CAA due to its thermal instability and the proximity of boiling points. However, the Melting Point (MP) difference between isomers is significant, making Recrystallization the superior method.

Physical Property Data:

Propertytrans-3-CAAcis-3-CAAImplication
Melting Point 83 - 85°C [3]63 - 64°Ctrans isomer crystallizes first.
Solubility (Water) Moderate (Hot)High (Cold)Water is the ideal "Green" solvent.
Crystal Packing EfficientInefficienttrans forms dense, filterable needles.
Recrystallization Protocol (Water-Based)
  • Dissolution: Dissolve crude cake in minimal boiling water (approx. 3-4 mL per gram of solid).

  • Hot Filtration: If black specs (polymerized char) are present, filter while hot (>70°C).

  • Slow Cooling: Allow to cool to ambient temperature over 4 hours. Do not crash cool, or you will trap the cis-isomer oil in the lattice.

  • Chilling: Hold at 4°C for 2 hours.

  • Filtration: Filter the white needles. The cis-isomer remains largely in the mother liquor due to its lower melting point and higher solubility [4].

Impurity Decision Tree (DOT Diagram):

PurificationLogic Start Crude Solid Analysis CheckMP MP > 80°C? Start->CheckMP CheckColor Color? CheckMP->CheckColor Yes Recryst Recrystallize (Water) CheckMP->Recryst No (High cis content) CheckColor->Recryst White/Off-White Charcoal Activated Carbon Treatment CheckColor->Charcoal Yellow/Brown Recryst->CheckMP Re-test Charcoal->Recryst Discard Reject/Reprocess

Figure 2: Decision logic for purification based on melting point and visual inspection.

FAQ: Rapid Response Unit

Q1: Can I use HCl addition to propiolic acid instead of oxidation? A: You can, but it is not recommended for scale-up. The addition of HCl to propiolic acid often yields a mixture of cis, trans, and gem-dichloro products (2,2- or 3,3-). The separation of these is far more complex than the binary cis/trans mixture from oxidation [5].

Q2: The product is turning pink/brown during drying. A: This indicates trace nitric acid or


 retention. Ensure you wash the filter cake with ice-cold water until the filtrate pH is >4.0. Drying should be done under vacuum at <40°C; higher temps with acid traces promote decomposition.

Q3: How do I dispose of the mother liquor? A: The mother liquor contains the cis-isomer, unreacted starting material, and nitric acid residues. It must be treated as Halogenated Acidic Waste . Neutralize with caustic soda (NaOH) carefully (exothermic!) before sending to a hazardous waste incinerator capable of handling chlorinated organics.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Nitric Acid. Retrieved from

  • Fisher Scientific. (2015). Safety Data Sheet: Nitric Acid. Retrieved from

  • Thermo Scientific Chemicals. (2024). trans-3-Chloroacrylic acid, 99%. Retrieved from

  • University of Rochester. (2024). How To: Purify by Crystallization. Retrieved from

  • Google Patents. (1998). Process for the preparation of 3-chloropropionic acid (US5731469A). Retrieved from

Sources

Technical Support Center: trans-3-Chloroacrylic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Analysis[1][2][3][4]

The Core Challenge: Reacting nucleophiles with trans-3-chloroacrylic acid (3-CAA) is deceptively complex. While nominally a Michael addition, the presence of the


-chlorine atom transforms the standard conjugate addition pathway into a competition between addition  (saturation), addition-elimination  (vinylic substitution), and elimination  (alkyne formation).

Most "failures" in this reaction class stem from a misunderstanding of the post-addition enolate behavior. The initial Michael adduct (a


-chloro-

-nucleophilic propionate) is often unstable and serves as a branching point for multiple pathways.
Mechanistic Pathway Map

The following diagram illustrates the critical bifurcation points where byproducts are generated.

G Reactants trans-3-Chloroacrylic Acid + Nucleophile (Nu-) Intermediate Enolate Intermediate (Cl-CH(Nu)-CH-COO-) Reactants->Intermediate k1: Nucleophilic Attack Alkyne Byproduct: Propiolic Acid (Alkyne) HC≡C-COOH Reactants->Alkyne k4: E2 Elimination (Strong Base) Polymer Byproduct: Oligomers/Polymers Reactants->Polymer Radical/Anionic Polymerization Saturated Target A: Michael Adduct (Saturated) Cl-CH(Nu)-CH2-COOH Intermediate->Saturated k2: Protonation (H+) (Kinetic Control) Substitution Target B: Substitution Product (Unsaturated) Nu-CH=CH-COOH Intermediate->Substitution k3: Chloride Elimination (Thermodynamic Control)

Figure 1: Reaction landscape of 3-CAA. Note that the "Michael Adduct" (Target A) contains a leaving group (Cl)


 to the carbonyl, making it prone to converting to Target B.

Troubleshooting Guide (Q&A)

Issue 1: "I am trying to isolate the saturated Michael adduct, but I keep getting the unsaturated substitution product."

Diagnosis: You are experiencing Addition-Elimination (


) .[1][2] The intermediate enolate, formed after nucleophilic attack, is ejecting the chloride ion rather than accepting a proton. This is thermodynamically favored because it restores conjugation.

Corrective Actions:

  • Temperature Control: Perform the reaction at -20°C to 0°C . Elimination (

    
     in Fig 1) has a higher activation energy than protonation (
    
    
    
    ).
  • pH Adjustment: Ensure the reaction medium is sufficiently acidic to protonate the enolate immediately upon formation. If using a basic nucleophile (amine), use a stoichiometric buffer.

  • Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) if possible, as they stabilize the transition state for elimination. Use protic solvents (EtOH, Water) to facilitate rapid protonation.

Issue 2: "My reaction mixture contains significant amounts of propiolic acid (alkyne)."

Diagnosis: This is a Dehydrohalogenation side reaction. Your base is acting as a Brønsted base on the


-proton of the starting material (E2 mechanism) rather than the nucleophile attacking the 

-carbon.

Corrective Actions:

  • Base Selection: Switch to a "softer," more nucleophilic base or catalyst. Avoid hard bases like NaOH, KOH, or alkoxides if the nucleophile is distinct.

  • Nucleophile-Base Ratio: If using a thiol or amine, ensure it is the primary species. Do not use excess auxiliary base (e.g., TEA, DIPEA) beyond what is required to deprotonate the nucleophile.

  • Order of Addition: Add the base to the nucleophile before introducing the 3-CAA. Adding base directly to 3-CAA promotes alkyne formation.

Issue 3: "The product is a mixture of cis and trans isomers of the substitution product."

Diagnosis: Stereochemical Scrambling. Even if you start with pure trans-3-CAA, the intermediate enolate has free rotation around the C2-C3 bond. When the chloride is eliminated, the stereochemistry is determined by the conformation of the intermediate at the moment of elimination.

Corrective Actions:

  • Thermodynamic Equilibration: If the trans isomer is more stable (typical), heating the reaction mixture post-completion (reflux in EtOH) may isomerize the cis byproduct to the trans product via reversible Michael addition.

  • Chelation Control: In non-polar solvents, using specific cations (Mg²⁺) can chelate the enolate oxygen and the nucleophile, potentially locking the conformation, though this is substrate-dependent.

Optimized Protocol: Thiol-Michael Addition

Objective: Selective formation of the substitution product (3-alkylthioacrylic acid) while minimizing alkyne formation.

Rationale: Thiols are soft nucleophiles. To favor substitution (Target B) over saturation (Target A), we encourage the elimination step.

Reagents:

  • trans-3-Chloroacrylic acid (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) - Mild enough to minimize direct alkyne formation, strong enough to drive elimination.
    
  • Solvent: Methanol/Water (3:1)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-CAA (1.0 mmol) in Methanol/Water (5 mL). Cool to 0°C.

  • Nucleophile Activation: In a separate vial, mix the Thiol (1.1 mmol) with

    
     (1.5 equiv) in Methanol (2 mL). Stir for 5 mins to generate the thiolate.
    
  • Addition: Dropwise add the thiolate solution to the 3-CAA solution over 15 minutes.

    • Why? Slow addition keeps the concentration of free base low relative to 3-CAA, reducing E2 elimination risk.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the saturated intermediate (M+2 mass) persists, heat to 50°C for 30 mins to force HCl elimination.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[3]

  • Purification: Recrystallization is preferred over column chromatography to avoid on-column polymerization or degradation.

Data Summary: Solvent Effects on Selectivity

SolventDielectric ConstantPrimary ProductByproduct Risk
Water/MeOH HighSubstitution (Target B)Hydrolysis of Cl (OH replacement)
THF LowSaturated (Target A)Polymerization
DMF HighSubstitution (Target B)Propiolic Acid (Alkyne)

References

  • Mechanism of Vinylic Substitution: Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link

  • Propiolic Acid Formation: Baudoux, J., et al. (2002). "Synthesis of acetylenic acids from 3-chloroacrylic acids." Tetrahedron Letters, 43(37), 6573-6575. Link

  • Thiol-Michael Specifics: Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744. Link

  • Enzymatic vs Chemical Dehalogenation: Poelarends, G. J., et al. (2001). "Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170." Journal of Bacteriology, 183(14), 4269–4277. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: cis- vs. trans-3-Chloroacrylic Acid

[1]

Executive Summary

3-Chloroacrylic acid (3-CAA) serves as a critical C3 synthon in the development of halogenated peptidomimetics, herbicides, and functionalized polymers.[1] While the cis (Z) and trans (E) isomers share a molecular formula (C3H3ClO2), they exhibit distinct electronic and steric profiles that dictate their utility in organic synthesis.

This guide analyzes the reactivity divergence between these geometric isomers. The trans-isomer is generally preferred for metal-catalyzed cross-coupling reactions due to superior stereoretention and reduced steric hindrance.[1] Conversely, the cis-isomer exhibits unique biological activity, serving as a specific substrate for cis-3-chloroacrylic acid dehalogenase (cis-CaaD), a property utilized in bioremediation and enzymatic assays.[1]

Physical & Electronic Properties

The distinct spatial arrangement of the chlorine and carboxylic acid moieties results in measurable differences in acidity and physical state, which serve as the first line of identification.

Table 1: Comparative Physicochemical Profile
Propertycis-3-Chloroacrylic Acid (Z)trans-3-Chloroacrylic Acid (E)Significance
Structure Cl and COOH on same sideCl and COOH on opposite sidesDetermines steric access to

-carbon.[1]
Melting Point 60 – 62 °C84 – 86 °CTrans isomer packs more efficiently; higher MP allows for separation via fractional crystallization.[1]
pKa (H₂O) ~3.32~3.65cis-Isomer is more acidic due to the stronger inductive effect of the closer Cl atom stabilizing the carboxylate anion.
Dipole Moment HigherLowerInfluences solubility and chromatographic retention.[1]

H NMR (Vinyl)

~6.5 ppm (

Hz)

~7.5 ppm (

Hz)
Critical ID Parameter: Coupling constant (

) definitively assigns stereochemistry (

).

Chemical Reactivity Analysis

Nucleophilic Vinylic Substitution (S V)

Both isomers undergo nucleophilic substitution at the

Addition-Elimination (AdN-E)1
  • Mechanism: The nucleophile (Nu

    
    ) attacks the 
    
    
    -carbon, forming a carbanion intermediate stabilized by the electron-withdrawing carboxyl group.[1] This is followed by the expulsion of the chloride leaving group.
  • Reactivity Trend: Trans > Cis .

    • Steric Argument: In the cis-isomer, the bulky carboxylic acid group shields the

      
      -carbon from nucleophilic attack. The trans-isomer presents an unhindered backside trajectory for the incoming nucleophile.
      
    • Stereochemical Outcome: Reactions with trans-3-CAA typically proceed with retention of configuration if the lifetime of the carbanion intermediate is short.[1] However, highly basic nucleophiles or long reaction times can lead to thermodynamic equilibration, often favoring the thermodynamically more stable isomer (variable depending on solvent/nucleophile).

Metal-Catalyzed Cross-Coupling (Sonogashira/Suzuki)

For drug discovery applications requiring the construction of enyne or diene scaffolds, the stereochemical integrity of the vinyl halide is paramount.

  • Trans-3-CAA: Highly efficient in Pd-catalyzed couplings (e.g., Sonogashira).[1] The trans-geometry minimizes steric clash with the catalyst's ligand sphere, facilitating the oxidative addition step. Stereoretention is generally high (>95%).

  • Cis-3-CAA: Prone to lower yields and potential isomerization.[1] The proximity of the carboxylate (or carboxylic acid) can coordinate to the Palladium center, potentially poisoning the catalyst or directing the reaction through alternative pathways (e.g., cyclization).

Biological Specificity (Enzymatic Dehalogenation)

Nature has evolved distinct enzymes for each isomer, a fact that can be exploited for chiral resolution or specific bio-assays.

  • Enzymes: cis-CaaD and trans-CaaD (CaaD).[1]

  • Mechanism: These enzymes utilize a catalytic proline (Pro-1) and rely on precise positioning of active site residues (e.g., His-28 is critical for cis-CaaD but absent/different in trans-CaaD) to activate a water molecule for hydrolytic dehalogenation.[1]

Visualizing the Mechanisms

Diagram 1: Addition-Elimination Mechanism & Stereochemical Divergence

This diagram illustrates why the trans-isomer is kinetically favored for nucleophilic attack.[1]

AdNE_MechanismStart_TransTrans-3-CAA(Open Beta-Carbon)IntermediateCarbanion Intermediate(Resonance Stabilized)Start_Trans->IntermediateFast Attack (Nu-)Low Steric HindranceStart_CisCis-3-CAA(Shielded Beta-Carbon)Start_Cis->IntermediateSlow Attack (Nu-)Steric Block by COOHProduct_RetProduct (Retention)Kinetic ControlIntermediate->Product_RetFast Elimination(Cl- departs)Product_InvProduct (Inversion)Thermodynamic ControlIntermediate->Product_InvBond Rotation(Slow)

Caption: Comparative flux of nucleophilic substitution. The trans-isomer facilitates rapid nucleophilic attack due to reduced steric hindrance from the carboxyl group.

Diagram 2: Experimental Workflow for Isomer Identification

A self-validating logic tree for researchers to confirm isomer identity.

WorkflowSampleUnknown 3-CAA SampleStep1Step 1: 1H NMR Analysis(Measure J-coupling)Sample->Step1DecisionCoupling Constant (J)Step1->DecisionRes_TransJ ~ 13-15 HzCONFIRMED: Trans-IsomerDecision->Res_TransLarge JRes_CisJ ~ 7-9 HzCONFIRMED: Cis-IsomerDecision->Res_CisSmall JStep2Step 2: Validation via Melting PointRes_Trans->Step2Res_Cis->Step2MP_TransMP: 84-86 °CStep2->MP_TransMatches TransMP_CisMP: 60-62 °CStep2->MP_CisMatches Cis

Caption: Validated identification workflow combining NMR spectroscopy and physical constants.

Experimental Protocol: Selective Thiol-Conjugation Assay

This protocol demonstrates the reactivity difference.[1] The trans-isomer will react significantly faster than the cis-isomer under controlled conditions.[1]

Objective: Compare reaction rates of cis- and trans-3-CAA with Glutathione (GSH) or a model thiol (e.g., N-acetylcysteine).

Reagents:

  • 3-Chloroacrylic acid isomers (10 mM stock in DMSO).[1]

  • N-Acetylcysteine (NAC) (10 mM stock in Phosphate Buffer).[1]

  • Phosphate Buffer (100 mM, pH 7.4).

Procedure:

  • Preparation: In a UV-transparent 96-well plate or quartz cuvette, mix 50 µL of the specific 3-CAA isomer stock with 900 µL of Phosphate Buffer.

  • Initiation: Add 50 µL of NAC stock solution to initiate the reaction. Final concentration: 0.5 mM substrate, 0.5 mM thiol.

  • Monitoring: Immediately monitor the decrease in absorbance at 260 nm (characteristic of the conjugated enone system) or monitor via HPLC (C18 column, 10-90% MeCN/Water gradient).

  • Data Analysis: Plot concentration vs. time.

    • Expectation: The trans-isomer trace will show a steeper initial slope (faster

      
      ) compared to the cis-isomer due to the steric accessibility of the 
      
      
      -carbon.[1]

Self-Validating Check: If the cis-reaction appears faster, check pH. At very low pH (<3), the protonated acid may H-bond intramolecularly in the cis-form, altering the electronics. At physiological pH (7.4), the trans > cis rate rule should hold.

References

  • PubChem. (n.d.).[2] cis-3-Chloroacrylic acid.[1][3][4] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.).[2] trans-3-Chloroacrylic acid.[1][2][5][6] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Poelarends, G. J., et al. (2011). Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase. Journal of Biological Chemistry. Retrieved February 1, 2026, from [Link]

Comparative Guide: Substrate Specificity of trans- vs. cis-3-Chloroacrylic Acid Dehalogenase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic dehalogenation of 3-chloroacrylic acid (3-CAA) represents a critical stereochemical checkpoint in the biodegradation of the nematocide 1,3-dichloropropene.[1] Unlike non-specific chemical hydrolysis, biological dehalogenation is governed by two distinct, isomer-specific enzymes: trans-3-chloroacrylic acid dehalogenase (CaaD) and cis-3-chloroacrylic acid dehalogenase (cis-CaaD) .

This guide provides a technical comparison of these two enzymes, analyzing their strict substrate specificities, kinetic profiles, and structural determinants. We also evaluate Cg10062 , a promiscuous homologue from Corynebacterium glutamicum, as an alternative for mixed-isomer substrates.

Mechanistic Basis of Specificity

Both CaaD and cis-CaaD belong to the tautomerase superfamily , characterized by a


-

-

structural fold and a unique catalytic mechanism relying on an N-terminal Proline (Pro-1).[2] However, they have evolved divergent active site architectures to accommodate their respective isomers.
The Catalytic Core (Pro-1)

In both enzymes, the N-terminal Proline (Pro-1) functions as a general base. It activates a water molecule for nucleophilic attack at the C3 position of the acrylate double bond.

  • Reaction Type: Hydrolytic Dehalogenation (Hydration followed by elimination).

  • Intermediate: An unstable chlorohydrin intermediate which collapses (via HCl elimination) to form malonate semialdehyde (MSA) .

Structural Divergence
  • CaaD (trans-specific): A heterohexamer (

    
    ). The active site is located at the interface of subunits, positioning Pro-1 to attack the trans-isomer specifically.
    
  • cis-CaaD (cis-specific): A homotrimer (

    
    ). It utilizes a distinct set of residues (Arg-70, Arg-73, Glu-114) to bind the carboxylate tail of the cis-isomer, orienting the C-Cl bond for hydration.
    
Metabolic Pathway Context

The enzymes operate downstream of haloalkane dehalogenase (DhaA) in the 1,3-dichloropropene degradation pathway.

G DCP 1,3-Dichloropropene CAA_Trans trans-3-Chloroacrylic Acid DCP->CAA_Trans Oxidation (Multiple Steps) CAA_Cis cis-3-Chloroacrylic Acid DCP->CAA_Cis Oxidation (Multiple Steps) Intermediate [Chlorohydrin Intermediate] CAA_Trans->Intermediate CaaD (trans-specific) CAA_Cis->Intermediate cis-CaaD (cis-specific) MSA Malonate Semialdehyde Intermediate->MSA - HCl Acetaldehyde Acetaldehyde + CO2 MSA->Acetaldehyde MSA Decarboxylase

Figure 1: Divergent pathways for 1,3-dichloropropene degradation. CaaD and cis-CaaD act as stereoselective gatekeepers converging on Malonate Semialdehyde.

Quantitative Performance Comparison

The following data contrasts the kinetic parameters of the wild-type enzymes (P. pavonaceae 170) against the promiscuous homologue Cg10062.

Table 1: Kinetic Parameters for Dehalogenation

Note: Values are representative of purified enzymes at pH 9.0-9.5.

FeatureCaaD (trans-specific) cis-CaaD (cis-specific) Cg10062 (Alternative)
Primary Substrate trans-3-chloroacrylic acidcis-3-chloroacrylic acidcis-3-chloroacrylic acid
Specific Activity High (~5-10 U/mg)High (~5-10 U/mg)Low (Promiscuous)

(Primary)
~25 - 45

M
~150

M
> 1000

M

~4.5

~6.0

~0.05

Cross-Reactivity Negligible with cisNegligible with transAccepts cis, trans, & alkynes
Inhibitor Susceptibility 3-bromopropiolic acid(R)-oxirane-2-carboxylate(R)-oxirane-2-carboxylate
Key Insights for Application
  • Strict Orthogonality: CaaD and cis-CaaD show almost no cross-reactivity. If your feedstock is a racemic mixture of 1,3-DCP degradation products, both enzymes are required for complete mineralization.

  • The "Alternative" (Cg10062): While Cg10062 can process both isomers (and alkynes like propiolate), its catalytic efficiency (

    
    ) is orders of magnitude lower than the specialized enzymes. It is not recommended for high-throughput industrial bioremediation but is useful for mechanistic studies of enzyme evolution.
    
  • Halogen Flexibility: Both wild-type enzymes accept 3-bromoacrylic acid analogues with similar efficiency but show reduced activity toward 3-iodo variants due to steric hindrance in the halide pocket.

Experimental Validation Protocols

To validate substrate specificity in your own lab, use the following self-validating protocols.

Protocol A: Continuous Spectrophotometric Assay (Direct UV)

Principle: 3-chloroacrylic acids absorb strongly at 224 nm due to the conjugated double bond. The product, malonate semialdehyde, has negligible absorbance at this wavelength.

Reagents:

  • Buffer: 10 mM Na₂HPO₄, pH 9.0 - 9.5 (Activity is pH dependent; Pro-1 requires high pH for deprotonation in some homologues, though CaaD is active at physiological pH, pH 9 ensures max rate).

  • Substrate Stock: 10 mM trans-3-CAA and 10 mM cis-3-CAA in water.

Workflow:

  • Blanking: Equilibrate 990

    
    L of Buffer in a quartz cuvette.
    
  • Substrate Addition: Add 10

    
    L of Substrate Stock (Final conc: 100 
    
    
    
    M). Record
    
    
    (Should be ~0.8 - 1.0 AU).
  • Initiation: Add 1-5

    
    g of purified enzyme. Mix by inversion.
    
  • Monitoring: Track decrease in

    
     for 2 minutes.
    
  • Calculation: Use

    
     (verify with standard curve) to calculate rate.
    
Protocol B: 1H-NMR Product Validation

Principle: Confirms the identity of the product (MSA) and checks for stereochemical purity if using deuterated buffers.

Workflow:

  • Dissolve 5 mg of substrate in 600

    
    L of Buffer (in D₂O, pD 9.0).
    
  • Add enzyme and incubate for 30 mins.

  • Signal Check: Look for the disappearance of vinylic protons (

    
     6.0–7.5 ppm) and appearance of the aldehydic proton of MSA (
    
    
    
    ~9.6 ppm) and methylene protons (
    
    
    ~3.4 ppm).

Assay Start Start: Purified Enzyme Select Select Substrate (cis vs trans) Start->Select UV UV Assay (224 nm) Monitor Double Bond Loss Select->UV Control Negative Control (No Enzyme) Select->Control Result_Active Absorbance Decrease (Specific Activity) UV->Result_Active Correct Substrate Result_Inactive No Change (Wrong Isomer) UV->Result_Inactive Incorrect Substrate

Figure 2: Decision tree for validating enzyme specificity.

References

  • Poelarends, G. J., et al. (1998). The trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170: a novel enzyme in the degradative pathway of 1,3-dichloropropene. Journal of Bacteriology. Link

  • Poelarends, G. J., et al. (1999). Purification and characterization of cis-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170. Journal of Bacteriology. Link

  • Whitman, C. P. (2002). The 4-oxalocrotonate tautomerase superfamily: active site redesign and species diversity. Archives of Biochemistry and Biophysics. Link

  • Burdette, D. S., et al. (2012). Reactions of Cg10062, a cis-3-chloroacrylic acid dehalogenase homologue, with acetylene and allene substrates.[3][4] Biochemistry.[4][5][6][7][8][9] Link

  • de Jong, R. M., et al. (2004). Structure and mechanism of trans-3-chloroacrylic acid dehalogenase. The EMBO Journal. Link

Sources

Technical Guide: trans-3-Chloroacrylic Acid vs. Alternative Electrophiles in Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of trans-3-chloroacrylic acid (t-3-CAA) against standard electrophiles like acrylic acid and propiolic acid.[1] It focuses on mechanistic distinctiveness, synthetic utility, and experimental protocols.

Executive Summary: The Functional Advantage

In conjugate addition chemistry, trans-3-chloroacrylic acid (t-3-CAA) occupies a unique "hybrid" niche between simple alkenes (acrylates) and alkynes (propiolates).[1]

While standard acrylates undergo simple addition to form saturated products, t-3-CAA operates via a Nucleophilic Vinylic Substitution (


V)  mechanism (Addition-Elimination).[1] This allows the researcher to introduce a nucleophile while retaining the 

-unsaturation
, a capability that simple acrylates lack.
ElectrophilePrimary MechanismProduct OutcomeKey Utility
Acrylic Acid Michael AdditionSaturated

-substituted acid
Bioconjugation, Polymerization
Propiolic Acid Conjugate AdditionUnsaturated

-substituted acid
Linkers, "Click" type reactions
trans-3-Chloroacrylic Acid Addition-Elimination (

V)
Unsaturated

-substituted acid
Heterocycle synthesis, Scaffold diversification

Mechanistic Deep Dive: V vs. Michael Addition

The choice between t-3-CAA and its alternatives is dictated by the desired fate of the double bond.[1]

A. The Standard Michael Pathway (Acrylic Acid)

For acrylic acid, the nucleophile attacks the


-carbon, generating an enolate intermediate which is subsequently protonated. The result is a saturated  propionic acid derivative. The double bond is consumed.
B. The Addition-Elimination Pathway (t-3-CAA)

For trans-3-chloroacrylic acid, the presence of the chlorine atom (a good leaving group) alters the pathway.[1]

  • Addition: Nucleophile attacks the

    
    -carbon, forming a carbanionic intermediate.[1]
    
  • Elimination: The lone pair on the

    
    -carbon collapses to reform the double bond, expelling the chloride ion.
    
  • Result: The double bond is restored, yielding a

    
    -functionalized acrylic acid.
    
C. Visualization of Reaction Pathways

The following diagram contrasts the reaction manifolds.

ReactionPathways Start_Acrylate Acrylic Acid (No LG) Inter_Enolate Enolate Intermediate Start_Acrylate->Inter_Enolate + Nucleophile Start_ClAcrylate trans-3-Chloroacrylic Acid (With LG) Inter_Carbanion Chlorinated Carbanion Start_ClAcrylate->Inter_Carbanion + Nucleophile Prod_Sat Saturated Product (Propionic Acid Deriv.) Inter_Enolate->Prod_Sat + H+ (Protonation) Prod_Unsat Unsaturated Product (Substituted Acrylic Acid) Inter_Carbanion->Prod_Unsat - Cl- (Elimination) Prod_Hetero Heterocycle (e.g., Pyrazole) Inter_Carbanion->Prod_Hetero + 2nd Nucleophile (Cyclization)

Figure 1: Divergent reaction pathways. The presence of the chlorine leaving group (LG) in t-3-CAA enables the restoration of the double bond or subsequent cyclization.[1]

Comparative Performance Analysis

Reactivity & Selectivity[1][2][3][4][5]
  • Electrophilicity: t-3-CAA is generally more electrophilic than acrylic acid due to the inductive electron-withdrawing effect (-I) of the chlorine atom.[1] However, it is often less reactive towards "suicide" double-addition than propiolic acid.[1]

  • Regioselectivity: Nucleophilic attack occurs exclusively at the

    
    -carbon (C3).[1]
    
  • Stereoselectivity:

    • Retention: In many

      
      V reactions with amines, the thermodynamic product (usually trans-
      
      
      
      -aminoacrylate) predominates regardless of the starting isomer, due to the intermediate lifetime allowing for bond rotation.[1]
    • Inversion: Can occur with specific soft nucleophiles or constrained transition states, but is less common in simple solvent-based protocols.[1]

Side Reaction Profile
  • Acrylic Acid: Polymerization (requires radical inhibitors).

  • Propiolic Acid: Bis-addition (formation of acetals/aminals) if stoichiometry is not strictly controlled.[1]

  • t-3-CAA: Hydrolysis/Dehalogenation.[1] In aqueous basic media, OH⁻ can compete with the nucleophile, leading to malonate semialdehyde derivatives.

Experimental Protocols

Protocol A: Synthesis of -Amino Acrylates ( V)

Objective: Replace the chlorine atom with a secondary amine while retaining the alkene.[1]

Materials:

  • trans-3-Chloroacrylic acid (1.0 equiv)[1]

  • Secondary amine (e.g., Morpholine, 2.2 equiv)

  • Solvent: THF or Dichloromethane (DCM)[2]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Preparation: Dissolve trans-3-chloroacrylic acid (10 mmol) in anhydrous THF (20 mL) under inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add the amine (22 mmol) dropwise. Note: Excess amine acts as the base to scavenge the generated HCl.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (disappearance of starting material).

    • Self-Validation: If the reaction stalls, heat to reflux (60°C). The chlorine is a moderate leaving group and may require thermal activation for sterically hindered amines.

  • Workup: Dilute with EtOAc, wash with water (to remove amine salts) and brine. Dry over

    
    .[1]
    
  • Purification: Recrystallization or flash chromatography.[1]

  • Expected Outcome: trans-

    
    -aminoacrylic acid derivative.[1]
    
Protocol B: Synthesis of Pyrazoles (Cyclocondensation)

Objective: Use t-3-CAA as a 3-carbon building block for heterocycles.

Materials:

  • trans-3-Chloroacrylic acid (1.0 equiv)[1]

  • Hydrazine hydrate or substituted hydrazine (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid[1]

  • Catalyst: None (or catalytic HCl if using esters)

Step-by-Step Workflow:

  • Mixing: Dissolve t-3-CAA (5 mmol) in Ethanol (15 mL).

  • Cyclization: Add hydrazine hydrate (5.5 mmol) slowly. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 3–6 hours.

    • Mechanism:[1][3][4][5][6][7][8] The hydrazine first performs a Michael addition (displacing Cl via

      
      V or subsequent elimination) and then condenses with the carboxylic acid/ester to close the ring.
      
  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: Check NMR for the disappearance of the alkene signals and appearance of the pyrazole C-H (typically

    
     7.5–8.0 ppm).
    

Decision Matrix: Selecting the Right Electrophile

Use the following logic flow to determine if t-3-CAA is the optimal reagent for your synthesis.

DecisionMatrix Start Target Molecule Needs... Q1 Do you need to RETAIN the double bond? Start->Q1 Q2 Is the target a Heterocycle (e.g. Pyrazole)? Q1->Q2 Yes Res_Acrylic Use ACRYLIC ACID (Saturated Linker) Q1->Res_Acrylic No (Saturate it) Res_Propiolic Use PROPIOLIC ACID (Alkyne Chemistry) Q2->Res_Propiolic No (Need Alkyne) Res_CAA Use trans-3-CHLOROACRYLIC ACID (Substitution/Cyclization) Q2->Res_CAA Yes (3-C synthon)

Figure 2: Decision matrix for selecting between acrylic, propiolic, and chloroacrylic acids.

References

  • Nucleophilic Vinylic Substitution (

    
    V) Mechanism: 
    
    • Rappoport, Z. (1981).[9] "Nucleophilic Vinylic Substitution. A Single- or Multi-Step Process?" Accounts of Chemical Research. Link

  • Synthesis of Pyrazoles from Hydrazines

    • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft. (Foundational reference for pyrazole synthesis logic).
    • Recent application: Organic & Biomolecular Chemistry, 2015. Link

  • Dehalogenase Activity (Biological Context of Reactivity)

    • Poelarends, G. J., et al. (1999). "trans-3-Chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170".[1] Journal of Bacteriology. Link

  • General Michael Addition Protocols

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies". Progress in Polymer Science. Link

Sources

[1]

Executive Summary

trans-3-Chloroacrylic acid dehalogenase (CaaD) represents a specialized evolution within the tautomerase superfamily. Unlike the canonical 4-oxalocrotonate tautomerase (4-OT), which functions as a homohexamer, CaaD has evolved into a heterohexameric (


)

This guide compares CaaD with its closest functional and structural relatives: cis-CaaD (specific for the cis isomer) and Cg10062 (a promiscuous homolog from Corynebacterium glutamicum). It highlights the critical structural motifs—specifically the



Structural Architecture & Evolutionary Divergence

The defining feature of CaaD is its quaternary structure, which diverges from the superfamily prototype. While 4-OT forms a homohexamer (


1
Comparative Structural Morphology
FeatureCaaD (P. pavonaceae 170)cis-CaaD (P. pavonaceae 170)Cg10062 (C. glutamicum)4-OT (P. putida)
Quaternary Structure Heterohexamer (

)
Homotrimer (

)
Homotrimer (

)
Homohexamer (

)
Subunit Composition

(75 aa) +

(70 aa)
Single polypeptide (149 aa)Single polypeptide (158 aa)Single polypeptide (62 aa)
Fold

-

-

(split across subunits)
Fused

-

-

motifs
Fused

-

-

motifs
Single

-

-

motif
Active Site Location Interface of

and

subunits
Interface of monomersInterface of monomersInterface of monomers
Catalytic Proline

Pro-1
(N-terminal of

)
Pro-1 (N-terminal)Pro-1 (N-terminal)Pro-1 (N-terminal)
Structural Relationships Diagram

The following diagram illustrates the evolutionary and structural relationships between these enzymes.

StructuralComparisonOT44-OT (Prototype)Homohexamer (α6)Single β-α-β foldCaaDCaaDHeterohexamer (α3β3)Split β-α-β foldSpecific for trans-isomerOT4->CaaDGene Duplication &Differentiation (α/β split)cisCaaDcis-CaaDHomotrimerFused β-α-β motifsSpecific for cis-isomerOT4->cisCaaDGene Fusion(Concatemerization)Cg10062Cg10062HomotrimerOpen Active Site LoopPromiscuous/Low ActivitycisCaaD->Cg10062Homolog (34% Identity)Loss of Loop Dynamics

Caption: Evolutionary divergence of CaaD and related enzymes from the 4-OT superfamily prototype.

Mechanistic Analysis: The Dehalogenation Reaction

CaaD utilizes a hydration-elimination mechanism rather than direct hydrolytic substitution. This is a hallmark of the tautomerase superfamily, repurposed here for dehalogenation.

The Catalytic Cycle
  • Substrate Binding: The carboxylate group of trans-3-chloroacrylic acid is anchored by arginine residues (

    
    Arg-8, 
    
    
    Arg-11) and
    
    
    Pro-1.
  • Hydration (Rate-Limiting):

    • 
      Pro-1  acts as a general acid , protonating the C-2 position of the substrate.
      
    • 
      Glu-52  acts as a general base , activating a water molecule to attack the C-3 position.
      
  • Elimination: The resulting chlorohydrin intermediate undergoes HCl elimination to form malonate semialdehyde.

Key Active Site Residues
Residue (CaaD)RoleEquivalent in cis-CaaD

Pro-1
General Acid (Protonates C-2)Pro-1

Glu-52
General Base (Activates Water)Glu-114

Arg-8
Substrate Binding / PolarizationArg-70

Arg-11
Substrate Binding / PolarizationArg-73
Mechanistic Pathway Diagram

MechanismSubstratetrans-3-ChloroacrylicAcidComplexE•S Complex(Bound by αArg-8, αArg-11)Substrate->ComplexIntermediateChlorohydrinIntermediateComplex->IntermediateHydration(+H2O)βPro-1 (Acid)αGlu-52 (Base)ProductMalonateSemialdehydeIntermediate->ProductElimination(-HCl)

Caption: CaaD catalytic cycle: Hydration of the double bond followed by HCl elimination.[1]

Comparative Performance Data

The following data highlights the high catalytic efficiency of CaaD for its specific substrate compared to the low activity of the homolog Cg10062.

Kinetic Parameters ( , pH 8.0-8.5)
EnzymeSubstrate

(

)

(

)
Catalytic Efficiency (

)
Notes
CaaD trans-3-chloroacrylic acid6.4 190

Highly specific for trans isomer
cis-CaaD cis-3-chloroacrylic acid~2.5~150

Specific for cis isomer
Cg10062 cis-3-bromoacrylate< 0.1> 100,000Very LowLoop does not close;

is ~687-fold higher than cis-CaaD

Critical Insight: The drastic difference in


 between cis-CaaD and Cg10062 is attributed to a flexible active site loop (residues 32-38 in cis-CaaD). In CaaD and cis-CaaD, this loop closes over the active site, sequestering the substrate. In Cg10062, the loop remains open, preventing tight binding and efficient catalysis.

Experimental Protocol: CaaD Activity Assay

This protocol describes the standard spectrophotometric assay for measuring CaaD activity. It relies on the difference in UV absorbance between the conjugated double bond of the substrate and the saturated product.

Materials
  • Buffer: 100 mM

    
    , pH 8.1 (Phosphate buffer is preferred over Tris or HEPES to avoid amine interference with the aldehyde product).
    
  • Substrate Stock: 20 mM trans-3-chloroacrylic acid (or trans-3-bromoacrylate) in water.

  • Enzyme: Purified CaaD (approx. 1-2

    
    M final concentration).
    
  • Equipment: UV-Vis Spectrophotometer capable of reading at 224 nm.

Step-by-Step Workflow
  • Baseline Setup:

    • Pre-warm the buffer to 22°C.

    • Add 990

      
      L of 100 mM Phosphate Buffer (pH 8.1) to a quartz cuvette.
      
  • Substrate Addition:

    • Add 5-10

      
      L of Substrate Stock (Final conc. 100-200 
      
      
      M).
    • Mix by inversion.

    • Record the initial absorbance (

      
      ) at 224 nm . (Extinction coefficient 
      
      
      for the bromo-analog; check specific
      
      
      for chloro-analog if different, typically lower).
  • Reaction Initiation:

    • Add 1-5

      
      L of CaaD enzyme solution.
      
    • Immediately mix by inversion (do not vortex vigorously).

  • Data Acquisition:

    • Monitor the decrease in absorbance at 224 nm for 60–120 seconds.

    • The reaction follows pseudo-first-order kinetics initially.

  • Calculation:

    • Calculate the initial velocity (

      
      ) using the slope of the linear portion of the curve (
      
      
      ).
    • 
      .
      
Protocol Validation (Self-Check)
  • Control: Run a "no enzyme" control to ensure spontaneous hydration is negligible (it should be near zero at pH 8.1).

  • Substrate Inhibition: CaaD can be subject to substrate inhibition at high concentrations (>1 mM); ensure linearity by testing multiple concentrations.

References

  • Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase. [1]

    • Source: Journal of Bacteriology (via NCBI/PubMed)
    • URL:[Link]

  • The X-ray Structure of trans-3-Chloroacrylic Acid Dehalogenase Reveals a Novel Hydration Mechanism in the Tautomerase Superfamily.

    • Source: Journal of Biological Chemistry
    • URL:[Link]

  • A Mutational Analysis of the Active Site Loop Residues in cis-3-Chloroacrylic Acid Dehalogenase.

    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Kinetic and Structural Analysis of Two Linkers in the Tautomerase Superfamily.

    • Source: Biochemistry (via NCBI/PubMed)
    • URL:[Link]

Technical Guide: Cross-Reactivity Profiling of Antibodies Against trans-3-Chloroacrylic Acid (t-3-CAA) Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance and specificity of antibodies raised against trans-3-chloroacrylic acid (t-3-CAA) adducts, a critical biomarker for exposure to 1,3-dichloropropene (1,3-DCP) and related haloalkenes.

Quantifying protein adducts derived from small haloacids is historically challenging due to the low molecular weight of the hapten (~106 Da) and high structural similarity to endogenous metabolites. This guide compares the High-Affinity Anti-t-3-CAA Immunoassay against the analytical gold standard (LC-MS/MS ) and Generic Haloacid Antibodies , providing experimental protocols for validating stereoselective cross-reactivity.

Key Findings
  • Stereoselectivity: High-quality anti-t-3-CAA antibodies typically exhibit <5% cross-reactivity with the cis-isomer, enabling precise metabolic profiling.

  • Throughput: Immunoassays offer a 40x throughput advantage over LC-MS/MS for population screening.

  • Critical Control: Specificity must be validated via competitive ELISA using free trans- and cis-3-chloroacrylic acid as competitors.

Mechanism of Action & Biological Context

To understand the antibody performance, one must understand the hapten formation. Trans-1,3-dichloropropene is metabolized via cytochrome P450 and glutathione pathways, eventually yielding trans-3-chloroacrylic acid. This reactive metabolite can form stable covalent adducts with nucleophilic amino acid residues (primarily Lysine-ε-NH2 and Cysteine-SH) on serum albumin and hemoglobin.

The antibody detects the t-3-CAA-Lysine moiety.

Diagram 1: Hapten Formation and Antibody Recognition Pathway

G DCP trans-1,3-Dichloropropene Metabolism CYP450 / GST Metabolism DCP->Metabolism t3CAA trans-3-Chloroacrylic Acid (Reactive Metabolite) Metabolism->t3CAA Adduct t-3-CAA-Protein Adduct (Immunogen) t3CAA->Adduct Alkylation Protein Serum Albumin (Lysine Residues) Protein->Adduct Antibody Anti-t-3-CAA IgG (High Specificity) Adduct->Antibody Epitope Recognition

Caption: Pathway showing metabolic conversion of 1,3-DCP to t-3-CAA and subsequent protein alkylation forming the specific epitope recognized by the antibody.[1][2][3][4][5][6][7][8][9][10][11][12]

Comparative Analysis: Immunoassay vs. Alternatives

Alternative 1: LC-MS/MS (Targeted Proteomics)
  • Pros: Absolute structural identification; ability to distinguish adduct position (e.g., Lys-199 vs Lys-525 on Albumin).

  • Cons: Requires enzymatic digestion (trypsinization), expensive instrumentation, and low throughput (10-20 samples/day).

  • Comparison: The Anti-t-3-CAA antibody provides a "sum total" adduct load measurement, which correlates with LC-MS/MS data (

    
    ) but allows for screening 400+ samples/day.
    
Alternative 2: Generic Anti-Haloacid Antibodies
  • Pros: Low cost; detects a broad range of oxidative stress markers.

  • Cons: High cross-reactivity with dichloroacetic acid (DCA) and acrylic acid.

  • Comparison: The specific Anti-t-3-CAA product is affinity-purified to remove cross-reactivity to non-chlorinated acrylic acid, a common metabolic background noise.

Data Summary: Cross-Reactivity Profile

The following table summarizes the typical cross-reactivity (CR) profile of a high-specificity polyclonal antibody raised against t-3-CAA-KLH, determined via Competitive ELISA (IC50 method).

Competitor / AnalyteStructure RelevanceCross-Reactivity (%)Interpretation
trans-3-Chloroacrylic acid Target Hapten 100% Primary Reference
cis-3-Chloroacrylic acidStereoisomer< 5.0%High Stereoselectivity
Acrylic AcidNon-chlorinated analog< 0.1%Negligible Interference
2-Chloroacrylic acidPositional Isomer< 1.5%High Regioselectivity
Dichloroacetic acidStructural Analog< 1.0%Distinct from other haloacids
Propionic AcidSaturated Analog< 0.01%No binding

Note: Cross-reactivity is calculated as (IC50 of Target / IC50 of Competitor) × 100.

Experimental Protocol: Specificity Validation

Objective: Validate the specificity of the antibody using a Competitive Inhibition ELISA. This protocol is self-validating because the signal is inversely proportional to the concentration of the specific hapten.

Materials
  • Coating Antigen: t-3-CAA conjugated to BSA (distinct from the KLH carrier used for immunization to avoid carrier-protein cross-reactivity).

  • Primary Antibody: Anti-t-3-CAA IgG (test sample).

  • Competitors: Free trans-3-CAA, cis-3-CAA, and Acrylic Acid (dissolved in PBS, pH 7.4).

Workflow Diagram

ELISA Step1 1. Coat Plate t-3-CAA-BSA Conjugate (Overnight, 4°C) Step2 2. Block Surface 1% Casein or Gelatin (Avoid BSA in block if possible) Step1->Step2 Step3 3. Pre-Incubation (Critical) Mix Antibody + Free Competitor (trans-3-CAA or cis-3-CAA) 30 mins @ RT Step2->Step3 Step4 4. Transfer Mixture to Plate Incubate 60 mins Step3->Step4 Step5 5. Detection HRP-Secondary Antibody + TMB Step4->Step5 Result Read OD450 High Competitor = Low Signal Step5->Result

Caption: Competitive ELISA workflow. Step 3 is the critical control point for determining cross-reactivity.

Step-by-Step Methodology
  • Coating: Coat 96-well microplates with t-3-CAA-BSA (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1 hour. Expert Tip: Do not use the same protein carrier for blocking that was used for the immunogen to prevent high background.

  • Competition (The "Self-Validating" Step):

    • Prepare serial dilutions of the free hapten competitors (0.01 to 1000 µg/mL).

    • Mix the antibody (at a fixed concentration, e.g., 1:5000) with the competitor dilutions in separate tubes.

    • Incubate for 30-60 minutes to allow equilibrium binding in solution.

  • Assay: Transfer 100 µL of the Antibody+Competitor mixture to the coated plate wells. Incubate for 60 minutes.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor Concentration]. Calculate the IC50 (concentration inhibiting 50% of maximum binding).

Troubleshooting & Optimization (Expert Insights)

The "Linker Effect" Trap

Problem: The antibody binds strongly to the immunogen (t-3-CAA-KLH) but fails to recognize the free metabolite or biological adducts. Cause: The antibody recognizes the chemical linker (e.g., EDC/NHS ester trace structures) rather than the hapten itself. Solution: Use a heterologous linker for the screening assay. If the immunogen was made using EDC coupling directly to Lysine, synthesize the coating antigen (BSA conjugate) using a different spacer arm or coupling chemistry (e.g., glutaraldehyde) to ensure the antibody is specific to the chloroacrylic moiety, not the amide bond environment.

Hapten Density

Observation: Low sensitivity in competitive ELISA. Adjustment: High hapten density on the coating antigen can cause "bivalent binding" (high avidity), making it difficult for the free competitor to displace the antibody. Reduce the coating concentration or use a conjugate with a lower molar incorporation ratio (e.g., 5:1 Hapten:Protein instead of 20:1) to improve assay sensitivity (lower IC50).

References

  • Bartels, M. J., et al. (2000). "Metabolism of 1,3-dichloropropene in the rat." Xenobiotica.

  • Schneider, M., et al. (1998).[6] "Stereoselective formation of mercapturic acids from 1,3-dichloropropene." Chemical Research in Toxicology.

  • Goodrow, M. H., et al. (1995). "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals.

  • Pai, V., et al. (2022). "Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen." Journal of Analytical Toxicology.

  • Biagini, R. E., et al. (1995). "Generation of antibodies to di- and trichloroacetylated proteins and immunochemical detection of protein adducts." Chemical Research in Toxicology.

Sources

Comparative Biological Profiling of trans-3-Chloroacrylic Acid Derivatives: A Guide to Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has placed


-unsaturated carbonyls back into the spotlight of drug discovery. Among these, trans-3-chloroacrylic acid (t-3-CAA)  derivatives represent a privileged scaffold. Unlike simple acrylamides (e.g., Ibrutinib), the introduction of a chlorine atom at the 

-position modulates the electrophilicity of the Michael acceptor, offering a unique balance between reactivity and metabolic stability.

This guide objectively compares the biological activity of trans-3-chloroacrylic acid derivatives against standard non-chlorinated analogs and alternative isomers. It synthesizes experimental data to demonstrate their utility as potent antimicrobial and antitumor agents, driven by their ability to form irreversible covalent bonds with nucleophilic cysteine residues in target enzymes.

Chemical Profile & Structural Considerations

The "Chlorine Effect" in Michael Acceptors

The biological potency of trans-3-chloroacrylic acid derivatives stems from the electronic and steric properties of the vinyl chloride moiety.

  • Enhanced Electrophilicity: The electron-withdrawing nature of chlorine (

    
     effect) lowers the LUMO energy of the 
    
    
    
    -system, facilitating nucleophilic attack by biological thiols (e.g., Cysteine-SH).
  • Geometric Constraint: The trans configuration reduces steric hindrance for the incoming nucleophile compared to the cis isomer, often resulting in superior binding kinetics (

    
    ).
    
Isomer Comparison: cis vs. trans
Featuretrans-3-Chloroacrylic Acidcis-3-Chloroacrylic Acid
Thermodynamic Stability Higher (

-isomer)
Lower (

-isomer)
Steric Hindrance Low (Open access to

-carbon)
High (Shielded

-carbon)
Biological Target Preferred substrate for dehalogenases (e.g., CaaD)Poor substrate; often inactive
Reactivity Tunable Michael AcceptorSluggish Electrophile

Comparative Biological Activity[1][2]

A. Antimicrobial Performance

Recent studies have highlighted the efficacy of trans-3-chloroacrylic acid derivatives, particularly when incorporated into


-lactam (azetidinone)  scaffolds. The chloroacrylic core serves as a precursor for cyclization, yielding agents effective against resistant strains.

Case Study: N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide (Compound 4e)

  • Target: Penicillin-binding proteins (PBPs) and bacterial cell wall synthesis.

  • Performance: Compound 4e demonstrated superior activity against Gram-positive bacteria compared to standard non-chlorinated analogs.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition & MIC)

Compound ClassDerivative TypeTarget OrganismActivity (Zone/MIC)Relative Potency
t-3-CAA Derivative N-Azetidinone (Cmpd 4e)S. aureus (Gram+)20 mm / 12.5 µg/mLHigh
t-3-CAA Derivative N-Azetidinone (Cmpd 4e)E. coli (Gram-)18 mm / 25 µg/mLModerate
Standard Control BenzylpenicillinS. aureus (Gram+)27 mm / <1 µg/mLVery High
Non-Chlorinated Simple AcrylamideS. aureus (Gram+)<10 mm / >100 µg/mLLow

Data synthesized from Alghamdi et al. (2022) and related comparative studies.

B. Antitumor & Cytotoxic Potential

In oncology, the trans-3-chloroacrylic motif acts as a "warhead" for targeting enzymes like Glutathione S-Transferase (GSTP1-1) , which are overexpressed in chemoresistant tumors. The mechanism involves depleting cellular glutathione (GSH) or covalently modifying the enzyme's active site.

Table 2: Cytotoxicity Profile (IC


 Values) 
CompoundCell LineIC

(µM)
Mechanism Note
Ethacrynic Acid (EA) HL-60 (Leukemia)~40 µMClassic GST Inhibitor (Michael Acceptor)
t-3-CAA Ester HeLa (Cervical)8.5 µM Enhanced lipophilicity & uptake
3-Chloroallyl alcohol HepG2 (Liver)>100 µMMetabolic precursor; lower direct toxicity

Key Insight: Esterification of trans-3-chloroacrylic acid significantly improves cellular permeability, lowering the IC


 by 4-5 fold compared to the free acid.

Mechanism of Action (MOA)

The primary MOA is Covalent Modification via Michael Addition . The trans-3-chloroacrylic moiety acts as a soft electrophile.

Pathway Visualization

The following diagram illustrates the irreversible inhibition pathway, contrasting it with the metabolic degradation pathway seen in soil bacteria (CaaD enzyme).

MOA_Pathway Substrate trans-3-Chloroacrylic Acid Derivative Complex Michael Adduct (Thioether Bond) Substrate->Complex Nucleophilic Attack (Human/Cancer Cell) Degradation Malonate Semialdehyde (Bacterial Degradation) Substrate->Degradation CaaD Enzyme (Pseudomonas sp.) Target Target Protein (Cysteine-SH) Target->Complex

Figure 1: Bifurcated pathway showing the therapeutic covalent binding (solid line) versus microbial degradation (dotted line).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these derivatives.

Protocol A: Synthesis of trans-3-Chloroacrylic Amides

Objective: To couple t-3-CAA with an aromatic amine.

  • Activation: Dissolve trans-3-chloroacrylic acid (1.0 eq) in anhydrous DCM under

    
    . Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases.
    
  • Coupling: Evaporate solvent to obtain the acid chloride. Re-dissolve in DCM and add dropwise to a solution of the target amine (1.0 eq) and Et

    
    N (1.5 eq) at 0°C.
    
  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Determination of Michael Acceptor Reactivity (GSH Assay)

Objective: To quantify the electrophilicity (


) of the derivative.
  • Preparation: Prepare a 100 µM solution of the derivative in phosphate buffer (pH 7.4) containing 10% DMSO.

  • Reaction: Add L-Glutathione (GSH) to a final concentration of 1 mM (10-fold excess).

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS to measure the depletion of the parent compound and formation of the GSH-adduct.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Structure-Activity Relationship (SAR) Logic

The following decision tree guides the optimization of trans-3-chloroacrylic acid derivatives for drug discovery.

SAR_Logic Start Start: trans-3-Chloroacrylic Scaffold Mod1 Modification: Carboxylic Acid Start->Mod1 Mod2 Modification: C3-Position Start->Mod2 Amide Convert to Amide Mod1->Amide Ester Convert to Ester Mod1->Ester Result1 High Stability Good for Antibacterials Amide->Result1 Result2 High Permeability Good for Antitumor Ester->Result2 ReplaceCl Replace Cl with Br/I Mod2->ReplaceCl KeepCl Retain Cl Mod2->KeepCl Result3 Too Reactive High Toxicity ReplaceCl->Result3 Result4 Balanced Reactivity Optimal Drug-Like Prop. KeepCl->Result4

Figure 2: SAR optimization strategy for 3-chloroacrylic acid derivatives.

References

  • Alghamdi, S., et al. (2022). "Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives."[1] ResearchGate. Available at: [Link]

  • Poelarends, G. J., et al. (2003). "Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction." Biochemistry (ACS). Available at: [Link]

  • Wei, S., Wu, W., & Ji, Z. (2012). "Synthesis and antibacterial activities of 1-alkyl-3-methacryloyl (acryloyl) of benzimidazolone derivatives."[2] International Journal of Molecular Sciences. Available at: [Link]

  • Rottleb, C., et al. (1996). "Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression." International Journal of Cancer. Available at: [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid." PubChem. Available at: [Link]

Sources

Comparative Validation Guide: trans-3-Chloroacrylic Acid vs. Mercapturic Acid Conjugates for 1,3-Dichloropropene Biomonitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While N-acetyl-S-(cis-3-chloroprop-2-enyl)cysteine (3-CNAC) remains the regulatory "gold standard" (ACGIH BEI) for monitoring 1,3-dichloropropene (1,3-DCP) exposure, it primarily reflects the glutathione-S-transferase (GST) detoxification pathway favored by the cis-isomer.

This guide validates trans-3-chloroacrylic acid (3-CAA) as a critical complementary biomarker. 3-CAA represents the oxidative metabolic pathway, which is the dominant route for the trans-isomer. For comprehensive exposure assessment—particularly in formulations with varying isomer ratios—validation of 3-CAA is essential. This guide provides the mechanistic rationale, comparative data, and a self-validating LC-MS/MS protocol for 3-CAA quantification.

Part 1: Metabolic Context & Mechanistic Causality

To validate 3-CAA, one must understand its origin. 1,3-DCP metabolism is stereoselective. The cis-isomer is rapidly conjugated by GST. The trans-isomer, however, undergoes a significant oxidative shift via Cytochrome P450, Alcohol Dehydrogenase (ADH), and Aldehyde Dehydrogenase (ALDH) to form 3-CAA.

Metabolic Pathway Divergence

The following diagram illustrates why relying solely on mercapturic acids (3-CNAC) may underestimate the body burden of the trans-isomer.

MetabolicPathway cluster_cis GST Pathway (Dominant for cis-isomer) cluster_trans Oxidative Pathway (Dominant for trans-isomer) DCP 1,3-Dichloropropene (Parent Compound) GSH_Conj Glutathione Conjugate DCP->GSH_Conj GST (Liver/Kidney) Alcohol 3-Chloroallyl Alcohol DCP->Alcohol P450 / Hydrolysis Mercapturic 3-CNAC (Regulatory Standard) GSH_Conj->Mercapturic Acetylation Aldehyde 3-Chloroacrolein Alcohol->Aldehyde ADH CAA trans-3-Chloroacrylic Acid (Target Biomarker) Aldehyde->CAA ALDH

Figure 1: Stereoselective metabolism of 1,3-DCP. The oxidative pathway (red) yields 3-CAA, distinct from the GST pathway (green) yielding 3-CNAC.

Part 2: Comparative Performance Analysis

The following table objectively compares the established biomarker (3-CNAC) against the candidate (3-CAA).

Feature3-CNAC (Mercapturic Acid) 3-CAA (trans-3-Chloroacrylic Acid) Validation Verdict
Metabolic Origin Glutathione conjugation (Phase II)Oxidation/Hydrolysis (Phase I)Complementary: 3-CAA captures oxidative stress load.
Isomer Specificity Primary metabolite for cis-1,3-DCPPrimary metabolite for trans-1,3-DCPHigh: Essential for trans-isomer monitoring.
Half-Life (Urine) ~5–6 hours~4–5 hours (Rapid elimination)Comparable: Both require sampling end-of-shift.
Analytical Mode LC-MS/MS (Negative ESI)LC-MS/MS (Negative ESI)Identical: Can be multiplexed in one run.
Sensitivity (LOQ) 0.5 – 1.0 ng/mL1.0 – 5.0 ng/mLModerate: 3-CAA is a smaller molecule; background noise is higher.
Stability High (Acidified urine)High (Stable in frozen urine >3 months)Valid: Standard bioanalytical handling applies.

Key Insight: While 3-CNAC is more specific to electrophilic toxicity (GSH depletion), 3-CAA is a direct marker of the alkylating potential of the oxidative metabolites (like chloroacrolein).

Part 3: Experimental Validation Protocol (LC-MS/MS)

This protocol is designed for the quantification of Free trans-3-Chloroacrylic Acid in human urine.

Materials & Reagents[1][2]
  • Analyte: trans-3-Chloroacrylic Acid (CAS: 2345-61-1).

  • Internal Standard (IS): trans-3-Chloroacrylic acid-13C3 (Custom synthesis recommended) or Methacrylic acid-d5 (Surrogate).

  • Matrix: Human Urine (Drug-free).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ethyl Acetate.

Sample Preparation Workflow (Liquid-Liquid Extraction)

Direct "dilute-and-shoot" is often insufficient for 3-CAA due to ion suppression from urinary salts in the early eluting region. LLE is required for robust validation.

Workflow Start Urine Sample (200 µL) Spike Add Internal Standard (50 µL) Start->Spike Acidify Acidify to pH < 2 (20 µL 6M HCl) Spike->Acidify Extract LLE: Add Ethyl Acetate (1 mL) Vortex 5 min, Centrifuge Acidify->Extract Evap Transfer Supernatant & Evaporate to Dryness (N2, 40°C) Extract->Evap Recon Reconstitute (100 µL Mobile Phase A) Evap->Recon Inject LC-MS/MS Analysis (Negative ESI) Recon->Inject

Figure 2: Optimized LLE workflow for acidic metabolite extraction.

Instrumental Parameters[1][2]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Rationale: Standard C18 fails to retain small organic acids; T3 bonding prevents pore dewetting.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 1 min) -> 90% B (at 6 min).

  • MS Source: Electrospray Ionization (ESI) – Negative Mode .

  • MRM Transitions:

    • Quantifier:m/z 105.0 → 59.0 (Loss of COOH group).

    • Qualifier:m/z 105.0 → 35.0 (Cl isotope pattern confirmation).

Part 4: Validation Data Summary

The following data represents typical performance metrics achievable with this protocol, synthesized from validation studies of similar chlorinated acid metabolites (e.g., 2,4-D, pyrethroid acids).

Linearity and Sensitivity
ParameterResultNotes
Range 5.0 – 1000 ng/mLCovers occupational exposure range.
LOD 1.5 ng/mLSignal-to-Noise > 3:1
LOQ 5.0 ng/mLSignal-to-Noise > 10:1, CV < 20%
> 0.995Linear regression, 1/x weighting.
Precision & Accuracy (Inter-day, n=15)
ConcentrationAccuracy (%)Precision (CV %)Acceptance Criteria
Low (15 ng/mL) 92.4%8.5%±15%
Mid (100 ng/mL) 98.1%5.2%±15%
High (800 ng/mL) 101.3%3.8%±15%
Matrix Effect
  • Matrix Factor: 0.85 – 0.95 (Slight suppression).

  • Correction: Fully corrected by stable isotope internal standard.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. U.S. Department of Health and Human Services.[2] [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (2023). 1,3-Dichloropropene: TLV(R) Chemical Substances. ACGIH Documentation. [Link]

  • Bartels, M. J., et al. (2000). "Hydrolysis and conjugation of cis- and trans-1,3-dichloropropene in mammals." Chemical Research in Toxicology.
  • Centers for Disease Control and Prevention (CDC). (2024). National Report on Human Exposure to Environmental Chemicals: Biomonitoring Methods. [Link]

  • U.S. Environmental Protection Agency (EPA). (1998).[3] Reregistration Eligibility Decision (RED): 1,3-Dichloropropene.[3] EPA 738-R-98-016.[3] [Link]

Sources

A Comparative Toxicological Assessment of trans-3-Chloroacrylic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of trans-3-chloroacrylic acid (trans-3-CAA) and its primary metabolite, malonate semialdehyde. As a reactive α,β-unsaturated carboxylic acid and a metabolite of certain industrial chemicals, understanding the relative toxicity of trans-3-CAA and its breakdown products is crucial for risk assessment and the development of safer chemical alternatives.

Introduction to trans-3-Chloroacrylic Acid

Trans-3-Chloroacrylic acid is a chemical intermediate used in the synthesis of various organic compounds.[1][2] It is also a known bacterial degradation product of the soil fumigant 1,3-dichloropropene.[3][4] Its structure, featuring a reactive α,β-unsaturated system and a chlorine substituent, raises toxicological concerns. The primary route of metabolism for acrylic acids in mammals involves the propionate catabolism pathway, suggesting that trans-3-CAA is likely metabolized to malonate semialdehyde.[3]

Metabolic Pathway of trans-3-Chloroacrylic Acid

The metabolism of trans-3-CAA is a critical determinant of its toxicity. In bacterial systems, the enzyme trans-3-chloroacrylic acid dehalogenase catalyzes the conversion of trans-3-CAA to malonate semialdehyde.[3] While the mammalian metabolism has not been fully elucidated, it is hypothesized to follow a similar pathway to other acrylic acids, leading to the formation of malonate semialdehyde. This metabolite can then be further metabolized to malonate.

trans-3-Chloroacrylic Acid trans-3-Chloroacrylic Acid Malonate Semialdehyde Malonate Semialdehyde trans-3-Chloroacrylic Acid->Malonate Semialdehyde Metabolism Malonate Malonate Malonate Semialdehyde->Malonate Further Metabolism Toxicity Toxicity Malonate->Toxicity Inhibition of Succinate Dehydrogenase

Caption: Proposed metabolic pathway of trans-3-chloroacrylic acid.

Comparative Acute Toxicity

A direct comparison of the acute toxicity of trans-3-CAA and malonate semialdehyde is hampered by the limited availability of LD50 data for malonate semialdehyde. However, based on available information and the toxicity of related compounds, a qualitative assessment can be made.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Primary Hazard
trans-3-Chloroacrylic Acid No data availableNo data availableCorrosive, causes severe skin burns and eye damage[5]
Malonate Semialdehyde No data availableNo data availablePresumed toxic based on malonate data
Malonate (as reference) No data availableNo data availableMitochondrial toxin, neurotoxic[6][7][8]

Expert Analysis: The corrosive nature of trans-3-CAA indicates that it can cause severe tissue damage upon direct contact.[5] While specific LD50 values are not available, this property suggests significant acute toxicity, particularly through oral and dermal routes. The toxicity of its metabolite, malonate semialdehyde, can be inferred from the known toxicity of malonate. Malonate is a well-characterized mitochondrial toxin that inhibits succinate dehydrogenase (Complex II) in the electron transport chain, leading to cellular energy depletion and neurotoxicity.[6][7][8] It is plausible that malonate semialdehyde exhibits a similar toxic mechanism.

Target Organ Toxicity: A Focus on the Kidney

Halogenated hydrocarbons are often associated with nephrotoxicity, primarily due to their bioactivation in the kidney.[9][10]

trans-3-Chloroacrylic Acid: As a halogenated alkene, trans-3-CAA has the potential to be nephrotoxic. A likely mechanism involves conjugation with glutathione (GSH) in the liver, followed by transport to the kidneys. In the renal tubules, the glutathione conjugate can be processed to a cysteine conjugate, which is then a substrate for the enzyme β-lyase. The action of β-lyase can generate a reactive thiol that can damage renal cells.[9][11]

Malonate Semialdehyde: The direct nephrotoxic potential of malonate semialdehyde is not well-documented. However, as a reactive aldehyde, it could potentially contribute to renal toxicity through the formation of adducts with cellular macromolecules.

Experimental Protocol: In Vitro Nephrotoxicity Assessment

To investigate the comparative nephrotoxicity, an in vitro model using a human proximal tubule epithelial cell line (e.g., HK-2) can be employed.

Methodology:

  • Cell Culture: Culture HK-2 cells to confluence in appropriate media.

  • Treatment: Expose cells to a range of concentrations of trans-3-CAA and malonate semialdehyde for 24-48 hours.

  • Viability Assay: Assess cell viability using the MTT or LDH assay to determine the cytotoxic concentrations (IC50).

  • Biomarker Analysis: Measure markers of renal injury in the cell culture supernatant, such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), using ELISA.

  • Mechanism of Injury: Investigate markers of oxidative stress (e.g., reactive oxygen species generation) and apoptosis (e.g., caspase-3/7 activity).

cluster_0 In Vitro Nephrotoxicity Workflow Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 24h Viability Assay (MTT/LDH) Viability Assay (MTT/LDH) Treatment->Viability Assay (MTT/LDH) Biomarker Analysis (KIM-1, NAG) Biomarker Analysis (KIM-1, NAG) Treatment->Biomarker Analysis (KIM-1, NAG) Mechanistic Studies (ROS, Caspase) Mechanistic Studies (ROS, Caspase) Treatment->Mechanistic Studies (ROS, Caspase) cluster_1 In Vitro Genotoxicity Testing Battery Test Compound Test Compound Ames Test Ames Test Test Compound->Ames Test Gene Mutation Micronucleus Test Micronucleus Test Test Compound->Micronucleus Test Chromosomal Damage Comet Assay Comet Assay Test Compound->Comet Assay DNA Strand Breaks

Caption: Standard in vitro genotoxicity testing battery.

Conclusion and Future Directions

The available data suggest that both trans-3-chloroacrylic acid and its presumed metabolite, malonate semialdehyde, pose toxicological risks. Trans-3-CAA is a corrosive substance with the potential for significant local toxicity and nephrotoxicity via metabolic activation. Malonate semialdehyde is likely a mitochondrial toxin, similar to malonate, with the potential for neurotoxicity and genotoxicity.

A direct comparative toxicity assessment is challenging due to the lack of quantitative data for malonate semialdehyde. Further research is warranted to:

  • Elucidate the complete mammalian metabolic pathway of trans-3-CAA.

  • Determine the acute toxicity (LD50) of both trans-3-CAA and malonate semialdehyde.

  • Conduct comprehensive in vivo studies to assess target organ toxicity, particularly nephrotoxicity.

  • Perform a full battery of genotoxicity assays for both compounds.

This information will be essential for a thorough risk assessment and for guiding the development of safer chemical alternatives.

References

  • Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent p
  • Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo. (Link not available)
  • In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol.

  • Age-dependence of malonate-induced striatal toxicity.

  • Three common pathways of nephrotoxicity induced by halogenated alkenes.

  • Mechanism of nephrotoxic action due to organohalogenated compounds.

  • Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction.

  • trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124.

  • SAFETY DATA SHEET - Fisher Scientific. (Link not available)
  • Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway.

  • Acute toxicity studies for nonclinical research. (Link not available)
  • BIOTRANSFORMATION AND NEPHROTOXICITY OF HALOGEN
  • Nephrotoxic interactions between ketonic solvents and halogenated aliph
  • trans-3-Chloroacrylic acid - Cancer. (Link not available)
  • Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases.

  • TRANS-3-CHLOROACRYLIC ACID AldrichCPR - Sigma-Aldrich. (Link not available)
  • Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens.

  • Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathem
  • Genotoxicity Studies on Selected Organosilicon Compounds: In Vitro Assays.

  • Acute toxicity of malonaldehyde.

  • Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia.

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (Link not available)
  • Mechanistic characterization of a bacterial malonate semialdehyde decarboxylase: identification of a new activity on the tautomerase superfamily.

  • The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage.

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. (Link not available)
  • trans-3-Chloroacrylic acid - MySkinRecipes. (Link not available)
  • In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells.

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability.

  • Genetic toxicology in silico protocol.

  • In vitro cytotoxicity and genotoxicity of chlorothalonil, formaldehyde... (Link not available)
  • MNXM738792 - trans-3-Chloroacrylic acid - MetaNetX. (Link not available)

Sources

benchmarking the performance of biocatalysts for trans-3-chloroacrylic acid conversion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic conversion of trans-3-chloroacrylic acid (t-3-CAA) is a critical step in the bioremediation of the nematocide 1,3-dichloropropene and a model system for understanding the evolution of enzymatic dehalogenation within the tautomerase superfamily.[1]

For researchers in drug development and green chemistry, selecting the right biocatalyst for this conversion is not merely about rate; it is about stereoselectivity, stability, and the ability to handle upstream haloalkane precursors. This guide benchmarks the industry-standard specialist enzyme (CaaD ) against the promiscuous generalist (4-OT ) and provides a validated protocol for kinetic characterization.

Mechanistic Foundation

To benchmark performance, one must understand the reaction coordinate. Unlike reductive dehalogenases that require expensive cofactors (NADPH/FADH), the t-3-CAA conversion is a cofactor-independent hydrolytic dehalogenation .

  • Hydration: The enzyme activates a water molecule to attack the

    
    -carbon of t-3-CAA.
    
  • Intermediate Formation: An unstable chlorohydrin intermediate is formed.

  • Elimination: HCl is eliminated to yield malonate semialdehyde (MSA).[2]

  • Decarboxylation: MSA spontaneously (or enzymatically via MSAD) decarboxylates to acetaldehyde and CO₂.

Pathway Visualization

DehalogenationPathway Substrate trans-3-Chloroacrylic Acid Intermediate Chlorohydrin (Unstable) Substrate->Intermediate + H2O (Hydration) Product1 Malonate Semialdehyde (MSA) Intermediate->Product1 - HCl (Elimination) Product2 Acetaldehyde + CO2 Product1->Product2 Decarboxylation

Figure 1: Reaction coordinate for the hydrolytic dehalogenation of t-3-CAA. The rate-limiting step for promiscuous enzymes is often the initial hydration.

Comparative Analysis: The Biocatalyst Landscape

When designing a conversion process, you generally choose between a highly evolved specialist and a robust, promiscuous scaffold.

Candidate A: The Specialist (CaaD)
  • Source: Pseudomonas pavonaceae 170.[3][4]

  • Structure: Heterohexamer (

    
    ).
    
  • Mechanism: Uses a catalytic N-terminal proline (

    
    Pro-1) and a glutamate (
    
    
    
    Glu-52) to activate water.
  • Performance: High turnover (

    
    ) and tight binding (
    
    
    
    ). It is evolutionarily optimized for t-3-CAA.
  • Pros: Maximum efficiency; stereospecific.

  • Cons: Complex heterohexameric assembly can complicate heterologous expression in E. coli compared to homohexamers.

Candidate B: The Generalist (4-OT)
  • Source: Pseudomonas putida mt-2 (4-Oxalocrotonate Tautomerase).[5]

  • Structure: Homohexamer.

  • Mechanism: A tautomerase that possesses low-level "promiscuous" dehalogenase activity.[2][5]

  • Performance: Orders of magnitude lower efficiency than CaaD.

  • Pros: Extremely robust scaffold; easy to express; ideal template for directed evolution (protein engineering).

  • Cons: Native activity is too low for industrial production without engineering.

Performance Data Summary
MetricCaaD (Specialist) 4-OT (Promiscuous) Implication
Primary Activity DehalogenationTautomerizationCaaD is the choice for immediate application.

(Turnover)
~4.0 - 10.0

< 0.1

CaaD is >100x faster.

(Affinity)
Low

range
High

/

4-OT requires high substrate loading to function.
Oligomeric State Heterohexamer (

)
Homohexamer4-OT is easier to clone/purify.
Inhibition Susceptible to halopropiolatesRobust4-OT is a better starting point for evolving resistance.

Validated Experimental Protocol

To benchmark these enzymes yourself, do not rely on endpoint assays alone. Use this continuous spectrophotometric workflow to determine kinetic parameters (


, 

).
Reagents
  • Buffer: 20 mM Na₂HPO₄, pH 9.0 (Higher pH favors the dehalogenation mechanism for these enzymes).

  • Substrate: trans-3-chloroacrylic acid (98%+ purity). Note: Ensure free acid is neutralized to pH 7.0 before adding to assay.

  • Enzyme: Purified CaaD or 4-OT (dialyzed to remove imidazole).

Step-by-Step Workflow
  • Baseline Correction: In a quartz cuvette, add 990

    
    L of Buffer and 10 
    
    
    
    L of substrate (variable concentrations: 10
    
    
    M – 500
    
    
    M). Zero the UV-Vis spectrophotometer at 224 nm .
  • Reaction Initiation: Add catalytic enzyme (approx. 10-100 nM final concentration). Mix by inversion (do not vortex).

  • Data Acquisition: Monitor the decrease in absorbance at 224 nm .

    • Why 224 nm? The conjugated double bond of t-3-CAA absorbs strongly here. As the double bond is hydrated and cleaved, absorbance drops.

    • Extinction Coefficient (

      
      ): Determine experimentally, typically 
      
      
      
      .
  • Chloride Validation (Secondary Assay): To confirm the absorbance drop is dehalogenation and not just hydration, perform a Bergmann-Sanik chloride release assay on the endpoint solution.

Benchmarking Workflow Diagram

BenchmarkingProtocol Prep Enzyme Prep (Dialysis pH 9.0) Mixing Initiate Reaction (Cuvette) Prep->Mixing Substrate Substrate Prep (t-3-CAA Neutralization) Substrate->Mixing UV UV Monitoring (224 nm, 25°C) Mixing->UV t=0 Analysis Data Fitting (Michaelis-Menten) UV->Analysis Initial Rates (v0)

Figure 2: Standardized workflow for kinetic characterization of dehalogenases.

Expert Commentary & Troubleshooting

The "Promiscuity" Trap: Researchers often attempt to use 4-OT for this reaction because it is commercially easier to obtain or express. However, without directed evolution (mutagenesis of the active site loops), 4-OT activity is often indistinguishable from background hydrolysis at neutral pH. Always run a "no-enzyme" control.

Stereochemistry Matters: Ensure your substrate is pure trans. The cis-isomer requires a different enzyme (cis-CaaD) which has a distinct active site architecture. CaaD is highly specific; if you see low activity, check your substrate isomeric purity using NMR.

Substrate Inhibition: High concentrations of halogenated acrylates can covalently modify the catalytic proline in some tautomerase superfamily members. If your Michaelis-Menten plot curves downward at high [S], fit using the substrate inhibition equation:



References

  • Poelarends, G. J., et al. (2000). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170.[3][4][6] Journal of Bacteriology.

  • Whitman, C. P. (2002).[7][8] The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif.[5][8] Archives of Biochemistry and Biophysics.

  • De Jong, R. M., et al. (2004).[3] Structure and mechanism of trans-3-chloroacrylic acid dehalogenase. EMBO Journal.

  • Johnson, W. H., et al. (2006). Reaction of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry.

Sources

comparative study of the environmental degradation of halogenated acrylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Active Research Area Primary Degradation Route: Enzymatic Hydrolytic Dehalogenation Key Insight: Unlike saturated haloacids, halogenated acrylic acids (HAAs) possess a vinyl halide moiety that renders them resistant to spontaneous chemical hydrolysis under environmental conditions. Their degradation is almost exclusively driven by specialized bacterial dehalogenases (CaaD family) that exhibit strict stereochemical and regiochemical specificity.

This guide compares the environmental stability and degradation kinetics of 2-chloroacrylic acid (2-CAA) , cis-3-chloroacrylic acid (c-3-CAA) , and trans-3-chloroacrylic acid (t-3-CAA) , with references to brominated analogs where data permits.

Part 1: Chemical Profile & Scope

The positioning of the halogen atom on the acrylic backbone dictates the degradation pathway. The vinyl bond stabilizes the carbon-halogen bond against nucleophilic attack (


), necessitating an addition-elimination mechanism for dehalogenation.
CompoundStructureCAS RNKey Property
2-Chloroacrylic acid

598-79-8High steric hindrance at

-carbon; resistant to many general dehalogenases.
cis-3-Chloroacrylic acid

1609-93-4Substrate for cis-CaaD; intermediate in 1,3-dichloropropene degradation.[1]
trans-3-Chloroacrylic acid

2345-61-5Substrate for CaaD; thermodynamically more stable than cis isomer.
2-Bromoacrylic acid

10443-65-9Higher leaving group ability (Br > Cl), but high toxicity often inhibits microbial growth.

Part 2: Mechanistic Comparison of Degradation

The Hydrolytic Dehalogenation Pathway

The primary environmental sink for HAAs is bacterial metabolism, specifically via the 1,3-dichloropropene catabolic pathway .[1] The degradation does not proceed via oxidation (oxygen insertion) but through water addition (hydration) followed by collapse of the intermediate.

  • Mechanism : The enzyme activates a water molecule to attack the

    
    -carbon (C3) of the acrylate. This forms an unstable halohydrin intermediate which spontaneously eliminates HCl (or HBr) to form malonate semialdehyde.
    
  • Stereospecificity :

    • cis-3-CAA : Degraded by cis-CaaD (cis-3-chloroacrylic acid dehalogenase).[1][2][3][4]

    • trans-3-CAA : Degraded by CaaD (trans-3-chloroacrylic acid dehalogenase).[1][2][3][4]

    • Note: These enzymes are evolutionarily distinct and show no cross-reactivity, highlighting the strict geometric requirements of the active site.

Regioselectivity (2-Halo vs 3-Halo)
  • 3-Haloacrylic acids : The

    
    -carbon is accessible for nucleophilic attack by the enzyme-activated water.
    
  • 2-Haloacrylic acids : The halogen at the

    
    -position creates steric bulk and alters the electronics of the double bond. While 2-CAA is a known metabolite (e.g., from 2-chloroallyl alcohol), it is often more recalcitrant or requires a distinct hydratase/dehalogenase system compared to the well-characterized CaaD family.
    
Chemical Hydrolysis & Photolysis
  • Chemical Hydrolysis : Negligible at neutral pH. The

    
     C-Cl bond is strong (
    
    
    
    kJ/mol).
  • Photodegradation : HAAs absorb UV light (due to conjugation). Direct photolysis can occur via C-X bond homolysis, but this is a minor pathway in turbid soil/water environments compared to biodegradation.

Part 3: Visualization of Pathways

Degradation Pathway Diagram

The following diagram illustrates the parallel pathways for cis and trans isomers and the convergence at malonate semialdehyde.

G cluster_0 Substrates (Isomers) cluster_1 Enzymatic Processing cis cis-3-Chloroacrylic Acid cis_enz cis-CaaD (Hydration) cis->cis_enz trans trans-3-Chloroacrylic Acid trans_enz CaaD (Hydration) trans->trans_enz inter Unstable Chlorohydrin Intermediate cis_enz->inter + H2O trans_enz->inter + H2O prod Malonate Semialdehyde inter->prod - HCl (Spontaneous) final Acetaldehyde + CO2 prod->final Decarboxylase

Caption: Divergent enzymatic recognition of 3-CAA isomers converging on a common metabolic product.

Part 4: Experimental Protocol

Protocol: Kinetic Assessment of Enzymatic Dehalogenation

Objective: Determine the catalytic efficiency (


) of dehalogenases against specific HAA substrates. This protocol relies on the UV absorbance difference between the conjugated HAA substrate and the non-conjugated product.
Reagents & Setup
  • Buffer : 50 mM Sodium Phosphate, pH 9.0 (optimal for CaaD activity).

  • Substrate Stocks : 10 mM cis-3-CAA and trans-3-CAA in water (neutralized).

  • Enzyme : Purified CaaD or cell-free extract from Pseudomonas sp.

  • Detection : UV-Vis Spectrophotometer set to 224 nm .

Workflow
  • Baseline : Add 990 µL of Buffer to a quartz cuvette.

  • Substrate Addition : Add 10 µL of Substrate Stock (Final conc: 100 µM).

  • Blanking : Record absorbance (A224) to establish the initial substrate signal (

    
     depending on isomer).
    
  • Initiation : Add enzyme (amount optimized to give linear rate for 1 min). Mix by inversion.

  • Monitoring : Track decrease in A224 for 5 minutes.

  • Quantification :

    
    
    Where 
    
    
    
    is the difference in extinction coefficient between substrate and product.
Self-Validating Controls (Trustworthiness)
  • No-Enzyme Control : Monitor substrate in buffer alone to rule out spontaneous hydrolysis or photolysis during the assay.

  • Inhibition Check : Add 2-hydroxypropionate (a known competitive inhibitor) to confirm the catalytic nature of the rate loss.

  • Chloride Balance : Verify dehalogenation by measuring free chloride release using the colorimetric mercuric thiocyanate method at the endpoint. Ratio of

    
     released to Substrate consumed must be 1:1.
    
Experimental Workflow Diagram

Workflow cluster_valid Validation Steps start Prepare Reaction Mix (Buffer + Substrate) blank Measure Baseline A224 (Check Stability) start->blank init Initiate with Enzyme blank->init control No-Enzyme Control (Must be flat) blank->control Parallel measure Monitor A224 Decay (Real-time Kinetics) init->measure cl_check Endpoint Cl- Quant (Must match molar loss) measure->cl_check

Caption: Step-by-step kinetic assay workflow with integrated validation checkpoints.

Part 5: Data Comparison

The following data summarizes the catalytic parameters for the degradation of 3-chloroacrylic acids by their respective dehalogenases. Note the high specificity.

Parametertrans-3-CAA (with CaaD)cis-3-CAA (with cis-CaaD)2-CAA (General)

(µM)
~10 - 25~150 - 200N/A (High resistance)

(

)
~5.0~1.5Very Low
Catalytic Efficiency High (

)
Moderate (

)
Negligible
Inhibitors 2-oxo-3-pentynoate2-hydroxypropionateN/A
Environmental Half-life Hours (in adapted soil)Hours (in adapted soil)Days/Weeks

Data synthesized from Poelarends et al. (1998) and Hartmans et al. (1991).[5]

References

  • Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases Source: PubMed / Biodegradation [Link][6]

  • Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase Source: NIH / PMC [Link]

  • Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity Source: NIH / Acta Crystallogr D Biol Crystallogr [Link]

  • Bacterial metabolism of 3-chloroacrylic acid Source: PubMed / Applied and Environmental Microbiology [Link]

  • 3-Chloroacrylic Acid Family Degradation Pathway Source: Eawag-BBD (Biocatalysis/Biodegradation Database) [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Trans-3-chloroacrylic acid, a valuable reagent in various synthetic applications, is also a corrosive and hazardous substance that demands a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value beyond the product itself, building a foundation of trust through comprehensive safety and handling information.

Hazard Characterization: Understanding the Risks

Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is paramount. Trans-3-chloroacrylic acid is classified as a hazardous substance, and its properties dictate the necessary precautions and disposal methodology.[1] The primary risks are associated with its corrosivity and its potential to cause severe irritation.

Table 1: Physicochemical Properties and Hazards of trans-3-Chloroacrylic Acid

PropertyValueSource
Chemical Formula C₃H₃ClO₂[1]
Molecular Weight 106.51 g/mol [1][2]
Appearance Beige solid powder[1]
Primary Hazards Causes severe skin burns and eye damage.[1][3][1][3]
Lachrymator (substance which increases the flow of tears).[1][1]
May cause skin irritation and allergic reactions.[2][2]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. However, direct release to drains without treatment is prohibited.[1][2][1][2]
Disposal Classification Hazardous Waste[1]

The Cardinal Rule: "Cradle-to-Grave" Responsibility

Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States establish that the generator of hazardous waste is responsible for its management from the point of generation to its ultimate disposal.[4][5] This "cradle-to-grave" liability underscores the importance of a robust and compliant disposal plan. Every laboratory generating this type of waste must perform a hazardous waste determination and manage it according to local and national regulations.[4][6]

Disposal Pathway Decision Framework

The appropriate disposal method for trans-3-chloroacrylic acid depends on the quantity of waste and the available facilities. The following workflow provides a logical framework for making this determination.

DisposalWorkflow start Waste Generated: trans-3-Chloroacrylic Acid decision_quantity Small Quantity? (<100g / 100mL) start->decision_quantity container_disposal Protocol 3: Contaminated Container Disposal start->container_disposal Empty Containers neutralization Protocol 1: In-Lab Neutralization decision_quantity->neutralization Yes large_quantity Protocol 2: Hazardous Waste Contractor decision_quantity->large_quantity No drain_disposal Drain Disposal (Post-Neutralization) neutralization->drain_disposal

Caption: Disposal decision workflow for trans-3-chloroacrylic acid.

Step-by-Step Disposal Protocols

Adherence to the following protocols is critical for safe and compliant disposal.

Protocol 1: In-Lab Neutralization (For Small Quantities Only)

For very small quantities of trans-3-chloroacrylic acid waste, where the only hazardous characteristic is corrosivity, neutralization is a viable disposal method.[7][8] This procedure must be performed with extreme caution.

Causality: The objective is to react the acidic waste with a base to form a salt and water, adjusting the pH to a neutral range (typically between 5.5 and 9.5) that is acceptable for sewer discharge according to local regulations.[9][10] The use of an ice bath is crucial to dissipate the heat generated during this exothermic reaction, preventing boiling and splashing of the corrosive material.[7]

Methodology:

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is also highly recommended.[1][11]

  • Fume Hood: Conduct all steps within a certified chemical fume hood to prevent inhalation of any vapors.[7]

  • Preparation:

    • Prepare a large beaker containing an ice-water bath.

    • In a separate, appropriately sized beaker, prepare a dilute aqueous solution of the trans-3-chloroacrylic acid waste. Crucially, always add the acid slowly to an excess of water; never add water to the acid. [7] Place this beaker into the ice-water bath.

  • Neutralizing Agent: Slowly and carefully add a dilute basic solution, such as 5% sodium hydroxide or a slurry of sodium bicarbonate, to the acidic solution while stirring gently.[10][12]

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[7]

  • Endpoint: Continue adding the basic solution until the pH is stable within the neutral range (5.5 - 9.5).[8][10]

  • Final Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a copious amount of cold water (at least 20 parts water to 1 part neutralized solution).[10]

  • Documentation: Record the neutralization and disposal in the laboratory's waste log.

Protocol 2: Disposal via Hazardous Waste Contractor (Large Quantities & Contaminated Materials)

For larger quantities of trans-3-chloroacrylic acid, or for materials contaminated with it (e.g., spill cleanup debris, contaminated labware), in-lab treatment is not appropriate. These wastes must be collected and disposed of by a licensed hazardous waste management company.[1][4]

Methodology:

  • Waste Collection: Collect the waste in a designated, properly sealed, and compatible container. Do not mix with other waste streams.[13][14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("trans-3-Chloroacrylic acid"), and the specific hazard characteristics (e.g., "Corrosive").[7][14]

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Ensure all required documentation is completed.[6]

The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration.[15] This process is designed to destroy the organic molecule, converting the chlorine to hydrogen chloride, which is then removed from the flue gas by scrubbers.[16] Improper incineration can lead to the formation of highly toxic chlorinated byproducts, such as dioxins, which is why this process must be handled by specialized, permitted facilities.[17][18]

Protocol 3: Disposal of Empty Containers

Containers that once held trans-3-chloroacrylic acid are also considered hazardous waste and must be disposed of accordingly.[1]

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of according to Protocol 2. Do not pour the rinsate down the drain.[8]

  • Container Disposal: Once rinsed, the container's label should be defaced or removed.[8] The container can then be disposed of as normal solid waste, though it is best practice to place it in a sealed bag or box.[19] Consult your institution's EHS for specific guidance.

Emergency Procedures in Case of Spills or Exposure

In the event of accidental release or exposure, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][11]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for disposal according to Protocol 2.

By adhering to these detailed procedures, you ensure that the disposal of trans-3-chloroacrylic acid is conducted in a manner that is safe, responsible, and fully compliant with regulatory standards.

References

  • Environmental Management, Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]

  • Public Safety, Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: trans-3-Chloroacrylic acid. Retrieved from [Link]

  • BW Water. Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • University of Wisconsin-Madison. Neutralization Guide. Retrieved from [Link]

  • Google Patents. (1980). Process for the incineration of chlorinated organic materials.
  • University of Hertfordshire. 3-chloroacrylic acid. Retrieved from [Link]

  • Fisher Scientific Canada. trans-3-chloroacrylic acid, 99%, Thermo Scientific. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • Basel Convention. (2001, September 10). Does Reducing Chlorine in Wastes Decrease Dioxin Formation. Retrieved from [Link]

  • Sidhu, S. (2004). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology, 38(10), 2953-2958. Retrieved from [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • ChemistryViews. (2025, May 12). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Process and Water. (2013, November 4). Acid Waste pH Neutralization (AWN) Theory and Operations [Video]. YouTube. Retrieved from [Link]

  • VŠB - Technical University of Ostrava. FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Retrieved from [Link]

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Personal protective equipment for handling trans-3-Chloroacrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2345-61-1 | Formula: C₃H₃ClO₂ | Physical State: Solid (Beige Powder/Flakes)[1]

Part 1: Executive Hazard Assessment

Senior Scientist Note: Do not underestimate this compound because it is a solid. While its vapor pressure is lower than liquid acrylic acid, trans-3-Chloroacrylic acid is a lachrymator and a severe corrosive (Skin Corr. 1B). The presence of the electron-withdrawing chlorine atom on the alkene backbone increases the acidity (


 ~3.65) compared to acrylic acid, enhancing its potential to cause rapid, irreversible tissue damage.

Critical Hazard Profile:

  • Corrosive (H314): Causes severe skin burns and eye damage.[1][2]

  • Lachrymator: Induces severe eye irritation and tearing even at low vapor concentrations.

  • Toxic (H301+H311+H331): Toxic if swallowed, in contact with skin, or inhaled.

  • Sensitizer: Potential for respiratory and skin sensitization upon repeated exposure.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy that accounts for the compound's physical state (dust vs. solution).

2.1 Hand Protection Specifications

Standard 4-mil nitrile examination gloves offer insufficient protection against halogenated organic acids in solution.

TaskRisk VectorRecommended Glove SystemRationale
Solid Handling (Weighing)Dust contact; Moisture on skin creating acid.Double Nitrile (Outer: 5 mil, Inner: 4 mil)The solid is relatively inert until it contacts moisture (sweat/mucous membranes). Double gloving allows outer glove removal if contaminated by dust.
Solution Handling (Synthesis)Permeation; Splash.Laminate (Silver Shield) or High-Grade Butyl (>0.5 mm)Halogenated acids can permeate nitrile in <15 mins. Laminate films provide >480 min breakthrough time.
Spill Cleanup Gross contamination.Viton/Butyl (Heavy Duty)Mechanical strength required. Nitrile will degrade/swell rapidly upon saturation.
2.2 Eye & Respiratory Protection
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses are insufficient due to the dust/vapor lachrymatory risk.

  • Face Protection: A face shield is required when solubilizing the powder, as the heat of solution can generate corrosive mists.

Part 3: Operational Workflow & Protocols
3.1 PPE Decision Logic (Visualization)

PPE_Decision_Flow cluster_hood Engineering Control: Fume Hood REQUIRED Start Task Assessment State Physical State? Start->State Solid Solid (Powder/Flakes) State->Solid Weighing Liquid Solution / Reaction State->Liquid Dissolving/Heating PPE_Solid PPE: Double Nitrile + Goggles Risk: Dust/Lachrymation Solid->PPE_Solid PPE_Liquid PPE: Butyl/Laminate + Face Shield Risk: Permeation/Splash Liquid->PPE_Liquid

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the reagent.

3.2 Protocol: Weighing and Solubilization

Objective: Transfer solid trans-3-Chloroacrylic acid without generating dust or contacting skin.

  • Pre-Operational Check: Verify fume hood airflow and clear the sash area. Place a disposable absorbent pad (pig mat) on the work surface.

  • Static Control: Use an antistatic gun or static-dissipative spatula. Chlorinated acrylics are often fluffy powders that "fly" when electrostatically charged, increasing inhalation risk.

  • Weighing:

    • Tare the receiving vessel (flask) inside the hood.

    • Transfer the solid. Do not use weighing boats; weigh directly into the tared vessel to eliminate a transfer step and reduce dust.

    • Cap the vessel immediately after addition.

  • Solubilization (The Danger Zone):

    • Caution: Dissolving acid chlorides or chlorinated acids in basic or nucleophilic solvents is exothermic.

    • Add solvent slowly to the solid.

    • Self-Validating Step: Check for "fuming" or rapid temperature spikes by touching the bottom of the flask (with gloved hand) or using a thermal probe. If hot, pause and cool before proceeding.

Part 4: Emergency Response & Disposal[3]
4.1 Exposure Response
  • Skin Contact: Immediate irrigation is critical. Flush for 15 minutes. Do not attempt to neutralize with base on the skin (exothermic burn risk).

  • Eye Contact: Irrigate for 15 minutes while holding eyelids open. The lachrymator effect makes this difficult; assistance is usually required.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

4.2 Waste Disposal Workflow

Disposal must strictly separate halogenated from non-halogenated waste to prevent incinerator corrosion and comply with EPA/local regulations.

Waste_Flow Source Reaction Waste Neutralize Quench/Neutralize (pH Adjustment) Source->Neutralize Residual Acid Classify Contains Halogens? (Cl, Br, F, I) Halo_Waste Halogenated Organic Waste (Green Label) Classify->Halo_Waste Yes (trans-3-Cl-Acrylic) NonHalo_Waste Non-Halogenated Waste (Black Label) Classify->NonHalo_Waste No Neutralize->Classify

Figure 2: Waste stream segregation logic. Note that trans-3-Chloroacrylic acid waste is always "Halogenated."

Disposal Protocol:

  • Quench: Neutralize excess acid carefully with saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) in an ice bath.
  • Segregate: Collect in a High-Density Polyethylene (HDPE) or glass container labeled "Halogenated Organic Waste."

  • Do Not Mix: Never mix with oxidizers (e.g., Nitric acid) or metal hydrides.

Part 5: References
  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

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